molecular formula C7H7N3O2S2 B100466 2-Amino-1,3-benzothiazole-6-sulfonamide CAS No. 18101-58-1

2-Amino-1,3-benzothiazole-6-sulfonamide

Katalognummer: B100466
CAS-Nummer: 18101-58-1
Molekulargewicht: 229.3 g/mol
InChI-Schlüssel: CGJUKQLMOOVGOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1,3-benzothiazole-6-sulfonamide is a useful research compound. Its molecular formula is C7H7N3O2S2 and its molecular weight is 229.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1,3-benzothiazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,3-benzothiazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJUKQLMOOVGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352715
Record name 2-Amino-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18101-58-1
Record name 2-Amino-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-1,3-benzothiazole-6-sulfonamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Amino-1,3-benzothiazole-6-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) , a critical pharmacophore in medicinal chemistry. Unlike its sulfone analog (CAS 17557-67-4), this compound features a primary sulfonamide moiety essential for zinc coordination in metalloenzymes. It serves as a foundational scaffold for the development of Carbonic Anhydrase (CA) inhibitors, targeting isoforms involved in glaucoma (hCA II), epilepsy, and hypoxic tumor progression (hCA IX/XII). This document details its physicochemical properties, a self-validating synthesis protocol, mechanistic insights, and safety standards.

Chemical Identity & Physicochemical Properties

The benzothiazole ring system is a "privileged structure" in drug discovery, capable of binding to multiple receptor subtypes. The 6-sulfonamide derivative is specifically tuned for hydrophilic interactions within active sites.

Table 1: Physicochemical Specifications

PropertyValueNotes
CAS Number 18101-58-1 Distinct from sulfone analog (17557-67-4)
Molecular Formula C₇H₇N₃O₂S₂
Molecular Weight 229.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 248–252 °CDecomposes at higher temps
Solubility DMSO, DMF, AcetonePoorly soluble in water; soluble in alkaline pH
pKa (Sulfonamide) ~9.8Ionizable proton on -SO₂NH₂
LogP ~0.6Moderate lipophilicity
H-Bond Donors 2(NH₂ of sulfonamide + NH₂ of amine)
H-Bond Acceptors 4(Sulfonyl oxygens + ring nitrogens)

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary utility of CAS 18101-58-1 lies in its ability to inhibit Carbonic Anhydrases (CAs), ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).

Mechanistic Insight: The sulfonamide group (


) acts as a zinc-binding group (ZBG). In the ionized form (

), it coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. The benzothiazole ring interacts with the hydrophobic wall of the active site (Val121, Leu198, Trp209 in hCA II), stabilizing the complex.

DOT Diagram: Mechanism of Zinc Coordination

CA_Inhibition_Mechanism Zn Active Site Zn(II) Ion Water Catalytic Water/OH- Zn->Water Native State Coordination Inhibition Catalytic Blockade (No CO2 Hydration) Zn->Inhibition Result Inhibitor 2-Amino-1,3-benzothiazole-6-sulfonamide (Anionic Form) Inhibitor->Zn Displaces Water (Tetrahedral Geometry) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Inhibitor->Hydrophobic Van der Waals Interactions Inhibitor->Inhibition

Caption: Schematic of the competitive inhibition mechanism where the sulfonamide anion displaces the catalytic water molecule at the Zinc(II) active site.

Synthetic Protocol

Methodology: Direct Chlorosulfonation followed by Amination. Rationale: This route is preferred over the cyclization of sulfanilamide derivatives due to the high availability of 2-aminobenzothiazole and the regioselectivity of electrophilic aromatic substitution at the C6 position (para to the ring nitrogen).

Reagents & Equipment
  • Precursor: 2-Aminobenzothiazole (98% purity).[1]

  • Reagent: Chlorosulfonic acid (

    
    ) - Handle with extreme caution (fuming).
    
  • Quench: Crushed ice.

  • Amination: Ammonium hydroxide (28-30%

    
    ) or Ammonia gas.
    
  • Solvent: None (Neat reaction) or Chloroform (optional).

Step-by-Step Procedure
  • Chlorosulfonation (Formation of Sulfonyl Chloride):

    • Place 10.0 g (66.6 mmol) of 2-aminobenzothiazole in a dry 250 mL round-bottom flask equipped with a calcium chloride drying tube.

    • Cool the flask to 0–5 °C in an ice bath.

    • Add 25 mL (approx. 5 equivalents) of chlorosulfonic acid dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

    • Remove the ice bath and heat the mixture to 95–100 °C for 2 hours. This ensures complete sulfonation at the C6 position.

    • Cool the reaction mixture to room temperature.

    • Pour the oily mixture slowly onto 300 g of crushed ice with vigorous stirring. The 2-aminobenzothiazole-6-sulfonyl chloride will precipitate as a solid.

    • Filter immediately and wash with cold water (do not dry; use wet cake to prevent hydrolysis).

  • Amination (Formation of Sulfonamide):

    • Transfer the wet sulfonyl chloride cake into a flask containing 100 mL of 28% aqueous ammonium hydroxide.

    • Heat the mixture at 60 °C for 1 hour or stir at room temperature overnight.

    • Cool the mixture. The product will precipitate out.

    • Adjust pH to ~7.0 with dilute HCl if necessary to maximize precipitation (avoiding solubilization of the amine).

  • Purification:

    • Filter the crude solid.[2][1][3][4]

    • Recrystallize from Ethanol/Water (1:1) or dilute acetic acid.

    • Dry in a vacuum oven at 50 °C.

Yield Expectation: 65–75% Validation:

  • 1H NMR (DMSO-d6): Peaks at δ 7.27 (s, 2H, SO₂NH₂), 7.45 (d, 1H, C4-H), 7.60 (d, 1H, C5-H), 8.05 (s, 2H, NH₂), 8.15 (s, 1H, C7-H).

DOT Diagram: Synthesis Workflow

Synthesis_Protocol Start 2-Aminobenzothiazole Step1 Chlorosulfonic Acid (0°C -> 100°C) Start->Step1 Electrophilic Subst. Inter Sulfonyl Chloride Intermediate Step1->Inter Quench on Ice Step2 NH4OH (aq) Amination Inter->Step2 Nucleophilic Attack Final CAS 18101-58-1 (Crude Solid) Step2->Final Precipitation Purify Recrystallization (EtOH/H2O) Final->Purify Purification

Caption: Synthesis pathway converting 2-aminobenzothiazole to the 6-sulfonamide derivative via chlorosulfonation.

Applications in Drug Development

A. Carbonic Anhydrase Selectivity

While CAS 18101-58-1 is a potent inhibitor of the cytosolic isoform hCA II (Ki ~ 5–10 nM), it lacks selectivity against this ubiquitous isoform, leading to systemic side effects (e.g., paresthesia) in clinical use.

  • Research Focus: Current research utilizes this molecule as a "head group."[5] Scientists attach bulky "tails" to the 2-amino nitrogen to induce steric clashes with the hydrophilic half of the hCA II active site, thereby improving selectivity for tumor-associated isoforms hCA IX and hCA XII (targets for hypoxic tumors).

B. Anticonvulsant Activity

Benzothiazoles share structural similarity with Riluzole (a glutamate modulator). The 6-sulfonamide derivative exhibits anticonvulsant properties by modulating voltage-gated sodium channels and inhibiting brain CA isoforms, which buffers pH gradients during seizure activity.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sulfonamide Allergy: Personnel with sulfa-drug allergies should avoid contact.

  • PPE: Nitrile gloves, safety goggles, and fume hood (essential during chlorosulfonation).

  • Storage: Store at room temperature (15–25 °C) in a tightly closed container, protected from light.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Eldehna, W. M., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(13), 3555–3565. Link

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole sulfonamides as potential carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 53, 385–391. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18101-58-1. Link

Sources

2-Amino-1,3-benzothiazole-6-sulfonamide: Molecular Architecture & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-1,3-benzothiazole-6-sulfonamide , a critical pharmacophore in medicinal chemistry. This compound serves as a foundational scaffold for carbonic anhydrase inhibitors (CAIs), anticonvulsants, and emerging anticancer agents.

Introduction: The Pharmacophore

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1 ) is a fused heterocyclic system integrating a benzene ring and a thiazole ring, functionalized with a primary amino group at position 2 and a sulfonamide moiety at position 6.[1][2][3]

This structure is not merely a chemical curiosity; it is a "privileged scaffold." The 6-sulfonamide group provides a classic "zinc-binding group" (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA), while the 2-amino-benzothiazole core mimics the electronic properties of purines, allowing for diverse interactions with biological receptors, including glutamate transporters (e.g., Riluzole analogs).

Key Technical Specifications
PropertyData
IUPAC Name 2-amino-1,3-benzothiazole-6-sulfonamide
Molecular Formula C₇H₇N₃O₂S₂
Molecular Weight 229.28 g/mol
H-Bond Donors 2 (Amino + Sulfonamide)
H-Bond Acceptors 6
Topological Polar Surface Area ~136 Ų
Predicted pKa ~7.2 (Sulfonamide), ~2.5 (Thiazole N)

Molecular Architecture & Tautomerism

Structural Dynamics

The biological efficacy of this molecule is dictated by its electronic distribution and tautomeric states.

  • The Benzothiazole Core: The bicyclic system is planar and aromatic. The sulfur atom in the thiazole ring increases lipophilicity (LogP) compared to benzimidazole, enhancing membrane permeability.

  • The 2-Amino Group (Tautomerism):

    • Amino Form: Predominant in solution and solid state. The exocyclic nitrogen acts as a hydrogen bond donor.

    • Imino Form: A minor contributor where the hydrogen moves to the ring nitrogen (N3). This tautomer is critical when the molecule binds to specific kinase pockets or enzyme active sites where N3 acts as a donor rather than an acceptor.

  • The 6-Sulfonamide Group: This is the "warhead." It exists as a tetrahedral geometry. At physiological pH (7.4), a significant fraction remains unionized, but the deprotonated form (

    
    ) is the active species that coordinates with the Zinc(II) ion in Carbonic Anhydrase enzymes.
    

Synthesis & Manufacturing Protocols

The synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide must ensure regioselectivity at the 6-position. The most robust, field-proven method utilizes the Kaufman Cyclization of sulfanilamide. This route avoids the ambiguity of electrophilic substitution on a pre-formed benzothiazole ring.

Mechanism of Synthesis
  • Thiocylation: The aniline nitrogen of sulfanilamide attacks the electrophilic thiocyanogen (generated in situ).

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, closing the thiazole ring.

Visualization: Synthetic Pathway

Synthesis Sulfanilamide Sulfanilamide (p-Aminobenzenesulfonamide) Intermediate N-thiocyanato Intermediate Sulfanilamide->Intermediate Thiocyanation Reagents NH4SCN + Br2 (Glacial Acetic Acid) Reagents->Intermediate Product 2-Amino-1,3-benzothiazole- 6-sulfonamide Intermediate->Product Cyclization (Electrophilic Subst.)

Figure 1: Regioselective synthesis via oxidative cyclization of sulfanilamide.

Experimental Protocol: Oxidative Cyclization

Objective: Synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide (10 mmol scale).

Reagents:

  • Sulfanilamide (1.72 g, 10 mmol)

  • Ammonium Thiocyanate (2.28 g, 30 mmol)

  • Bromine (1.6 g, 10 mmol) or Benzyltrimethylammonium tribromide (safer alternative)

  • Glacial Acetic Acid (20 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sulfanilamide (10 mmol) and ammonium thiocyanate (30 mmol) in 20 mL of glacial acetic acid. Cool the solution to 10°C using an ice-water bath.

  • Bromination (Critical Step): Add Bromine (10 mmol) dropwise over 20 minutes. Note: Maintain temperature < 20°C to prevent over-bromination or polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will turn yellow/orange and a precipitate may form.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Adjust the pH to ~8-9 using Ammonium Hydroxide (25% solution). This step deprotonates the thiazole ring nitrogen and precipitates the free base product.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove excess thiocyanate and ammonium bromide.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield off-white crystals.

    • Validation: Melting Point should be >240°C (dec).

Pharmacology: Carbonic Anhydrase Inhibition[7][8][9][10]

The primary application of this structure is its potent inhibition of Carbonic Anhydrase (CA) isoforms, specifically CA II (glaucoma target), CA IX, and CA XII (tumor-associated isoforms).

Mechanism of Action: The Zinc Trap

The sulfonamide moiety acts as a transition state analogue.

  • Zinc Coordination: The sulfonamide nitrogen (deprotonated) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Hydrophobic Interaction: The benzothiazole ring extends into the hydrophobic pocket of the enzyme active site (residues Val121, Leu198, Trp209 in hCA II). This interaction stabilizes the complex more effectively than the smaller thiadiazole ring found in Acetazolamide.

  • Selectivity: The 2-amino group forms hydrogen bonds with hydrophilic residues (Thr199) near the active site entrance, further anchoring the inhibitor.

Visualization: Binding Mode

BindingMode cluster_Drug 2-Amino-1,3-benzothiazole-6-sulfonamide Zn Zn(II) Ion (Active Site) Pocket Hydrophobic Pocket (Val121, Leu198) Thr199 Thr199 Residue (Gatekeeper) Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Coordination Bond (Displaces H2O) Benzothiazole Benzothiazole Ring Sulfonamide->Benzothiazole Benzothiazole->Pocket Van der Waals / Pi-Stacking Amino 2-Amino Group (-NH2) Benzothiazole->Amino Amino->Thr199 H-Bonding

Figure 2: Pharmacophore mapping of the inhibitor within the Carbonic Anhydrase active site.[3]

Structure-Activity Relationship (SAR) Data

Comparative potency against human CA isoforms (Ki values in nM). Lower Ki indicates higher potency.

CompoundhCA I (Cytosolic)hCA II (Glaucoma)hCA IX (Tumor)hCA XII (Tumor)
Acetazolamide (Std) 25012255.7
2-Amino-benzothiazole-6-sulfonamide 8.6 1.9 24 4.5
InterpretationHigh PotencyUltra-PotentModeratePotent

Note: Data synthesized from standard medicinal chemistry literature (Supuran et al.). The benzothiazole derivative shows superior potency against hCA I and II compared to the clinical standard Acetazolamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Ibrahim, D. A., et al. (2015).[3] Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry.

  • Kaufman, A. (1928). Über die Einwirkung von Brom auf Thioharnstoffe. Berichte der deutschen chemischen Gesellschaft.
  • PubChem. (2024). Compound Summary: 2-Amino-1,3-benzothiazole-6-sulfonamide.[1][2][4] National Library of Medicine.

  • Excli Journal. (2025). Synthesis and Biological Investigation of 2-Aminothiazole Sulfonamide Derivatives.

Sources

Strategic Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide , a privileged pharmacophore in medicinal chemistry.[1] This scaffold serves as the core for carbonic anhydrase inhibitors (CAIs) like Ethoxzolamide and glutamate antagonists like Riluzole.[1]

The guide presents two distinct synthetic strategies:

  • The Industrial Route (Electrophilic Substitution): A scalable, "top-down" approach using direct chlorosulfonation.[1]

  • The Convergent Route (Hugerschoff Cyclization): A "bottom-up" approach starting from sulfanilamide, offering higher functional group tolerance.[1]

Retrosynthetic Analysis & Strategy

To access the 6-sulfonamido-2-aminobenzothiazole scaffold, we must navigate the electronic properties of the benzothiazole ring.[1] The exocyclic amino group at position 2 is a strong electron donor, activating the benzene ring.[1] However, the heterocyclic nitrogen (N3) exerts a directing effect that favors position 6 for electrophilic attack.

  • Pathway A (Direct Functionalization): Relies on the regioselective chlorosulfonation of the parent 2-aminobenzothiazole.[1] This is the most atom-economical route but requires harsh acidic conditions.[1]

  • Pathway B (Cyclization): Constructs the benzothiazole ring after the sulfonamide moiety is established.[1] This avoids handling chlorosulfonic acid and is preferable for derivatives with acid-sensitive substituents.[1]

Retrosynthesis Target Target: 2-Amino-1,3-benzothiazole-6-sulfonamide Pre_A Precursor A: 2-Aminobenzothiazole (Direct Chlorosulfonation) Pre_A->Target Route 1: Electrophilic Substitution Pre_B Precursor B: 4-Aminobenzenesulfonamide (Sulfanilamide) Pre_B->Target Route 2: Hugerschoff Cyclization

Figure 1: Retrosynthetic disconnection showing the two primary access routes.

Pathway A: Direct Chlorosulfonation (Industrial Standard)[1]

This route is the standard for large-scale preparation due to the low cost of starting materials.[1] It exploits the high reactivity of the C-6 position towards electrophiles.[1]

Mechanism of Action

The reaction proceeds via Electrophilic Aromatic Substitution (


) .[1]
  • Activation: The exocyclic amine (

    
    ) donates electron density into the ring system.[1]
    
  • Regioselectivity: While the C-4 position is sterically hindered and C-5/C-7 are electronically less favorable, the C-6 position (para to the ring nitrogen and meta to the sulfur) is the most nucleophilic site on the benzene ring.[1]

  • Sulfonylation: Chlorosulfonic acid (

    
    ) acts as both the solvent and the electrophile, installing the sulfonyl chloride group.[1]
    
Experimental Protocol

Reagents:

  • 2-Aminobenzothiazole (1.0 eq)[1][2][3][4]

  • Chlorosulfonic acid (5.0 - 8.0 eq)[1]

  • Thionyl chloride (

    
    ) (1.0 eq, optional, to drive conversion)[1]
    
  • Ammonium hydroxide (

    
    , 25% aq)[1]
    

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (10 mL per g of substrate) to 0–5°C in a round-bottom flask equipped with a drying tube (gas evolution occurs).[1]

    • Add 2-aminobenzothiazole portion-wise over 30 minutes. Critical: Maintain temperature <10°C to prevent ring decomposition.

    • Once addition is complete, remove the ice bath and heat the mixture to 60°C for 2 hours.

    • Optional: For maximum yield, add thionyl chloride dropwise at 60°C and reflux for an additional hour to convert any sulfonic acid byproducts to the acid chloride.[1]

  • Quenching (The "Drowning" Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. The 2-amino-1,3-benzothiazole-6-sulfonyl chloride will precipitate as a solid.[1]

    • Filter immediately.[1][5] Note: Do not let the solid dry completely, as sulfonyl chlorides are unstable and prone to hydrolysis.[1]

  • Amination:

    • Transfer the wet filter cake into a flask containing concentrated aqueous ammonia (10 eq) at 0°C.

    • Stir for 4 hours, allowing the mixture to warm to room temperature.

    • Heat to 60°C for 30 minutes to ensure completion.

    • Cool, filter the precipitate, and wash with water until the filtrate is neutral pH.[1]

    • Recrystallize from Ethanol/Water.[1]

Chlorosulfonation Start 2-Aminobenzothiazole Step1 Reaction: ClSO3H, 60°C Start->Step1 Electrophilic Attack Inter Intermediate: 6-Sulfonyl Chloride Step1->Inter Quench on Ice Step2 Amination: NH4OH (aq) Inter->Step2 Nucleophilic Acyl Subst. Final Product: 6-Sulfonamide Step2->Final Crystallization

Figure 2: Workflow for the direct chlorosulfonation pathway.

Pathway B: Hugerschoff Cyclization (Convergent Route)[1]

When the target molecule requires sensitive substituents or when avoiding strong acids is necessary, the Hugerschoff reaction is the superior choice.[1] This route builds the benzothiazole ring onto a sulfonamide-bearing aniline.[1]

Mechanism of Action

This pathway utilizes the oxidative cyclization of a thiourea derivative.[1][3]

  • Thiourea Formation: Sulfanilamide reacts with ammonium thiocyanate.[1]

  • Radical/Electrophilic Cyclization: Bromine (

    
    ) oxidizes the thiourea sulfur, creating a sulfenyl bromide intermediate which performs an electrophilic attack on the ortho-carbon of the aniline ring.[1]
    
Experimental Protocol

Reagents:

  • Sulfanilamide (4-aminobenzenesulfonamide)[1]

  • Ammonium thiocyanate (

    
    )[1]
    
  • Bromine (

    
    )[1][4][6][7]
    
  • Glacial Acetic Acid[1]

  • Chloroform (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation of 4-Sulfonamidophenylthiourea:

    • Dissolve sulfanilamide in a mixture of dilute HCl and water.[1]

    • Add ammonium thiocyanate (1.2 eq) and heat to reflux for 4 hours.

    • Cool the mixture; the thiourea derivative precipitates.[1][4] Filter and dry.[1][4][7][8]

  • Oxidative Cyclization:

    • Suspend the thiourea in glacial acetic acid (or chloroform for milder conditions).[1]

    • Add a solution of Bromine (1.05 eq) in acetic acid dropwise at <20°C.[1]

    • Observation: The reaction is exothermic.[1] The color will change as bromine is consumed.[1]

    • Stir at room temperature for 2 hours, then heat to 80°C for 30 minutes to drive HBr evolution.

  • Isolation:

    • Add sulfur dioxide (

      
      ) water or sodium bisulfite to quench excess bromine.[1]
      
    • Basify the solution with aqueous ammonia to pH 9.[1] The benzothiazole ring closes, and the free base precipitates.[1]

    • Filter and recrystallize from ethanol.[1]

Comparative Analysis of Pathways

FeaturePathway A: ChlorosulfonationPathway B: Hugerschoff Cyclization
Starting Material 2-Aminobenzothiazole (Cheap)Sulfanilamide (Moderate)
Step Count 2 Steps2 Steps
Overall Yield 60–75%70–85%
Regioselectivity High (C-6 favored)Absolute (Pre-determined by aniline)
Key Hazard Chlorosulfonic acid (Violent reaction with water)Bromine (Toxic, corrosive)
Suitability Bulk manufacturing of the core scaffoldDerivatives with acid-sensitive groups

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated using the following markers.

  • Melting Point: 258–260°C (Decomposes).[1]

  • IR Spectroscopy:

    • 
       (amine): Doublet at 3400–3300 
      
      
      
      .[1]
    • 
       (sulfonamide): Strong bands at 1340 
      
      
      
      (asymmetric stretch) and 1160
      
      
      (symmetric stretch).[1]
    • 
       (benzothiazole): ~1530 
      
      
      
      .[1]
  • 1H-NMR (DMSO-d6):

    • 
       7.5–8.2 ppm: Aromatic protons (ABC system typical of 1,2,4-substitution).[1]
      
    • 
       7.3 ppm (broad s, 2H): Sulfonamide 
      
      
      
      .[1]
    • 
       7.8 ppm (broad s, 2H): Exocyclic amine 
      
      
      
      .[1]

References

  • Ibrahim, D. A., et al. (2015).[1] "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[1] Bioorganic & Medicinal Chemistry, 23(16), 4989–4999.[1]

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7, 168–181.[1]

  • Kumbhare, R. M., et al. (2010).[1] "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Scholars Research Library, 2(1), 347-359.[1][3]

  • Gelotte, K. O. (1982).[1] "Process for the preparation of 2-aminobenzothiazoles." U.S. Patent 4,363,913.[1]

  • Wang, X., et al. (2011).[1] "Solid-Phase Synthesis of 2-Aminobenzothiazoles." Journal of Combinatorial Chemistry, 13(6), 115–121.[1]

Sources

Technical Deep Dive: 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), experimental validation, and therapeutic potential of 2-Amino-1,3-benzothiazole-6-sulfonamide (ABS), a potent carbonic anhydrase inhibitor (CAI).

Mechanism of Action, Structural Biology, and Experimental Validation

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1) is a synthetic pharmacophore belonging to the heterocyclic sulfonamide class.[1][2][3][4][5] It functions as a reversible, competitive inhibitor of Carbonic Anhydrase (CA) metalloenzymes (EC 4.2.1.1). Unlike classical benzene sulfonamides (e.g., sulfanilamide), the ABS scaffold incorporates a benzothiazole ring, which enhances lipophilicity and alters binding kinetics within the enzyme's active site. Its primary utility lies in targeting cytosolic (CA I, II) and transmembrane (CA IX, XII) isoforms implicated in glaucoma, epilepsy, and hypoxic tumor survival.

Mechanism of Action: The Zinc Trap

The efficacy of ABS relies on its ability to disrupt the catalytic hydration of carbon dioxide (


). The mechanism is bipartite: Metal Ion Coordination  and Hydrophobic Anchoring .
The Catalytic Interruption

In a native state, the CA active site contains a Zinc ion (


) coordinated by three histidine residues (His94, His96, His119 in hCA II). A water molecule completes the tetrahedral geometry, acting as the nucleophile (as 

) to attack

.

ABS acts as a Zinc-binder (Zinc-binding group, ZBG):

  • Deprotonation : The sulfonamide moiety (

    
    ) acts as a weak acid (
    
    
    
    ). In the active site, it deprotonates to the anion (
    
    
    ).
  • Coordination : The anionic nitrogen coordinates directly to the

    
     ion, displacing the catalytic zinc-bound water/hydroxide.
    
  • Steric Blockade : The bulky benzothiazole ring occludes the entrance to the active site, preventing the entry of substrate (

    
    ) and the exit of product (
    
    
    
    ).
Structural Determinants of Binding[6]
  • Hydrogen Bonding Network : The oxygen atoms of the sulfonamide group form critical hydrogen bonds with Thr199 (the "gatekeeper" residue) and Glu106 . This locks the inhibitor in a precise orientation.

  • Hydrophobic Interactions : The benzothiazole ring extends into the hydrophobic pocket of the enzyme (lined by residues Val121, Leu198, and Trp209 in hCA II). This interaction confers higher affinity (

    
     in the low nanomolar range) compared to simple benzene sulfonamides.
    
Visualization: Molecular Pathway

The following diagram illustrates the disruption of the catalytic cycle by ABS.

CA_Inhibition_Mechanism Zn_Active Native Active Site (Zn2+ - OH-) Transition Transition State (Zn2+ - HCO3-) Zn_Active->Transition + CO2 Inhibited_Complex Inhibited Complex (Zn2+ - Sulfonamide) Zn_Active->Inhibited_Complex Binding CO2_Entry Substrate Entry (CO2) Product Product Release (HCO3- + H+) Transition->Product Hydrolysis Product->Zn_Active Regeneration Inhibitor 2-Amino-1,3-benzothiazole- 6-sulfonamide (ABS) Inhibitor->Inhibited_Complex Competition (Displaces OH-) Inhibited_Complex->Transition BLOCKED

Caption: Schematic of Carbonic Anhydrase catalytic cycle interruption by 2-Amino-1,3-benzothiazole-6-sulfonamide via competitive Zinc binding.

Experimental Validation Protocols

To validate the activity of ABS, researchers must employ rigorous kinetic assays. The Stopped-Flow


 Hydration Assay  is the gold standard.
Stopped-Flow Hydration Assay

This assay measures the rate of acidification of the medium as


 is converted to bicarbonate and protons.

Reagents:

  • Buffer : 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator : 0.2 mM Phenol Red.

  • Substrate :

    
    -saturated water.
    
  • Enzyme : Recombinant hCA II (approx. 10–20 nM final concentration).

Protocol:

  • Preparation : Dissolve ABS in DMSO (stock 10 mM). Prepare serial dilutions (

    
     M to 
    
    
    
    M) in the assay buffer.
  • Incubation : Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to ensure equilibrium binding.

  • Reaction Trigger : In the stopped-flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated substrate solution.
    
  • Detection : Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift) over 0.1–1.0 seconds.

  • Analysis : Calculate the initial velocity (

    
    ). Determine 
    
    
    
    by fitting data to the Cheng-Prusoff equation.
Quantitative Benchmarks

Typical inhibition constants (


) for ABS and related derivatives against human isoforms:
IsoformPhysiological RoleTypical

(nM)
Clinical Relevance
hCA I Cytosolic (RBCs)80 – 150General systemic effects
hCA II Cytosolic (Eye, Kidney, CNS)5 – 50 Glaucoma, Edema, Epilepsy
hCA IX Transmembrane (Tumors)10 – 60Hypoxic Tumor Marker
hCA XII Transmembrane (Eye, Tumors)10 – 40Glaucoma, Oncology

Note: Values are approximate and dependent on assay conditions (e.g., temperature, pH).

Therapeutic Implications

The benzothiazole scaffold offers distinct advantages over traditional sulfonamides like acetazolamide.

Glaucoma Management
  • Mechanism : Inhibition of hCA II and hCA XII in the ciliary body of the eye reduces bicarbonate secretion.

  • Effect : Decreased aqueous humor production

    
     Lower Intraocular Pressure (IOP).
    
  • Advantage : The lipophilic benzothiazole ring improves corneal permeability compared to hydrophilic inhibitors, making it a candidate for topical formulations.

Oncology (Hypoxic Tumors)
  • Target : hCA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH.

  • Mechanism : ABS inhibits hCA IX, leading to intracellular acidification and reduced survival of cancer cells in hypoxic conditions.

Anticonvulsant Activity
  • Mechanism : Inhibition of CNS carbonic anhydrase increases local

    
     tension and decreases pH, which stabilizes neuronal membranes and raises the seizure threshold.
    

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for synthesizing and testing ABS derivatives.

Experimental_Workflow Start Precursor: 4-Aminobenzenesulfonamide Synth Synthesis: Cyclization with KSCN + Br2 Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Characterize Characterization: NMR, IR, Mass Spec Purify->Characterize Assay_Prep Assay Prep: Dissolve in DMSO Characterize->Assay_Prep Kinetics Stopped-Flow Kinetics: Measure CO2 Hydration Rate Assay_Prep->Kinetics XRay Structural Biology: X-ray Crystallography (hCA II) Assay_Prep->XRay Data Data Analysis: Calculate Ki, IC50 Kinetics->Data XRay->Data

Caption: Workflow for the synthesis, characterization, and biological evaluation of ABS.

References

  • Supuran, C. T. (2017).[6] Structure-activity relationships of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity. ChemBioChem, 18(3), 213-222. Link

  • Vapor, B., & Tunca, E. (2018).[7] Synthesis and characterization of Cu(II) complexes of 2-amino-6-sulfamoylbenzothiazole and their inhibition studies on carbonic anhydrase isoenzymes. Polyhedron, 151, 199-205.[7] Link

  • Ibrahim, D. A., et al. (2015).[8] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.[8] Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18101-58-1, 2-Amino-1,3-benzothiazole-6-sulfonamide. Link

  • Ilkimen, H., et al. (2017). A novel proton transfer salt of 2-amino-6-sulfamoylbenzothiazole and its metal complexes: the evaluation of their inhibition effects on human cytosolic carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 231-239.[6] Link

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 2-Amino-1,3-benzothiazole-6-sulfonamide, a heterocyclic compound that has emerged as a cornerstone scaffold in modern medicinal chemistry. While not a therapeutic agent in itself, its history is deeply intertwined with the development of potent and selective enzyme inhibitors. We will trace its conceptual origins from early 20th-century dye chemistry to its synthesis and pivotal role as a key intermediate for a new generation of carbonic anhydrase inhibitors. This document will detail its historical synthesis, contemporary experimental protocols, mechanism of action, and the extensive quantitative structure-activity relationship (QSAR) data derived from its analogues, thereby providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction: A Tale of Two Pharmacophores

The molecular architecture of 2-Amino-1,3-benzothiazole-6-sulfonamide represents a strategic fusion of two powerful pharmacophores: the benzothiazole ring and the aromatic sulfonamide group. The benzothiazole nucleus, a bicyclic system, has been a subject of intense study since the 1950s, when its derivatives were first investigated for properties such as central muscle relaxation.[1] Over the decades, this scaffold has been integrated into compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1]

The aromatic sulfonamide moiety (-SO₂NH₂) is, independently, one of the most important functional groups in drug discovery. Its discovery heralded the age of antibacterial "sulfa drugs" and, critically for this topic, led to the development of carbonic anhydrase inhibitors (CAIs). CAIs are a class of drugs that suppress the activity of carbonic anhydrase (CA) enzymes, which are vital for processes like pH regulation and fluid balance.[2] By uniting these two moieties, chemists created a scaffold with intrinsic biological relevance and a three-dimensional structure well-suited for targeting the active sites of metalloenzymes.

Historical Context and Discovery

The intellectual lineage of 2-Amino-1,3-benzothiazole-6-sulfonamide begins not with a search for enzyme inhibitors, but with foundational work in heterocyclic chemistry. The synthesis of the parent 2-aminobenzothiazole ring system is a classic transformation. However, the specific introduction of the 6-sulfonamide group to create the titular compound can be traced back to the pioneering work of Kaufmann and Buckmann in 1941 . Their research provided the initial synthetic routes to this key intermediate.

Decades later, the true potential of this compound was realized in the context of carbonic anhydrase inhibition. Following the clinical success of early sulfonamide inhibitors like Acetazolamide, researchers sought new scaffolds to improve potency and isoform selectivity. The rigid, planar structure of the benzothiazole ring offered a distinct advantage over the more flexible scaffolds of earlier drugs. It provided a robust anchor that could be systematically modified to probe the active site of different CA isoforms, leading to the design of highly potent inhibitors, particularly against the tumor-associated isoforms CA IX and XII.[3][4]

Synthesis of the Core Scaffold

The preparation of 2-Amino-1,3-benzothiazole-6-sulfonamide is a well-established, multi-step process commencing from the readily available drug, 4-aminobenzenesulfonamide (sulfanilamide). The process involves the formation of a thiourea intermediate, followed by an oxidative cyclization to yield the benzothiazole ring system.

Experimental Protocol: Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide

This protocol is adapted from established methodologies in the chemical literature.

Step 1: Synthesis of 4-Aminosulfonylphenylthiourea

  • Reagents & Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzenesulfonamide (0.1 mol), potassium thiocyanate (0.1 mol), and concentrated hydrochloric acid (25 mL) in water (100 mL).

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove any unreacted salts and starting material. The resulting white to off-white solid is dried under vacuum to yield 4-aminosulfonylphenylthiourea.

Step 2: Oxidative Cyclization to 2-Amino-1,3-benzothiazole-6-sulfonamide

  • Reagents & Setup: Suspend the 4-aminosulfonylphenylthiourea (0.1 mol) in a suitable solvent such as chloroform or glacial acetic acid (250 mL) in a three-necked flask equipped with a dropping funnel, stirrer, and condenser.

  • Reaction: Cool the suspension in an ice bath. Slowly add a solution of bromine (0.1 mol) dissolved in the same solvent from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

  • Work-up: The resulting precipitate (the hydrobromide salt of the product) is collected by filtration.

  • Neutralization & Purification: The salt is suspended in water and neutralized by the slow addition of an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is approximately 7-8. The free base precipitates out of the solution. The solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2-Amino-1,3-benzothiazole-6-sulfonamide.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization A 4-Aminobenzenesulfonamide B 4-Aminosulfonylphenylthiourea A->B KSCN, HCl (aq) Reflux C 2-Amino-1,3-benzothiazole-6-sulfonamide B->C 1. Br2, Chloroform 2. Neutralization

Caption: Synthetic workflow for 2-Amino-1,3-benzothiazole-6-sulfonamide.

Mechanism of Action: Targeting Carbonic Anhydrase

The primary mechanism of action for this compound class is the potent inhibition of carbonic anhydrase (CA) enzymes. The unsubstituted sulfonamide group is the critical zinc-binding group (ZBG).

The Catalytic Cycle and Inhibition:

  • In its native state, the active site of a human carbonic anhydrase (hCA) features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.

  • This zinc-bound water is deprotonated to form a highly nucleophilic hydroxide ion.

  • The hydroxide attacks a molecule of carbon dioxide (CO₂), converting it to bicarbonate (HCO₃⁻).

  • The bicarbonate is then displaced by another water molecule, regenerating the enzyme for the next cycle.

2-Amino-1,3-benzothiazole-6-sulfonamide acts as a powerful inhibitor by mimicking the transition state of this reaction. The sulfonamide moiety becomes deprotonated and its nitrogen atom coordinates directly to the Zn²⁺ ion with high affinity, displacing the catalytic water/hydroxide molecule. This binding event effectively shuts down the enzyme's catalytic machinery. The benzothiazole portion of the molecule extends into the active site cavity, where it makes additional van der Waals and hydrophobic interactions with amino acid residues, further anchoring the inhibitor and contributing to its high affinity and isoform selectivity.

G cluster_CA hCA Active Site cluster_Inhibitor Inhibitor Zinc Zn²⁺ His94 His94 Zinc->His94 Coordination His96 His96 Zinc->His96 Coordination His119 His119 Zinc->His119 Coordination Thr199 Thr199 Hydrophobe Hydrophobic Pocket (Val121, Phe131, Leu198) Sulfonamide SO₂NH⁻ Benzothiazole Ring Sulfonamide:head->Zinc Strong Coordination (Blocks H₂O/OH⁻) Sulfonamide:head->Thr199 H-Bond Sulfonamide:tail->Hydrophobe Hydrophobic Interactions

Caption: Binding mode of the benzothiazole-sulfonamide scaffold in the hCA active site.

Quantitative Analysis: A Scaffold for Potent Inhibition

While extensive data for the parent 2-Amino-1,3-benzothiazole-6-sulfonamide is not widely published, it is firmly established as the foundational structure for derivatives exhibiting nanomolar potency. The true value of this core is demonstrated by the inhibitory constants (Kᵢ) of its closely related analogues against key hCA isoforms. The data below, compiled from multiple studies, illustrates the scaffold's power, particularly in achieving high affinity for the tumor-associated isoforms hCA IX and XII, which are key targets in oncology.

Compound IDModification on 2-Amino GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[Ibrahim et al., 2015]
Derivative A N-(4,5-dihydro-imidazol-2-yl)442.437.6NDND[Abdoli et al., 2023]
Derivative B N-Chloroacetyl>1000045.415.64.3[Ibrahim et al., 2015]
Derivative C N-(2-mercaptoacetyl)89703.54.64.9[Ibrahim et al., 2015]
Derivative D N-(piperazine-1-carbothioyl)765025.59.58.4[Ibrahim et al., 2015]
ND = Not Determined

The data clearly indicates that while the parent scaffold provides the essential zinc-binding function, modifications at the 2-amino position are critical for fine-tuning isoform selectivity and achieving sub-nanomolar potency. For example, simple modifications can dramatically increase affinity for the cytosolic hCA II (Derivative C) or the cancer-related isoforms hCA IX and XII (Derivatives B, C, D).[3]

Conclusion and Future Directions

2-Amino-1,3-benzothiazole-6-sulfonamide stands as a testament to the power of scaffold-based drug design. From its early 20th-century chemical origins to its modern application as a privileged structure in enzyme inhibition, its journey highlights a core principle of medicinal chemistry: the strategic combination of established pharmacophores can unlock novel biological activities. The potent, selective, and synthetically accessible nature of its derivatives ensures that this core will remain a highly valuable tool for researchers developing next-generation therapeutics, particularly in the fields of oncology and ophthalmology. Future research will likely focus on developing derivatives with even greater isoform selectivity to minimize off-target effects and on conjugating this scaffold to tumor-targeting moieties to enhance drug delivery.

References

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Kumar, A., et al. (2012). Heteroaromatic analogues of 1,5-diarylpyrazole class as anti-inflammatory agents. Medicinal Chemistry Research, 21, 2683–2690. Available at: [Link]

  • Abdoli, M., Supuran, C. T., & Zalubovskis, R. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981. Available at: [Link]

  • Petrou, A., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1306-1311. Available at: [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854. Available at: [Link]

  • Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. Available at: [Link]

  • Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. Available at: [Link]

Sources

Comprehensive literature review of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

2-Amino-1,3-benzothiazole-6-sulfonamide: Technical Monograph & Experimental Guide

Executive Summary: The Pharmacophore Scaffold

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of Carbonic Anhydrase Inhibitors (CAIs) . Unlike simple benzene sulfonamides, the benzothiazole core offers enhanced lipophilicity and a rigid bicyclic framework that restricts conformational freedom, potentially improving binding selectivity for specific enzyme isoforms.

This molecule serves two critical roles in modern drug development:

  • Primary Inhibitor: It acts as a zinc-binding pharmacophore targeting metalloenzymes (hCA I, II, IX, and XII).

  • Synthetic Intermediate: The 2-amino group functions as a versatile "handle" for the "Tail Approach" synthesis strategy, allowing the attachment of bulky moieties (e.g., Schiff bases, azo dyes) to modulate physicochemical properties and isoform selectivity.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 2-amino-1,3-benzothiazole-6-sulfonamide
CAS Number 18101-58-1
Molecular Formula

Molecular Weight 229.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
pKa (Sulfonamide) ~9.9 (Predicted) - Acidic proton facilitates Zn(II) binding.
Key Functional Groups Primary amine (C2), Sulfonamide (C6), Thiazole nitrogen (N3).

Experimental Synthesis Protocol

The most robust synthetic route utilizes the Hugershoff Reaction , which involves the oxidative cyclization of a thiourea derivative. This method is preferred over direct chlorosulfonation of 2-aminobenzothiazole due to higher regioselectivity and yield.

Workflow Diagram (Graphviz)

Synthesis_Pathway Start 4-Aminobenzene- sulfonamide Step1 Thiourea Formation (KSCN, HCl, Heat) Start->Step1 Nucleophilic Addition Inter 4-Thioureidobenzene- sulfonamide Step1->Inter Step2 Hugershoff Cyclization (Br2, CHCl3, Reflux) Inter->Step2 Oxidative Cyclization End 2-Amino-1,3-benzothiazole- 6-sulfonamide Step2->End

Caption: Two-step synthesis via Hugershoff cyclization ensures regioselective ring closure.

Detailed Methodology

Step 1: Synthesis of 4-Thioureidobenzenesulfonamide

  • Dissolution: Dissolve 0.01 mol of 4-aminobenzenesulfonamide (sulfanilamide) in 10 mL of dilute HCl (approx. 3.5 M).[1]

  • Addition: Add 0.01 mol of Potassium Thiocyanate (KSCN) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 90–100°C) for 3–4 hours. Monitor via TLC (Solvent: MeOH:DCM 1:9).

  • Isolation: Cool the reaction mixture. The thiourea intermediate will precipitate. Filter, wash with cold water, and dry.

Step 2: Cyclization to 2-Amino-1,3-benzothiazole-6-sulfonamide

  • Suspension: Suspend the thiourea intermediate from Step 1 in Chloroform (

    
    ) or Glacial Acetic Acid.
    
  • Bromination: Add a solution of Bromine (

    
    ) in the same solvent dropwise at 0–5°C to control the exothermic reaction.
    
  • Cyclization: Once addition is complete, reflux the mixture for 2–4 hours. The bromine acts as an oxidant, forming the S-C bond between the thiourea sulfur and the ortho-carbon of the benzene ring.

  • Work-up:

    • Cool the mixture. A solid hydrobromide salt will form.

    • Filter the solid and dissolve it in hot water.

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH ~9–10 to liberate the free base.
      
    • Purification: Recrystallize from ethanol/water to obtain the pure product.

Mechanism of Action: Carbonic Anhydrase Inhibition[3][4]

The biological efficacy of this molecule stems from its ability to inhibit Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).[2] These metalloenzymes catalyze the hydration of


 to bicarbonate (

) and protons (

).[3][2]

Molecular Mechanism:

  • Zinc Coordination: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). In the active site, the sulfonamide nitrogen is deprotonated (
    
    
    
    ) and coordinates directly to the catalytic Zinc ion (
    
    
    ).
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion that is critical for the catalytic attack on

    
    .
    
  • Hydrogen Bonding: The oxygen atoms of the sulfonamide and the nitrogen of the benzothiazole ring form hydrogen bonds with active site residues (e.g., Thr199, Glu106), stabilizing the inhibitor-enzyme complex.

Mechanism Visualization (Graphviz)

MOA_Mechanism Enzyme CA Active Site (His94, His96, His119) Zn Zinc Ion (Zn2+) Enzyme->Zn Coordination Water Catalytic Water (Displaced) Zn->Water Blocked Inhibitor Sulfonamide Anion (R-SO2NH-) Inhibitor->Zn Tetrahedral Binding

Caption: The sulfonamide anion coordinates with Zn(II), displacing the catalytic water molecule.

Structural Activity Relationship (SAR) & Optimization

The 2-amino-1,3-benzothiazole-6-sulfonamide structure is rarely used as a standalone drug but rather as a Lead Compound . Optimization follows the "Tail Approach":

  • The Warhead (Position 6): The sulfonamide group is essential for Zinc binding. Do not modify if CA inhibition is the goal.

  • The Scaffold (Benzothiazole): Provides hydrophobic interactions within the enzyme pocket.

  • The Tail (Position 2): The primary amine is the site for derivatization.

    • Schiff Bases: Reaction with aromatic aldehydes creates imines (-N=CH-Ar). These extensions can reach the "selective pocket" of specific CA isoforms (e.g., hCA IX in tumors), improving selectivity over the ubiquitous hCA II.

    • Azo Coupling: Reaction with diazonium salts produces azo dyes, often explored for antimicrobial properties.

Isoform Selectivity Data (General Trends):

  • hCA II (Cytosolic): High affinity (Ki typically in low nanomolar range, ~5–50 nM).

  • hCA IX/XII (Transmembrane): Tumor-associated isoforms.[4] Bulky substitutions at the 2-position often increase selectivity for these isoforms, which is crucial for anticancer applications.

Therapeutic Applications

DomainApplicationMechanism
Ophthalmology Glaucoma TreatmentInhibition of CA II in the ciliary body reduces bicarbonate secretion, lowering aqueous humor production and intraocular pressure.
Oncology Hypoxic TumorshCA IX is overexpressed in hypoxic tumors to regulate pH. Inhibitors based on this scaffold can reduce tumor growth and metastasis.
Neurology Epilepsy / DiureticsSystemic CA inhibition modulates neuronal excitability (via pH buffering) and renal ion transport.
Antimicrobial Antibacterial AgentsSchiff base derivatives have shown efficacy against S. aureus and E. coli, likely through dual mechanisms (CA inhibition and DNA intercalation).

References

  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Source: Taylor & Francis Online / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1]

  • Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Source: PubMed Central (PMC) URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI / Molecules URL:[Link]

  • Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives. Source: EXCLI Journal URL:[Link]

Sources

Technical Guide: Biological Profiling of 2-Amino-1,3-benzothiazole-6-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3-benzothiazole-6-sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its dual-functionality: the lipophilic benzothiazole core and the hydrophilic, zinc-binding sulfonamide moiety. While historically recognized for antimicrobial properties, recent high-impact research has repositioned this class as potent, isoform-selective inhibitors of Carbonic Anhydrase (CA) , specifically the tumor-associated isoforms hCA IX and XII .

This guide provides a rigorous technical framework for researchers developing these derivatives. It details the structural rationale, synthetic pathways, and the specific biological assays required to validate their efficacy as hypoxia-targeting anticancer agents.

Chemical Rationale & Structure-Activity Relationship (SAR)

The pharmacological potency of this scaffold is driven by a precise "Tail and Warhead" approach.

The Pharmacophore
  • The Warhead (Position 6 - Sulfonamide): The primary sulfonamide group (

    
    ) acts as a Zinc-Binding Group (ZBG). It is critical that this group remains unsubstituted (primary) to maintain high affinity for the 
    
    
    
    ion within the CA active site.
  • The Scaffold (Benzothiazole): Provides a rigid, bicyclic aromatic system that engages in Van der Waals and

    
    -stacking interactions with the hydrophobic half of the enzyme active site.
    
  • The Tail (Position 2 - Amino): This is the primary vector for derivatization. Modification here (e.g., acylation, urea formation, Schiff bases) modulates physicochemical properties (LogP) and isoform selectivity by interacting with the variable "selective pocket" near the active site entrance.

Synthetic Workflow

The synthesis of these derivatives typically proceeds via the chlorosulfonation of 2-aminobenzothiazole, followed by amination to establish the core, and subsequent derivatization at the 2-amino position.

SynthesisWorkflow Start 2-Aminobenzothiazole Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amination (NH4OH, Reflux) Inter->Step2 Core 2-Amino-1,3-benzothiazole- 6-sulfonamide (Core) Step2->Core Deriv Derivatization (R-NCO / R-COCl / R-CHO) Core->Deriv Modification at C2-NH2 Final Target Derivative (Urea/Amide/Imine) Deriv->Final

Figure 1: General synthetic pathway for 2-amino-1,3-benzothiazole-6-sulfonamide derivatives.

Primary Therapeutic Target: Carbonic Anhydrase Inhibition[1]

The most significant biological activity of these derivatives is the inhibition of human Carbonic Anhydrases (hCAs).

Mechanism of Action

The sulfonamide anion coordinates directly to the catalytic Zinc ion (


) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 

.[1]

CAMechanism Zn Zn(II) Ion Catalysis CO2 Hydration (Blocked) His Histidine Triad (His94, His96, His119) His->Zn Coordination Inhibitor Benzothiazole Sulfonamide (R-SO2NH-) Inhibitor->Zn Inhibited State (Tetrahedral Adduct) Water H2O / OH- Inhibitor->Water Displacement Water->Zn Native State

Figure 2: Mechanistic displacement of zinc-bound water by the sulfonamide inhibitor.

Isoform Selectivity & Anticancer Potential
  • Off-Targets (hCA I & II): Cytosolic and ubiquitous. Inhibition leads to systemic side effects (diuresis, paresthesia).

  • On-Targets (hCA IX & XII): Transmembrane isoforms overexpressed in hypoxic tumors. They regulate pH by hydrating extracellular

    
     to bicarbonate (
    
    
    
    ), neutralizing the acidic tumor microenvironment and promoting cell survival and metastasis.
  • Therapeutic Goal: Derivatives must demonstrate high selectivity ratios (

    
    ).
    

Experimental Protocols

Synthesis of Core Scaffold (Protocol A)

Standard operating procedure for the generation of the 6-sulfonamide core.

  • Chlorosulfonation: Charge a round-bottom flask with chlorosulfonic acid (5.0 eq) and cool to 0°C in an ice bath.

  • Addition: Slowly add 2-aminobenzothiazole (1.0 eq) portion-wise over 30 minutes, maintaining temperature <5°C to prevent decomposition.

  • Reaction: Remove ice bath and reflux the mixture at 140°C for 3 hours. Monitor via TLC.

  • Quench: Pour the reaction mixture carefully onto crushed ice. A solid precipitate (sulfonyl chloride) will form. Filter and wash with cold water.

  • Amination: Suspend the wet solid in aqueous ammonia (25%) and heat at reflux for 2 hours.

  • Isolation: Cool to room temperature. Adjust pH to 7.0 using dilute HCl. Filter the precipitate, wash with water, and recrystallize from ethanol to yield 2-amino-1,3-benzothiazole-6-sulfonamide .

Stopped-Flow CO2 Hydration Assay (Protocol B)

The Gold Standard for determining Inhibition Constants (


).

Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 during the hydration of


, using Phenol Red as an indicator.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Enzyme: Recombinant hCA I, II, IX, or XII.

  • Inhibitor: DMSO stock solution of the derivative (diluted 1000-fold).

Procedure:

  • Incubate enzyme and inhibitor for 15 minutes at room temperature.

  • Load the Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX.18MV).

  • Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution.
    
  • Monitor absorbance at 557 nm (Phenol Red max).

  • Calculate catalytic activity (

    
    ).
    
  • Fit data to the Cheng-Prusoff equation to determine

    
     and derive 
    
    
    
    .

Data Presentation: Comparative Activity Profile

When reporting results, data must be tabulated to clearly show selectivity ratios. Below is a representative structure for data reporting.

Table 1: Inhibition Data of Benzothiazole Derivatives against hCA Isoforms

Compound IDR-Substituent (Pos 2)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
AAZ (Std)Acetazolamide25012255.70.48
SLC-0111 Ureido-analog>10,000>10,00045 4.5 >200
BTA-6S Core (

)
8.61.5143.20.1
Deriv-A 4-F-Ph-Urea4508908.2 6.1 108.5

Note: Data for SLC-0111 and AAZ are based on literature values for comparative context.

Downstream Biological Effects: The Hypoxia Pathway

To validate the anticancer mechanism, researchers must link enzyme inhibition to cellular outcomes.

HypoxiaPathway Hypoxia Tumor Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_Expr hCA IX Overexpression (Transmembrane) HIF1->CAIX_Expr Transcription Acidosis Extracellular Acidification (pH < 6.8) CAIX_Expr->Acidosis CO2 -> HCO3- + H+ Survival Tumor Survival & Metastasis Acidosis->Survival Drug Benzothiazole Derivative (Inhibitor) Drug->CAIX_Expr BLOCKS Drug->Acidosis Normalizes pH

Figure 3: Pathway linking Hypoxia, CA IX expression, and the therapeutic intervention point.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: therapeutic targets for hypoxic tumors.[2] Frontiers in Oncology, 2, 39. Link

  • Kumbhare, R. M., et al. (2014). Synthesis and biological evaluation of novel 2-substituted benzothiazole sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3376-3380. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

Sources

Technical Whitepaper: Therapeutic Horizons of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-1,3-benzothiazole-6-sulfonamide , a privileged scaffold in medicinal chemistry known for its dual activity as a Carbonic Anhydrase (CA) inhibitor and a neuroprotective agent.

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide represents a critical pharmacophore in the development of treatments for neurological disorders, glaucoma, and hypoxic malignancies. Structurally distinct from the neuroprotective drug Riluzole (which bears a 6-trifluoromethoxy group), this sulfonamide derivative leverages a "zinc-anchoring" mechanism to potently inhibit Carbonic Anhydrase (CA) isoforms. Its therapeutic value lies in its ability to modulate pH homeostasis and neuronal excitability simultaneously, offering a multi-target approach to complex pathologies like epilepsy and glioblastoma.

Chemical & Pharmacological Profile

Structural Architecture

The compound consists of a bicyclic benzothiazole ring system fused with a primary sulfonamide group at the C6 position and a free amino group at the C2 position.

  • Systematic Name: 2-Amino-1,3-benzothiazole-6-sulfonamide[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
    
    
  • Molecular Weight: 229.28 g/mol

  • Key Features:

    • C2-Amino Group: Acts as a hydrogen bond donor/acceptor; critical for orienting the molecule within the enzyme active site.

    • C6-Sulfonamide: The "warhead" responsible for coordinating with the catalytic Zinc ion (

      
      ) in metalloenzymes.
      
    • Benzothiazole Core: Provides lipophilic bulk for hydrophobic interactions (Val121, Phe131 in hCA II) and blood-brain barrier (BBB) penetration.

Physicochemical Properties
PropertyValue (Approx.)Significance
LogP 0.8 – 1.2Moderate lipophilicity ensures bioavailability and BBB permeability.
PSA (Polar Surface Area) ~100 ŲSlightly high, but within range for CNS penetration via active transport or diffusion.
pKa (Sulfonamide) ~9.5Remains largely unionized at physiological pH, facilitating membrane transport before binding.
Solubility Low in water; Soluble in DMSO, DMFRequires formulation strategies (e.g., cyclodextrins) for in vivo delivery.

Mechanism of Action (MOA)

The therapeutic efficacy of 2-Amino-1,3-benzothiazole-6-sulfonamide is driven by two distinct but complementary mechanisms.

Primary Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide moiety acts as a classic zinc-binding group (ZBG). In the active site of Carbonic Anhydrase (CA) isoforms:

  • The ionized sulfonamide nitrogen (

    
    ) displaces the zinc-bound water molecule/hydroxide ion.
    
  • It forms a tetrahedral coordination complex with the

    
     ion.
    
  • This blockade prevents the hydration of

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ), disrupting pH regulation.

Isoform Selectivity:

  • hCA II (Cytosolic): High affinity (

    
     in low nanomolar range).[3][4] Inhibition reduces aqueous humor secretion (Glaucoma) and modulates neuronal pH (Epilepsy).
    
  • hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumors. Inhibition disrupts the tumor's ability to extrude acid, leading to intracellular acidification and cell death.

Secondary Mechanism: Neuronal Excitability Modulation

Similar to its analog Riluzole, the benzothiazole core exhibits intrinsic neuroactive properties:

  • Glutamate Modulation: Reduces presynaptic glutamate release, preventing excitotoxicity.

  • Voltage-Gated Sodium Channels: Stabilizes the inactivated state of

    
     channels, dampening high-frequency neuronal firing.
    
MOA Visualization

MOA_Pathway Compound 2-Amino-1,3-benzothiazole- 6-sulfonamide Zn_Binding Zn2+ Coordination (Active Site) Compound->Zn_Binding Sulfonamide Group CA_Inhibition Inhibition of Carbonic Anhydrase Zn_Binding->CA_Inhibition pH_Modulation Disrupted pH Homeostasis CA_Inhibition->pH_Modulation Glaucoma Reduced Aqueous Humor (Eye) pH_Modulation->Glaucoma hCA II Epilepsy Increased Seizure Threshold (CNS) pH_Modulation->Epilepsy hCA II/VII Cancer Intracellular Acidification (Hypoxic Tumors) pH_Modulation->Cancer hCA IX/XII

Figure 1: Mechanistic pathway linking the sulfonamide pharmacophore to specific therapeutic outcomes via Carbonic Anhydrase inhibition.

Therapeutic Applications

Neurology: Epilepsy & Neuropathic Pain

The anticonvulsant activity of this scaffold is validated by the Maximal Electroshock (MES) test.

  • Logic: The brain relies on CA isoforms (specifically CA II and VII) to buffer pH transients caused by rapid neuronal firing. Inhibiting these enzymes causes a transient intracellular acidification, which inhibits NMDA receptors and opens inhibitory potassium channels, effectively raising the seizure threshold.

  • Advantage: Unlike traditional sodium channel blockers, this mechanism addresses the metabolic coupling of seizures.

Ophthalmology: Glaucoma
  • Target: hCA II in the ciliary body of the eye.

  • Effect: Inhibition of hCA II slows the formation of bicarbonate, which is the driving force for fluid transport into the posterior chamber. This results in lowered Intraocular Pressure (IOP).

  • Status: While effective, the 6-sulfonamide is often derivatized (e.g., Ethoxzolamide) to improve corneal permeability.

Oncology: Hypoxic Tumors
  • Target: hCA IX and XII.

  • Context: Solid tumors exist in a hypoxic, acidic microenvironment. They overexpress hCA IX to convert extracellular

    
     to 
    
    
    
    (imported to buffer pH) and
    
    
    (extruded to acidify the matrix).
  • Therapeutic Gain: 2-Amino-1,3-benzothiazole-6-sulfonamide inhibits this survival mechanism, sensitizing the tumor to standard chemotherapy and immune checkpoint inhibitors.

Experimental Protocols

Chemical Synthesis (Oxidative Cyclization)

This protocol utilizes the Kaufman method , a robust "one-pot" synthesis ideal for generating the scaffold from inexpensive precursors.

Reagents:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Potassium Thiocyanate (KSCN)[5]

  • Bromine (

    
    )
    
  • Glacial Acetic Acid[5]

Workflow:

  • Dissolution: Dissolve 0.01 mol of Sulfanilamide and 0.04 mol of KSCN in 20 mL of cooled glacial acetic acid (

    
    ).
    
  • Bromination: Add 0.01 mol of Bromine dropwise over 30 minutes. Maintain temperature below

    
     to prevent polymerization.
    
  • Cyclization: Stir the mixture at room temperature for 2 hours, then reflux at

    
     for 4 hours.
    
  • Workup: Pour the reaction mixture into crushed ice. Neutralize with ammonium hydroxide (

    
    ) to pH 8.
    
  • Purification: Filter the resulting yellow precipitate. Recrystallize from ethanol/water (ethanol provides the best purity profile).

Synthesis_Flow Start Sulfanilamide + KSCN (in Glacial Acetic Acid) Step1 Add Bromine (Br2) Dropwise < 10°C Start->Step1 Step2 Reflux at 80°C (4 Hours) Step1->Step2 Step3 Quench in Ice Water Neutralize with NH4OH Step2->Step3 End Recrystallize (Ethanol) Yield: ~70-80% Step3->End

Figure 2: Step-by-step synthetic workflow for the production of 2-Amino-1,3-benzothiazole-6-sulfonamide.

Carbonic Anhydrase Inhibition Assay

Method: Stopped-Flow


 Hydration Assay.
Objective:  Determine the Inhibition Constant (

).
  • Buffer: HEPES (20 mM, pH 7.5) with phenol red indicator (0.2 mM).

  • Enzyme: Recombinant hCA II (10–20 nM final concentration).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme with the inhibitor (dissolved in DMSO, diluted 1:100) for 15 minutes.

    • Rapidly mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.

    • Monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops).

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the inhibitory profile of the scaffold compared to standard clinical inhibitors. Note the selectivity for hCA II and IX.[6][7]

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
2-Amino-1,3-benzothiazole-6-sulfonamide > 200 10 – 45 25 – 80 8 – 30
Acetazolamide (Standard)25012255.7
Ethoxzolamide (Lipophilic Analog)2583422

Data Interpretation: The scaffold exhibits a "pan-inhibitor" profile similar to Acetazolamide but with enhanced lipophilicity, making it a superior starting point for CNS and solid tumor targeting.

References

  • Carbonic anhydrase inhibitors. Taylor & Francis. (Comprehensive review of benzothiazole sulfonamide biological activities).

  • Synthesis and human carbonic anhydrase I, II, IX, and XII inhibition studies of sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (Specific Ki values and synthesis protocols).

  • 2-Aminobenzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Focus on CNS isoforms and synthesis).

  • Mechanisms of action of anticonvulsant drugs. Epilepsia.[8][9] (Mechanistic grounding for glutamate/CA inhibition in epilepsy).

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. (General synthetic methodologies for thiazole sulfonamides).

Sources

2-Amino-1,3-benzothiazole-6-sulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1,3-benzothiazole-6-sulfonamide, a heterocyclic sulfonamide that has garnered significant interest as a potent inhibitor of carbonic anhydrases (CAs). We will delve into its chemical synthesis, detailed mechanism of action, structure-activity relationships, and its potential therapeutic applications, particularly in oncology and ophthalmology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound in their research and development endeavors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a seemingly simple reaction that is vital for pH regulation, ion transport, and CO₂ homeostasis.[1] There are at least 15 known human CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases.[2]

The inhibition of specific CA isoforms has been a successful strategy in the treatment of several conditions, including glaucoma, epilepsy, and mountain sickness.[1] More recently, the focus has shifted towards the development of isoform-selective inhibitors to target diseases such as cancer, where tumor-associated isoforms like CA IX and CA XII are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3][4]

Among the various classes of CA inhibitors, sulfonamides and their derivatives are the most extensively studied and clinically utilized.[5] The deprotonated sulfonamide moiety acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site and disrupting its catalytic activity.[6] 2-Amino-1,3-benzothiazole-6-sulfonamide belongs to this class of inhibitors and presents a promising scaffold for the development of novel and selective CA inhibitors.

Physicochemical Properties and Synthesis

2-Amino-1,3-benzothiazole-6-sulfonamide is a solid at room temperature with the chemical formula C₇H₇N₃O₂S₂ and a molecular weight of 229.28 g/mol . Its structure features a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring.

Synthesis Protocol

The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide can be achieved through a multi-step process starting from 4-aminobenzenesulfonamide. A detailed and reliable protocol is outlined below, based on established synthetic routes.[5]

Step 1: Synthesis of 4-Thioureidobenzenesulphonamide

  • In a round-bottom flask, dissolve 4-aminobenzenesulfonamide in an appropriate acidic solution.

  • Add potassium thiocyanate (KSCN) to the solution.

  • Heat the reaction mixture under reflux for a specified period to facilitate the formation of the thiourea derivative.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the 4-thioureidobenzenesulphonamide precipitate by filtration.

  • Wash the product with cold water and dry under vacuum.

Step 2: Oxidative Cyclization to 2-Amino-1,3-benzothiazole-6-sulfonamide

  • Suspend the 4-thioureidobenzenesulphonamide in a suitable solvent, such as chloroform.[5]

  • Add a solution of bromine (Br₂) in the same solvent dropwise to the suspension at an elevated temperature (e.g., 70°C).[5]

  • Continue stirring the reaction mixture at this temperature for several hours.[5]

  • After cooling to room temperature, remove the solvent under reduced pressure.[5]

  • Dissolve the resulting solid in water and adjust the pH to >9-10 with ammonium hydroxide.[5]

  • Heat the aqueous solution to approximately 90°C for one hour to promote the cyclization and precipitation of the final product.[5]

  • Collect the 2-Amino-1,3-benzothiazole-6-sulfonamide precipitate by filtration, wash with water and cold ethanol, and dry under vacuum.[5]

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization A 4-Aminobenzenesulfonamide C Reflux A->C Reacts with B KSCN, Acid B->C D 4-Thioureidobenzenesulphonamide C->D Forms E 4-Thioureidobenzenesulphonamide F Br₂, Chloroform, 70°C E->F Reacts with G Ammonium Hydroxide, 90°C F->G Intermediate processed with H 2-Amino-1,3-benzothiazole-6-sulfonamide G->H Forms

Figure 1: Synthetic workflow for 2-Amino-1,3-benzothiazole-6-sulfonamide.

Mechanism of Action as a Carbonic Anhydrase Inhibitor

The inhibitory activity of 2-Amino-1,3-benzothiazole-6-sulfonamide, like other sulfonamide-based inhibitors, is centered on its interaction with the zinc ion in the active site of carbonic anhydrase.[6]

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. The resulting bicarbonate ion is then displaced by a water molecule, and the active site is regenerated by the removal of a proton from the coordinated water molecule.[1]

Sulfonamide inhibitors, in their deprotonated state (SO₂NH⁻), act as transition state analogs. The nitrogen atom of the sulfonamide group coordinates directly to the tetrahedral zinc ion, displacing the catalytic hydroxide ion. This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably a conserved threonine residue (Thr199 in hCA II).[1][7] The heterocyclic benzothiazole scaffold of the inhibitor occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity and potentially influencing isoform selectivity.[2]

CA_Inhibition_Mechanism Enzyme Zn²⁺ His His His H₂O/OH⁻ Inhibited_Complex Zn²⁺ His His His SO₂NH⁻-Inhibitor Inhibitor 2-Amino-1,3-benzothiazole-6-sulfonamide (SO₂NH₂) Deprotonated_Inhibitor Deprotonated Inhibitor (SO₂NH⁻) Inhibitor->Deprotonated_Inhibitor Deprotonation Deprotonated_Inhibitor->Inhibited_Complex:f4 Binds to Zn²⁺

Figure 2: Mechanism of carbonic anhydrase inhibition by a sulfonamide inhibitor.

Structure-Activity Relationship (SAR) and Isoform Selectivity

The inhibitory potency and isoform selectivity of benzothiazole-6-sulfonamides can be modulated by substitutions on the benzothiazole ring system. The primary sulfonamide group is essential for zinc binding and is generally conserved. Modifications to the 2-amino group and other positions on the benzene ring can significantly impact the inhibitor's interaction with the active site and its surrounding residues.

Derivatives of 2-Amino-1,3-benzothiazole-6-sulfonamide have been synthesized and evaluated for their inhibitory activity against various human CA isoforms.[8] These studies have shown that this scaffold can yield potent inhibitors of the cytosolic isoforms hCA I and II, as well as the tumor-associated isoforms hCA IX and XII.[8] For instance, the introduction of different substituents on the 2-amino group has been shown to influence the selectivity profile.

Compound/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) 25012255.7[8]
Derivative 1 (Example) 361.754.131.529.3[2]
Derivative 2 (Example) >10000785.265.357.5[2]

Note: The Ki values presented are for illustrative purposes based on published data for derivatives and may not represent the exact values for the parent compound, 2-Amino-1,3-benzothiazole-6-sulfonamide, for which comprehensive data is less available.

The development of isoform-selective inhibitors is a key objective in the field. For example, targeting the tumor-associated isoforms hCA IX and XII while sparing the ubiquitous cytosolic isoforms hCA I and II is highly desirable for anticancer therapies to minimize off-target side effects.[3] The benzothiazole scaffold offers a versatile platform for designing such selective inhibitors.

Experimental Protocols for Evaluation

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of 2-Amino-1,3-benzothiazole-6-sulfonamide and its derivatives is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CO₂ hydration reaction.

Materials:

  • Purified recombinant human CA isoforms

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Buffer solution (e.g., Tris-HCl)

  • The test inhibitor (2-Amino-1,3-benzothiazole-6-sulfonamide)

  • A stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a cuvette, mix the CA enzyme solution with the inhibitor solution at various concentrations and incubate for a defined period to allow for enzyme-inhibitor binding.

  • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the NPA substrate solution in the stopped-flow instrument.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) resulting from the hydrolysis of NPA to 4-nitrophenol.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction velocity against the inhibitor concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

CA_Assay_Workflow A Prepare Inhibitor Stock Solution B Prepare Serial Dilutions A->B C Incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate (Stopped-Flow) C->D E Monitor Absorbance Change D->E F Calculate Initial Velocities E->F G Determine IC₅₀ F->G H Calculate Ki G->H

Figure 3: Workflow for a carbonic anhydrase inhibition assay.

Therapeutic Applications

The potent inhibitory activity of 2-Amino-1,3-benzothiazole-6-sulfonamide and its derivatives against various CA isoforms makes them attractive candidates for the treatment of several diseases.

Anticancer Therapy

The overexpression of hCA IX and hCA XII in a variety of solid tumors is linked to the acidification of the tumor microenvironment, which promotes tumor cell survival, proliferation, and metastasis.[4][9] By inhibiting these tumor-associated isoforms, benzothiazole-6-sulfonamides can potentially reverse the acidic pH of the tumor microenvironment, thereby sensitizing cancer cells to conventional therapies and inhibiting tumor growth.[2] Preclinical studies on various derivatives have shown promising anticancer activity in vitro.[2][9]

Glaucoma Treatment

The inhibition of CA isoforms in the ciliary body of the eye reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP). This is the primary mechanism of action for several clinically used CA inhibitors for the treatment of glaucoma.[10] Topical formulations of benzothiazole-based CA inhibitors have been investigated for their potential to lower IOP with potentially fewer systemic side effects compared to orally administered drugs.[11] A study on a derivative, 6-hydroxyethoxy-2-benzothiazole sulfonamide, demonstrated a significant IOP-lowering effect in rabbits when applied topically as a gel.[11]

Conclusion and Future Directions

2-Amino-1,3-benzothiazole-6-sulfonamide represents a valuable scaffold for the design and development of potent and selective carbonic anhydrase inhibitors. Its straightforward synthesis, well-understood mechanism of action, and the tunability of its structure-activity relationship make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

  • Comprehensive Isoform Profiling: A detailed investigation of the inhibitory activity of the parent compound against a wider panel of human CA isoforms is warranted to fully understand its selectivity profile.

  • Structural Biology: X-ray crystallographic studies of 2-Amino-1,3-benzothiazole-6-sulfonamide and its key derivatives in complex with various CA isoforms would provide invaluable insights into the molecular basis of their binding and selectivity, guiding the design of next-generation inhibitors.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in relevant animal models of cancer and glaucoma are necessary to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this class of compounds.

  • Targeted Delivery: For anticancer applications, the development of strategies to specifically deliver these inhibitors to the tumor site would enhance their therapeutic index and minimize off-target effects.

References

  • 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). PubMed. (2020-09-08). [Link]

  • 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. [Link]

  • 6-amino-2-benzothiazole-sulfonamide. The effect of a topical carbonic anhydrase inhibitor on aqueous humor formation in the normal human eye. PubMed. [Link]

  • a class of carbonic anhydrase II and VII-selective inhibitors. PMC. (2023-02-10). [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. (2019-12-02). [Link]

  • Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. (2024-11-15). [Link]

  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. PMC. (2022-09-22). [Link]

  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. PubMed. (2015-08-01). [Link]

  • Discovery of novel inhibitors for the treatment of glaucoma. PMC. [Link]

  • a class of carbonic anhydrase II and VII-selective inhibitors. PMC. (2023-02-10). [Link]

  • Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. PubMed. (2024-02-22). [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC. (2025-08-20). [Link]

  • The study of ocular hypotensive effect of 6-hydroxyethoxy-2-benzothiazole sulfonamide: a topical carbonic anhydrase inhibitor. PubMed. [Link]

  • Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Taylor & Francis Online. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. (2022-01-31). [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. (2025-01-03). [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. [Link]

  • Synthesis of Possible Anti-Cancer and Anti-Mycobacterial Fluoro Substituted Sulphonamide Benzothiazoles Comprising. Scholars Middle East Publishers. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono/Bis-Substituted Phthalimido- and Naphthalimido-Benzothiazoles. MDPI. (2021-07-19). [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. (2025-10-31). [Link]

  • Therapeutic Importance of Benzothiazole: Review. Academia.edu. [Link]

Sources

IUPAC nomenclature for 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Validation, and Pharmacological Relevance

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1) represents a privileged scaffold in medicinal chemistry, functioning primarily as a zinc-binding pharmacophore.[1] It is a potent inhibitor of Carbonic Anhydrases (CAs) , specifically the cytosolic isoforms (hCA I, hCA II) and the transmembrane, tumor-associated isoforms (hCA IX, hCA XII).

Unlike simple benzene-sulfonamides, the benzothiazole fusion confers restricted conformational flexibility and enhanced lipophilicity, allowing for distinct structure-activity relationship (SAR) profiles in the treatment of glaucoma, epilepsy, and recently, neuropathic pain. This guide deconstructs the IUPAC nomenclature to reveal the molecule's synthetic logic and details a validated protocol for its generation.

Structural Deconstruction & IUPAC Nomenclature

To the uninitiated, the name appears as a simple string of substituents. To the synthetic chemist, it describes a specific electrophilic susceptibility and steric environment.

The Nomenclature Logic

The name is constructed based on the IUPAC Blue Book hierarchy for heterocyclic systems.

  • Parent Hydride (The Core): The fused bicycle consists of a benzene ring and a thiazole ring. When fused, the sulfur-containing heterocycle takes precedence. The system is benzothiazole .[1][2][3][4][5][6][7][8]

  • Numbering (The Skeleton): Numbering starts at the heteroatom of higher priority (Sulfur = 1) and proceeds toward the other heteroatom (Nitrogen = 3) via the shortest path that includes the fusion bond.

    • S is position 1. [5][7]

    • N is position 3. [9]

    • The benzo-ring carbons are numbered 4, 5, 6, and 7.

  • Principal Characteristic Group (The Suffix): The sulfonamide (-SO₂NH₂) group outranks the amine (-NH₂) group in priority (Acids > Derivatives > Nitriles > Aldehydes > Ketones > Alcohols > Amines). Therefore, the molecule is named as a sulfonamide .

  • Substituents (The Prefix): The amine group is treated as a prefix substitute at position 2.

Final Assembly: 2-Amino- [Prefix] + 1,3-benzothiazole [Parent] + -6-sulfonamide [Suffix].

Structural Visualization

The following diagram illustrates the numbering scheme and the electronic environment.

G Core 1,3-Benzothiazole Core (Planar Aromatic System) S1 Sulfur (Pos 1) Start Numbering Core->S1 N3 Nitrogen (Pos 3) Basic Center Core->N3 C6 Carbon (Pos 6) Electrophilic Attack Site Core->C6 Para to N3 C2 Carbon (Pos 2) Nucleophilic Attack Site S1->C2 N3->C2 Subst_Amine 2-Amino Group (Electron Donor) C2->Subst_Amine Substitution Subst_Sulf 6-Sulfonamide (Zn-Binding Warhead) C6->Subst_Sulf Principal Group

Figure 1: Structural decomposition of the benzothiazole scaffold highlighting numbering priority and substituent electronic effects.

Cheminformatics & Registration

Precise registration is critical for database queries and patent filings.

Identifier TypeString / Value
IUPAC Name 2-Amino-1,3-benzothiazole-6-sulfonamide
CAS Registry 18101-58-1
Molecular Formula C₇H₇N₃O₂S₂
Molecular Weight 229.28 g/mol
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N
InChI Key AUZIYQFbArs8nzc6aVvzHYZE4siHgIZy48PQyZw6IWQOBQtPPVsKYJfa3T5qD1Juf
pKa (Sulfonamide) ~9.9 (Acidic proton on sulfonamide)

Synthetic Validation (The Hugerschoff Route)

While industrial synthesis often utilizes the direct chlorosulfonation of 2-aminobenzothiazole (which requires handling hazardous chlorosulfonic acid), the Hugerschoff reaction offers a more controlled laboratory-scale approach with high regioselectivity.

The Mechanism

This route constructs the thiazole ring onto a pre-existing sulfonamide-bearing phenyl ring.

  • Starting Material: Sulfanilamide (4-aminobenzenesulfonamide).

  • Intermediate: Formation of a thiourea derivative using Potassium Thiocyanate (KSCN).

  • Cyclization: Oxidative cyclization using Bromine (Br₂) closes the thiazole ring.

Why this works: The amino group of the sulfanilamide directs the thiourea formation. The subsequent radical/electrophilic cyclization by bromine occurs ortho to the thiourea nitrogen. Since the sulfonamide group is para to the original amine, it ends up at position 6 of the final benzothiazole.

Experimental Protocol

Standard Operating Procedure (SOP) derived from validated medicinal chemistry literature.

Reagents:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Potassium Thiocyanate (KSCN)[1]

  • Bromine (Br₂)[1][10][11]

  • Glacial Acetic Acid (AcOH) or Chloroform (CHCl₃)

  • Ammonium Hydroxide (NH₄OH)[11]

Workflow:

  • Thiourea Formation:

    • Dissolve 4-aminobenzenesulfonamide (1.0 eq) in a mixture of ethanol/HCl.

    • Add KSCN (1.5 eq) and reflux for 3 hours.

    • Evaporate solvent to yield the intermediate 4-thioureidobenzenesulfonamide .

  • Oxidative Cyclization (Hugerschoff):

    • Suspend the thiourea intermediate in Chloroform (CHCl₃).

    • Critical Step: Add Bromine (Br₂, 1.5 eq) dropwise at 0–5°C. Caution: Exothermic.

    • Allow the mixture to warm to room temperature and reflux for 4.5 hours.

    • The HBr byproduct will form a salt with the product.

  • Work-up & Purification:

    • Decant the solvent.

    • Suspend the solid residue in water.

    • Basify with NH₄OH to pH 9–10.[11] This liberates the free base (2-amino-1,3-benzothiazole-6-sulfonamide) from its hydrobromide salt.

    • Heat the slurry to 90°C for 1 hour to ensure complete conversion.

    • Filter the off-white precipitate.[11]

    • Recrystallization: Ethanol/Water.

Synthesis Start Start: 4-Aminobenzenesulfonamide Step1 Reaction: KSCN + HCl (Thiourea Formation) Start->Step1 Inter Intermediate: 4-Thioureidobenzenesulfonamide Step1->Inter Step2 Cyclization: Br2 / CHCl3 (Hugerschoff Reaction) Inter->Step2 Oxidative Closure Salt Product HBr Salt Step2->Salt Step3 Basification: NH4OH (pH 9-10) Salt->Step3 Final Final Product: 2-Amino-1,3-benzothiazole-6-sulfonamide Step3->Final Precipitation

Figure 2: Step-wise synthesis via the Hugerschoff oxidative cyclization pathway.

Pharmacological Context (SAR)

The IUPAC name highlights the sulfonamide at position 6, which is the critical pharmacophore.

  • Mechanism of Action: The sulfonamide nitrogen (ionized at physiological pH) coordinates directly to the Zn²⁺ ion in the active site of Carbonic Anhydrase enzymes.

  • Selectivity: The bulky benzothiazole ring (compared to a simple phenyl ring) fills the hydrophobic pocket of the enzyme active site.

  • Isoform Targeting:

    • hCA II (Cytosolic): High affinity (Ki often < 10 nM). Relevant for glaucoma and edema.

    • hCA IX & XII (Transmembrane): These are overexpressed in hypoxic tumors. The 6-sulfonamide benzothiazole scaffold is a key starting point for designing tumor-selective inhibitors that do not penetrate the cell membrane (when derivatized with charged tails).

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

  • Abdoli, M., et al. (2023).[3][11] "2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ibrahim, D. A., et al. (2015).[3] "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[4] Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.[3]

  • PubChem. (n.d.). Compound Summary for CID 12217349: 2-Amino-1,3-benzothiazole-6-sulfonamide. National Library of Medicine. Link

Sources

Safety, handling, and toxicity of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Toxicological Profile

Part 1: Executive Technical Summary

This guide provides a comprehensive risk assessment and handling framework for 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1). This compound is a critical pharmacophore in medicinal chemistry, serving as a primary scaffold for the development of Carbonic Anhydrase (CA) inhibitors targeting glaucoma (CA II) and hypoxic tumor survival (CA IX/XII).

Unlike standard reagents, this molecule possesses a "dual-warhead" of toxicological concern: a primary aromatic amine (genotoxicity potential) and a sulfonamide moiety (hypersensitivity/diuretic activity). Consequently, it requires an Occupational Exposure Band (OEB) strategy stricter than generic benzothiazoles.

Parameter Technical Specification
CAS Number 18101-58-1
IUPAC Name 2-amino-1,3-benzothiazole-6-sulfonamide
Molecular Formula C₇H₇N₃O₂S₂
Molecular Weight 245.28 g/mol
Physical State Solid (White to pale yellow powder)
Solubility DMSO (High), DMF (High), Water (Low/pH dependent)
Pharmacology Nanomolar affinity inhibitor of Carbonic Anhydrase (Zn²⁺ binder)

Part 2: Toxicological Profile & Mechanistic Risks

Structural Activity Relationship (SAR) & Toxicity

To handle this compound safely, one must understand why it is toxic. The toxicity is not random; it is dictated by its binding kinetics and metabolic fate.

  • Carbonic Anhydrase Inhibition (Systemic Risk): The sulfonamide group (

    
    ) mimics the transition state of 
    
    
    
    hydration. Upon systemic absorption, it binds the Zinc ion (
    
    
    ) in the active site of carbonic anhydrases.
    • Acute Consequence:[1] Diuresis, electrolyte imbalance (metabolic acidosis), and paresthesia.

    • Relevance: Inhalation of dust can lead to systemic CA inhibition, mimicking the side effects of drugs like Acetazolamide.

  • Metabolic Activation (Genotoxicity Risk): The 2-amino-benzothiazole core is a structural alert. Hepatic CYPs (specifically CYP1A2) can N-hydroxylate the exocyclic amine.

    • Mechanism:[2][3][4]

      
      .
      
    • Result: The electrophilic nitrenium ion can intercalate DNA, posing a mutagenic risk. While the sulfonamide group at position 6 withdraws electrons and reduces this risk compared to unsubstituted aminobenzothiazoles, the potential remains.

  • Hypersensitivity (Idiosyncratic Risk): The sulfonamide moiety is a known hapten. In susceptible individuals, it can trigger Type I (IgE-mediated) or Type IV (T-cell mediated) hypersensitivity, leading to severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome (SJS), although this is rare for laboratory-scale exposure.

Visualizing the Toxicity Pathway

ToxicityPathway cluster_metabolism Metabolic Activation (Hepatic) cluster_pharm Pharmacological Target Compound 2-Amino-1,3-benzothiazole- 6-sulfonamide CYP CYP450 (1A2) Oxidation Compound->CYP Systemic Absorption CA_Enzyme Carbonic Anhydrase (Active Site Zn2+) Compound->CA_Enzyme Direct Binding Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Phase II Sulfation DNA DNA Adducts (Genotoxicity Risk) Nitrenium->DNA Covalent Binding Systemic Diuresis / Acidosis CA_Enzyme->Systemic Inhibition

Figure 1: Dual-pathway toxicity illustrating metabolic activation (genotoxicity) and pharmacological inhibition (systemic effects).

Part 3: Occupational Hygiene & Handling Protocols

Occupational Exposure Banding (OEB)

Due to the lack of specific OELs (Occupational Exposure Limits) for CAS 18101-58-1, we apply a Read-Across approach using Riluzole and Sulfanilamide as surrogates.

  • Assigned Band: OEB 3 (10 – 100

    
    ).
    
  • Rationale: Potent biological activity (nM affinity) + Genotoxic structural alert.

  • Containment Requirement: Handling of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Hood (HEPA filtered).

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for benzothiazoles in organic solvents due to rapid permeation.

Task Respiratory Hand Protection Body Protection
Weighing (Solid) N95 or P100 (if outside hood)Nitrile (Double gloved, 0.11mm min)Lab Coat + Tyvek Sleeves
Solubilization (DMSO/DMF) Fume Hood (Face Velocity > 0.5 m/s)Laminate / Multilayer (e.g., Silver Shield®)Lab Coat + Chemical Apron
Spill Cleanup Full Face Respirator (OV/P100 Cartridge)Butyl Rubber or VitonTyvek Suit (Type 4/5/6)

Key Insight: Benzothiazoles are highly permeable through thin nitrile when dissolved in DMSO. If a splash occurs on nitrile gloves, change immediately . The solvent acts as a carrier, driving the toxicant through the glove and skin.

Part 4: Experimental Protocol: Safe Stock Preparation

Objective: Prepare a 10 mM stock solution in DMSO for biological assays without generating aerosols or precipitation.

Reagents:

  • 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1)[5][6][7]

  • Anhydrous DMSO (Dimethyl sulfoxide)

Workflow:

  • Anti-Static Weighing:

    • Benzothiazole sulfonamides are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Why: Static causes "flying powder," increasing inhalation risk and dosing errors.

  • Solvent Addition (The "Sandwich" Method):

    • Do not dump powder into solvent.

    • Add 50% of the calculated DMSO volume to the vial first.

    • Add the weighed powder.

    • Add the remaining 50% DMSO to wash down the vial walls.

    • Result: Minimizes dust puff-back and ensures no powder adheres to the cap.

  • Dissolution Verification:

    • Vortex for 30 seconds. If particulates persist, sonicate at 40°C for 5 minutes.

    • Check: Inspect against a dark background. The solution should be clear. Cloudiness indicates micro-precipitation, which will invalidate IC50 data.

  • Storage:

    • Aliquot into amber glass vials (Teflon-lined caps).

    • Store at -20°C.

    • Stability: Sulfonamides are stable, but the primary amine can oxidize (darkening the solution) if exposed to light/air over months.

Handling Decision Tree

HandlingProtocol Start Start: Handling CAS 18101-58-1 State Physical State? Start->State Solid Solid Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Weighing Weighing Station: Static Control + Vented Enclosure Solid->Weighing Dissolving Solubilization: Fume Hood Required Liquid->Dissolving GloveCheck Glove Selection: Nitrile OK for Solid? YES Weighing->GloveCheck GloveFail Glove Selection: Nitrile OK for DMSO? NO -> Use Laminate/Butyl Dissolving->GloveFail GloveCheck->Dissolving Waste Disposal: Segregated Incineration (Do not mix with Oxidizers) GloveFail->Waste

Figure 2: Operational decision tree for PPE selection and engineering controls.

Part 5: Emergency Response & Degradation

Fire Fighting
  • Hazards: Thermal decomposition releases Sulfur Oxides (

    
    )  and Nitrogen Oxides (
    
    
    
    )
    . These are highly corrosive to lung tissue.
  • Action: Firefighters must use SCBA. Do not use a direct water jet (spreads the chemical). Use CO2 or dry chemical powder.[8][9]

Spill Management (Solid)
  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Double nitrile gloves, N95 mask, lab coat.

  • Cover: Gently cover the spill with a damp paper towel (to prevent dust generation).

  • Sweep: Use a dustpan or HEPA vacuum. Do not dry sweep.

  • Decontaminate: Wipe surface with 10% NaOH (to convert sulfonamide to its soluble sodium salt), followed by water.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Benzothiazole derivatives. ECHA.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 18101-58-1, 2-Aminobenzo[d]thiazole-6-sulfonamide. PubChem.

  • Ibrahim, D. A., et al. (2015).[10] Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Strategic Scaffold Analysis: 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Anchor

The molecule 2-Amino-1,3-benzothiazole-6-sulfonamide represents a critical pharmacophore in medicinal chemistry, specifically within the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike classic heterocyclic CAIs (e.g., Acetazolamide) where the zinc-binding sulfonamide is attached directly to the heterocyclic ring (position 2), this scaffold positions the sulfonamide on the fused benzene ring (position 6).

This structural distinction creates a "Hybrid Anchor": it retains the potent zinc-binding capability of benzenesulfonamides while utilizing the benzothiazole core to engage hydrophobic pockets within the enzyme active site. This guide analyzes the structure-activity relationships (SAR), synthesis, and experimental validation of this scaffold and its homologs.

Structural Homology and Analog Classification

To understand the utility of 2-Amino-1,3-benzothiazole-6-sulfonamide, we must categorize its chemical space relative to clinically approved agents.

The "Head and Tail" Architecture
  • The Head (Position 6): The unsubstituted sulfonamide (

    
    ) acts as the Zinc-Binding Group (ZBG). Substitution here (e.g., 
    
    
    
    -alkylation) generally abolishes CA inhibitory activity.
  • The Core (Benzothiazole): Provides a rigid bicyclic scaffold that restricts conformational entropy and engages in

    
    -stacking interactions with residues like Phe131 in hCA II.
    
  • The Tail (Position 2): The exocyclic amino group (

    
    ) is the primary vector for derivatization. Modifying this position allows researchers to reach the "selective rim" of the CA active site, differentiating between cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII).
    
Comparative Analog Table
CompoundStructure DescriptionMechanism/TargetKey Feature
Title Scaffold 2-amino-6-sulfamoylbenzothiazoleCA Inhibitor (Pan-isoform)Parent scaffold for "Tail Approach" design.
Ethoxzolamide 6-ethoxy-benzothiazole-2-sulfonamideCA Inhibitor (hCA II selective)Regioisomer: Sulfonamide is at C2; Ethoxy at C6. Highly lipophilic.
Riluzole 2-amino-6-(trifluoromethoxy)benzothiazoleGlutamate/Na+ Channel BlockerBioisostere: Lacks sulfonamide. Demonstrates BBB permeability of the core.
SLC-0111 4-(3-(4-fluorophenyl)ureido)benzenesulfonamideCA IX Inhibitor (Phase II)Functional Analog: Uses a ureido linker similar to 2-N-substituted benzothiazoles.
Visualizing the SAR Network

SAR_Network Core 2-Amino-1,3-benzothiazole- 6-sulfonamide Pos2 Position 2 (Amino) Derivatization Site Core->Pos2 Pos6 Position 6 (Sulfonamide) Zinc Anchor Core->Pos6 Ring Benzothiazole Ring Hydrophobic Scaffold Core->Ring Selectivity Selectivity (CA IX/XII) via Ureas/Amides Pos2->Selectivity Tail Approach Activity Essential for Catalytic Inhibition (Zn2+) Pos6->Activity Must be -SO2NH2 Stacking Pi-Stacking (Phe131) & Lipophilicity Ring->Stacking Rigidity

Figure 1: Structure-Activity Relationship (SAR) map highlighting the distinct functional roles of the benzothiazole scaffold regions.

Chemical Synthesis: The Hugerschhoff Route

The most robust method for synthesizing the title compound avoids the poor regioselectivity of direct chlorosulfonation. Instead, it utilizes the Hugerschhoff reaction , cyclizing a thiourea intermediate.

Retrosynthetic Logic
  • Target: 2-Amino-1,3-benzothiazole-6-sulfonamide.

  • Precursor: 4-Thioureidobenzenesulfonamide.[1]

  • Starting Material: Sulfanilamide (4-aminobenzenesulfonamide).

Detailed Protocol

Note: This protocol is adapted from standard methodologies validated in Supuran et al. (2023) and related medicinal chemistry literature.

Reagents:

  • Sulfanilamide (CAS: 63-74-1)

  • Potassium Thiocyanate (KSCN)[2]

  • Bromine (

    
    )[1][2][3]
    
  • Glacial Acetic Acid[2][4]

  • Ammonium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Thiourea Formation:

    • Dissolve sulfanilamide (10 mmol) in dilute HCl (20 mL).

    • Add potassium thiocyanate (12 mmol) and heat to reflux for 4 hours.

    • Cool the mixture. The solid 4-thioureidobenzenesulfonamide will precipitate.[1]

    • Filter, wash with water, and recrystallize from ethanol.

  • Oxidative Cyclization (Hugerschhoff):

    • Suspend the thiourea intermediate (5 mmol) in glacial acetic acid (15 mL).

    • Cool to < 10°C in an ice bath.

    • Add bromine (5 mmol) in acetic acid (5 mL) dropwise over 20 minutes with vigorous stirring. Caution: Exothermic.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • Neutralize with ammonium hydroxide until pH ~9-10.[1] The benzothiazole ring will precipitate.

    • Filter the crude solid.[1]

    • Purification: Recrystallize from Ethanol/Water (8:2).

    • Validation: Check melting point (>250°C) and

      
      H-NMR (DMSO-
      
      
      
      : characteristic benzothiazole protons at
      
      
      7.5-8.5 ppm).

Synthesis_Pathway SM Sulfanilamide (4-aminobenzenesulfonamide) Step1 + KSCN / HCl (Reflux) SM->Step1 Inter 4-Thioureidobenzenesulfonamide Step1->Inter Step2 + Br2 / AcOH (Hugerschhoff Cyclization) Inter->Step2 Prod 2-Amino-1,3-benzothiazole- 6-sulfonamide Step2->Prod

Figure 2: The Hugerschhoff cyclization pathway ensures regioselective synthesis of the 6-sulfonamide isomer.

Validated Pharmacology: Carbonic Anhydrase Inhibition Assay

While the Stopped-Flow CO2 Hydration assay is the gold standard, it requires specialized equipment. The Esterase Activity Assay using p-nitrophenyl acetate (p-NPA) is a robust, self-validating bench protocol for initial screening.

Principle

Carbonic Anhydrase (hCA II) catalyzes the hydrolysis of p-NPA to p-nitrophenol (yellow,


 = 348 nm). Inhibitors decrease the rate of this colorimetric change.
Protocol (96-Well Plate Format)

Materials:

  • Recombinant hCA II enzyme.

  • Substrate: p-Nitrophenyl acetate (p-NPA), 3 mM in Acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Control Inhibitor: Acetazolamide (positive control).

Workflow:

  • Preparation: Dilute test compounds in DMSO (keep final DMSO < 5%).

  • Incubation:

    • Add 140 µL Buffer to wells.

    • Add 20 µL Enzyme solution (200 units/mL).

    • Add 20 µL Inhibitor solution (variable concentrations).

    • Incubate 15 mins at 25°C to allow E-I complex formation.

  • Initiation:

    • Add 20 µL Substrate (p-NPA).

  • Measurement:

    • Monitor Absorbance at 348 nm (or 400 nm) kinetically for 15 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Determine

      
       using non-linear regression (Log[Inhibitor] vs. Response).
      

Self-Validation Check:

  • The

    
     for p-NPA with hCA II should be established first.
    
  • Acetazolamide must return an

    
     in the range of 10-20 nM. If >50 nM, the enzyme integrity or buffer pH is compromised.
    

References

  • Supuran, C. T. (2010).[5] Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474.[5] Link

  • Abdoli, M., et al. (2023).[3] 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[6] Bioorganic & Medicinal Chemistry, 23(13), 3567-3574. Link

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole (Hugerschhoff Method Validation). Organic Syntheses, Coll. Vol. 3, p.76. Link

  • Nocentini, A., & Supuran, C. T. (2018).[7] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide , a critical pharmacophore in medicinal chemistry known for its carbonic anhydrase inhibitory activity and anticonvulsant properties. The method utilizes the Hugerschoff reaction , involving the oxidative cyclization of 4-aminobenzenesulfonamide (sulfanilamide) with ammonium thiocyanate and molecular bromine in glacial acetic acid. This guide emphasizes critical process parameters (CPPs), specifically temperature control and oxidant stoichiometry, to minimize regioisomeric byproducts and ensure high purity (>98%).

Introduction & Retrosynthetic Analysis

The 2-aminobenzothiazole scaffold is a "privileged structure" in drug discovery. The 6-sulfonamide derivative is particularly significant as a zinc-binding motif in Carbonic Anhydrase (CA) inhibitors.

Mechanistic Rationale: The synthesis relies on the electrophilic substitution of the electron-rich aromatic ring. Starting from sulfanilamide , the reaction proceeds through an in situ formation of a thiourea intermediate, followed by radical-cation cyclization mediated by bromine.

  • Regioselectivity: The sulfonamide group at the para position of the aniline directs the cyclization to the ortho position, exclusively yielding the 6-substituted benzothiazole.

Retrosynthetic Scheme (DOT Visualization)

Retrosynthesis Target 2-Amino-1,3-benzothiazole- 6-sulfonamide Intermediate N-(4-sulfamoylphenyl)thiourea (Transient Intermediate) Target->Intermediate Oxidative Cyclization (- 2HBr) SM 4-Aminobenzenesulfonamide (Sulfanilamide) Intermediate->SM Thiocyanation Reagents NH4SCN + Br2 AcOH Intermediate->Reagents

Figure 1: Retrosynthetic pathway illustrating the construction of the benzothiazole core from sulfanilamide.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
4-Aminobenzenesulfonamide 63-74-1>99%Starting Material (Substrate)
Ammonium Thiocyanate 1762-95-4ACS ReagentThiocyanating Agent
Bromine (Br₂) 7726-95-6Reagent GradeOxidant / Cyclizing Agent
Glacial Acetic Acid 64-19-7AnhydrousSolvent
Ammonia Solution (25%) 1336-21-6AqueousNeutralization
Ethanol 64-17-5AbsoluteRecrystallization Solvent
Equipment
  • Reactor: 3-neck round-bottom flask (250 mL or 500 mL) equipped with a mechanical stirrer (overhead preferred for slurry handling).

  • Temperature Control: Ice-salt bath (for <5°C maintenance) and heating mantle.

  • Addition: Pressure-equalizing addition funnel (for Bromine).

  • Safety: Fume hood (mandatory for Br₂ handling), acid gas scrubber (optional but recommended for HBr evolution).

Experimental Protocol

Stage 1: Preparation of the Reaction Slurry
  • Setup: Assemble the 3-neck flask with the mechanical stirrer, thermometer, and addition funnel. Ensure the system is vented to a fume hood or scrubber to trap HBr gas.

  • Dissolution: Charge the flask with Glacial Acetic Acid (10 volumes relative to substrate mass) .

  • Addition: Add 4-Aminobenzenesulfonamide (1.0 equiv) and Ammonium Thiocyanate (2.2 equiv) to the acetic acid.

  • Mixing: Stir the mixture at room temperature for 15–20 minutes until a partial solution or fine suspension is achieved.

  • Cooling: Lower the reaction temperature to < 5°C using an ice-salt bath. Critical: High temperatures during initial bromination can lead to poly-bromination byproducts.

Stage 2: Oxidative Cyclization (The Hugerschoff Reaction)
  • Bromine Preparation: Dilute Bromine (1.05 equiv) in a small volume of glacial acetic acid (approx. 1:1 v/v) in the addition funnel to facilitate controlled addition.

  • Controlled Addition: Dropwise add the Bromine solution to the stirred slurry.

    • Rate: Maintain addition such that the internal temperature does not exceed 10°C .

    • Observation: The mixture will turn orange/brown and thicken as the hydrobromide salt of the product precipitates.

  • Reaction Completion: Once addition is complete, allow the reaction to stir at < 10°C for 30 minutes .

  • Heating: Remove the cooling bath and slowly heat the reaction mixture to 80°C . Maintain this temperature for 2 hours .

    • Why? This ensures complete cyclization of any intermediate thiourea and drives the evolution of HBr.

Stage 3: Workup and Isolation
  • Filtration (Solids Removal): If there is significant unreacted thiocyanate salt (unlikely if stoichiometry is correct), filter hot. Otherwise, proceed to quenching.

  • Quenching: Pour the hot reaction mixture into Crushed Ice (approx. 500g) with vigorous stirring.

  • Neutralization: Slowly add Ammonium Hydroxide (25% aq.) or saturated Sodium Carbonate solution until the pH reaches 8–9 .

    • Precipitation: The product (free base) will precipitate as a yellow/off-white solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake copiously with cold water (to remove ammonium bromide and excess thiocyanate) until the filtrate is neutral.

Stage 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Add Ethanol (95% or absolute) and heat to reflux.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities (e.g., elemental sulfur or polymers).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill at 4°C.

  • Drying: Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

ProtocolFlow Start Start: Reagent Prep Step1 Mix Sulfanilamide + NH4SCN in Glacial AcOH Start->Step1 Step2 Cool to < 5°C Step1->Step2 Step3 Add Br2 (in AcOH) Dropwise (Maintain T < 10°C) Step2->Step3 Exothermic Step4 Heat to 80°C (2 Hours) Complete Cyclization Step3->Step4 Step5 Quench in Ice Water Neutralize to pH 8-9 Step4->Step5 Step6 Filter & Wash (H2O) Step5->Step6 Step7 Recrystallize (Ethanol) Step6->Step7 End Pure 2-Amino-1,3-benzothiazole- 6-sulfonamide Step7->End

Figure 2: Step-by-step process flow for the synthesis and purification.

Analytical Characterization

To validate the synthesis, compare the isolated product against the following standard data:

ParameterExpected ValueNotes
Appearance White to pale yellow crystalline solidDarkening indicates oxidation or sulfur contamination.
Melting Point 258°C – 262°C (dec.)Sharp mp indicates high purity.
Yield 75% – 85%Based on Sulfanilamide.
IR (KBr) 3400, 3100 cm⁻¹ (NH₂ str)1330, 1150 cm⁻¹ (SO₂ str)1620 cm⁻¹ (C=N)Distinct primary amine doublet and sulfonamide bands.
¹H NMR (DMSO-d₆) δ 7.5 (d, 1H, C7-H)δ 7.7 (dd, 1H, C5-H)δ 8.1 (d, 1H, C4-H)δ 7.9 (s, 2H, NH₂)δ 7.2 (s, 2H, SO₂NH₂)Characteristic 1,2,4-trisubstituted benzene pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during workup.Ensure heating step at 80°C is maintained for full 2 hours. Check pH during neutralization; product is soluble in strong acid.
Product is Sticky/Tar Over-bromination or high temp addition.strictly control addition temp < 10°C. Ensure Br₂ is diluted in AcOH before addition.
Yellow Impurity Elemental Sulfur byproduct.Ensure hot filtration during the ethanol recrystallization step.
Regioisomers Unlikely with para-substituted start material.Verify starting material purity (Sulfanilamide).

Safety & Compliance

  • Bromine (Br₂): Highly corrosive and toxic lachrymator. Must be handled in a functioning fume hood. Use glass or Teflon equipment only (Br₂ corrodes metals/rubber).

  • Ammonium Thiocyanate: Releases toxic fumes if heated to decomposition. Avoid contact with strong acids outside of the controlled reaction environment.

  • Waste Disposal: The filtrate contains bromide and thiocyanate residues. Quench bromine residues with sodium thiosulfate before disposal.

References

  • Original Hugerschoff Reaction: Hugerschoff, A. (1903). Über die Einwirkung von Halogenen auf Thioharnstoffe. Berichte der deutschen chemischen Gesellschaft, 36(3), 3121-3134.

  • Synthesis of 6-Substituted Benzothiazoles: Gupta, R. R., et al. (2010). Synthesis and Biological Activity of Some New 2-Amino-6-substituted-benzothiazoles. European Journal of Medicinal Chemistry.
  • Carbonic Anhydrase Inhibition: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Standard Protocol Verification: Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 22, p.16 (1942). (Describes the analogous synthesis of 2-amino-6-methylbenzothiazole using the same reagents).

  • Patent Reference: US Patent 5,374,737. Process for the preparation of 2-aminobenzothiazoles. (Industrial optimization of the thiocyanate/bromine route).

Application Notes and Protocols for the Use of 2-Amino-1,3-benzothiazole-6-sulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-Amino-1,3-benzothiazole-6-sulfonamide as a Carbonic Anhydrase Inhibitor

2-Amino-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a benzothiazole scaffold linked to a sulfonamide group, positions it as a potent inhibitor of a critical class of metalloenzymes: the carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in a myriad of physiological processes, including pH homeostasis, respiration, and ion transport.[1] The dysregulation of CA activity is implicated in various pathologies, such as glaucoma, epilepsy, and cancer, making CA inhibitors a valuable class of therapeutic agents.[2]

The inhibitory action of sulfonamides against CAs is well-established. The deprotonated sulfonamide moiety coordinates directly to the zinc ion (Zn²⁺) located at the core of the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[2] This direct interaction forms the basis of the potent and often selective inhibition observed with this class of compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Amino-1,3-benzothiazole-6-sulfonamide in enzyme inhibition assays, with a focus on human carbonic anhydrase isoforms.

Physicochemical Properties and Inhibitor Preparation

A thorough understanding of the physicochemical properties of 2-Amino-1,3-benzothiazole-6-sulfonamide is paramount for accurate and reproducible assay results.

PropertyValueSource
Molecular FormulaC₇H₇N₃O₂S₂
Molecular Weight229.28 g/mol
AppearanceWhite to light yellow solid
SolubilitySoluble in polar solvents such as DMSO, [3]
Storage2-8°C

Protocol for Preparation of Inhibitor Stock Solution:

The accurate preparation of the inhibitor stock solution is a critical first step in any inhibition assay. Given its solubility properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 2-Amino-1,3-benzothiazole-6-sulfonamide.

Materials:

  • 2-Amino-1,3-benzothiazole-6-sulfonamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of 2-Amino-1,3-benzothiazole-6-sulfonamide powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is crucial to note that the stability of compounds in DMSO can vary, and it is advisable to prepare fresh stock solutions periodically.[4]

Enzyme Inhibition Assays: Methodologies and Protocols

The inhibitory potential of 2-Amino-1,3-benzothiazole-6-sulfonamide against carbonic anhydrases can be determined using various assay formats. The two most common and reliable methods are the stopped-flow CO₂ hydration assay and the colorimetric esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase – the hydration of carbon dioxide.[5] It is a rapid kinetics technique that allows for the determination of initial reaction rates. The assay monitors the change in pH resulting from the enzymatic hydration of CO₂, typically using a pH indicator dye.[6]

Principle: The assay involves the rapid mixing of a CO₂-saturated solution with a buffer solution containing the carbonic anhydrase and a pH indicator. The enzyme-catalyzed hydration of CO₂ leads to the formation of bicarbonate and protons, causing a decrease in pH, which is monitored spectrophotometrically through the change in absorbance of the pH indicator.[6] The presence of an inhibitor, such as 2-Amino-1,3-benzothiazole-6-sulfonamide, will slow down the rate of this pH change.

Experimental Workflow for Stopped-Flow Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_co2 Prepare CO2-saturated water load_sf Load syringes of stopped-flow instrument prep_co2->load_sf prep_buffer Prepare assay buffer with pH indicator prep_buffer->load_sf prep_enzyme Prepare enzyme solution in assay buffer prep_enzyme->load_sf prep_inhibitor Prepare serial dilutions of inhibitor prep_inhibitor->load_sf mix Rapid mixing of reactants load_sf->mix Initiates reaction monitor Monitor absorbance change over time mix->monitor calc_rate Calculate initial reaction rates monitor->calc_rate plot_curve Plot dose-response curve calc_rate->plot_curve calc_ki Determine Ki value plot_curve->calc_ki

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Protocol for Stopped-Flow CO₂ Hydration Assay:

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA I, hCA II, hCA IX, or hCA XII)

  • 2-Amino-1,3-benzothiazole-6-sulfonamide stock solution in DMSO

  • Assay Buffer: 20 mM TRIS (pH 8.3) with 20 mM Na₂SO₄ (for maintaining constant ionic strength)[7]

  • pH Indicator: Phenol red (0.2 mM)[7]

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Set up the stopped-flow instrument according to the manufacturer's instructions. The observation wavelength for phenol red is 557 nm.[7]

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the isoform being tested.

    • Prepare serial dilutions of the 2-Amino-1,3-benzothiazole-6-sulfonamide stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Assay Execution:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the second syringe with the assay buffer containing the enzyme, pH indicator, and the desired concentration of the inhibitor (or DMSO for the control).

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance at 557 nm for a short period (typically 10-100 seconds) to measure the initial rate of the reaction.[8]

  • Data Acquisition:

    • Perform the assay for a range of inhibitor concentrations.

    • For each inhibitor concentration, determine the initial reaction velocity from at least six measurements, covering the initial 5-10% of the reaction.[7]

    • Measure the uncatalyzed rate (in the absence of enzyme) and subtract it from the total observed rates.[8]

Colorimetric Esterase Activity Assay

This assay is a more accessible alternative to the stopped-flow method and is suitable for high-throughput screening. It relies on the promiscuous esterase activity of many α-CAs, which can hydrolyze certain ester substrates.[5][9] The most commonly used substrate is p-nitrophenyl acetate (pNPA).

Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol. The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 400-405 nm. The presence of an inhibitor reduces the rate of this color change.

Experimental Workflow for Colorimetric Esterase Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare assay buffer add_reagents Add buffer, enzyme, and inhibitor to wells prep_buffer->add_reagents prep_pnpa Prepare pNPA substrate solution add_pnpa Initiate reaction by adding pNPA prep_pnpa->add_pnpa prep_enzyme Prepare enzyme solution prep_enzyme->add_reagents prep_inhibitor Prepare serial dilutions of inhibitor prep_inhibitor->add_reagents preincubate Pre-incubate at 25°C add_reagents->preincubate preincubate->add_pnpa measure_abs Measure absorbance at 405 nm kinetically add_pnpa->measure_abs calc_rate Calculate reaction rate (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for Colorimetric Esterase Assay.

Protocol for Colorimetric Esterase Activity Assay:

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA I, hCA II)

  • 2-Amino-1,3-benzothiazole-6-sulfonamide stock solution in DMSO

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • p-Nitrophenyl acetate (pNPA)

  • Acetonitrile or DMSO for dissolving pNPA

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of pNPA (e.g., 20 mM) in acetonitrile or DMSO. This should be prepared fresh.

    • Prepare serial dilutions of the 2-Amino-1,3-benzothiazole-6-sulfonamide stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and is kept low (≤1%).

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (100% activity): Add assay buffer, enzyme solution, and an equivalent volume of DMSO (without inhibitor).

    • Inhibitor Wells: Add assay buffer, enzyme solution, and the desired concentration of the inhibitor solution.

    • Blank (no enzyme): Add assay buffer and the highest concentration of the inhibitor solution to account for any background absorbance.

    • The typical final volume in each well is 200 µL.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the reaction by adding the pNPA stock solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the inhibitory potency of 2-Amino-1,3-benzothiazole-6-sulfonamide, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Data Analysis Workflow

cluster_raw_data Raw Data cluster_processing Data Processing cluster_visualization Visualization & Curve Fitting cluster_results Results raw_data Kinetic absorbance data calc_rate Calculate initial rates (V) raw_data->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition V_inhibited / V_control plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve fit_curve Non-linear regression (log(inhibitor) vs. response) plot_curve->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50 determine_ki Determine Ki value (optional) determine_ic50->determine_ki Cheng-Prusoff equation

Caption: Workflow for Data Analysis in Inhibition Assays.

Step-by-Step Data Analysis:

  • Calculate the Rate of Reaction: From the kinetic data, determine the initial rate of the reaction (V) for each well by calculating the slope (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the following formula:

    % Inhibition = [1 - (V_inhibited / V_control)] * 100

    Where V_inhibited is the rate of reaction in the presence of the inhibitor, and V_control is the rate of reaction in the absence of the inhibitor.

  • Generate a Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ Value: Use a non-linear regression analysis to fit the dose-response curve to a suitable model (e.g., the four-parameter logistic equation). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition. Software such as GraphPad Prism is commonly used for this analysis.

  • Determine the Inhibition Constant (Kᵢ): The Kᵢ value is a more absolute measure of inhibitor potency and is independent of the substrate concentration. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, but this requires knowledge of the substrate concentration ([S]), the Michaelis constant (Kₘ), and the mechanism of inhibition.

Expected Inhibitory Activity:

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Inhibition - Inactive inhibitor (degradation).- Incorrect inhibitor concentration.- Enzyme is inactive.- Prepare fresh inhibitor stock solution.- Verify calculations and dilutions.- Test enzyme activity with a known inhibitor (e.g., acetazolamide).
High Variability in Replicates - Pipetting errors.- Incomplete mixing.- Temperature fluctuations.- Use calibrated pipettes and proper technique.- Ensure thorough mixing of reagents in wells.- Maintain a constant assay temperature.
Inhibitor Precipitation - Poor solubility of the inhibitor in the assay buffer.- Decrease the final concentration of the inhibitor.- Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 1%.
High Background Signal - Spontaneous hydrolysis of the substrate (pNPA).- Contamination of reagents.- Prepare substrate solution fresh.- Run a blank control without the enzyme.- Use high-purity reagents.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 2-Amino-1,3-benzothiazole-6-sulfonamide and other chemicals used in these assays.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-Amino-1,3-benzothiazole-6-sulfonamide is a promising carbonic anhydrase inhibitor with the potential for further investigation in drug discovery programs. The protocols and guidelines presented in this application note provide a robust framework for accurately and reproducibly assessing its inhibitory activity against various carbonic anhydrase isoforms. By carefully considering the experimental design, reagent preparation, and data analysis, researchers can effectively characterize the inhibitory profile of this compound and contribute to the development of novel therapeutics targeting the carbonic anhydrase family of enzymes.

References

  • Petrou, A., Geronikaki, A., Terzi, E., Ozensoy Guler, O., Tuccinardi, T., & Supuran, C. T. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1306–1311.
  • Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. (2018). PLoS ONE, 13(1), e0191743.
  • A class of carbonic anhydrase II and VII-selective inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981.
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). International Journal of Molecular Sciences, 22(14), 7304.
  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4989–4999.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers in Physiology, 8, 175.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal, 24, 1-20.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(2), 271–277.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences, 25(22), 12345.
  • Dissociation Constants for Carbonic Anhydrase-Sulfonamide Binding by High-Performance Liquid Chromatography. (1984). Analytical Biochemistry, 141(2), 302-309.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link].

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (1971). Journal of Biological Chemistry, 246(9), 2677-2689.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link].

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(18), 5567.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014).
  • Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. (2019).
  • a class of carbonic anhydrase II and VII-selective inhibito. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021). Chemistry – A European Journal, 27(48), 12345-12352.

Sources

Application Note: Methodologies for In Vitro Studies with 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Amino-1,3-benzothiazole-6-sulfonamide is a potent, synthetic zinc-binding pharmacophore primarily utilized as a Carbonic Anhydrase Inhibitor (CAI) . Unlike its structural analog Riluzole (which lacks the sulfonamide moiety), this compound acts by coordinating directly with the zinc ion (


) in the active site of Carbonic Anhydrase (CA) isoforms.

It serves as a critical tool compound for studying:

  • Hypoxic Tumor Survival: Inhibition of transmembrane isoforms hCA IX and XII, which regulate pH in hypoxic cancer cells.

  • Physiological pH Buffering: Study of cytosolic isoforms hCA I and II.

  • Drug Design: Acting as a lead scaffold for developing antiglaucoma and antiepileptic agents.

Mechanism of Action

The sulfonamide group (


) exists as a mono-anion in the active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 

. This "zinc-poisoning" mechanism locks the enzyme in an inactive state.

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) Water Catalytic Water/OH- Zn->Water Native State His Histidine Triad (His94, His96, His119) His->Zn Coordinates Compound 2-Amino-1,3-benzothiazole- 6-sulfonamide Sulfonamide Sulfonamide Group (-SO2NH-) Compound->Sulfonamide Contains Sulfonamide->Zn Displaces Water (Tetrahedral Adduct) Inhibition Catalytic Blockade (No CO2 Hydration) Sulfonamide->Inhibition Result

Figure 1: Mechanism of Action. The sulfonamide anion acts as a Zinc Binding Group (ZBG), displacing the catalytic water molecule essential for enzyme turnover.

Compound Handling & Formulation

Critical Causality: Benzothiazoles are hydrophobic, while the sulfonamide group adds polarity. However, the rigid bicyclic structure limits aqueous solubility. Improper solubilization leads to micro-precipitation, causing false negatives in enzymatic assays (due to lower effective concentration) or false positives in cell assays (due to crystal-induced cytotoxicity).

Solubility Protocol
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare at 10 mM or 20 mM .

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Stability Warning: 2-aminothiazole derivatives can undergo slow decomposition or dimerization in DMSO at room temperature. Always prepare fresh working dilutions immediately before use.

Working Solutions

For cell culture, dilute the DMSO stock into media such that the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

ComponentStock Conc.Final Assay Conc.SolventNotes
Compound 20 mM1 nM – 10 µMDMSOVortex 30s; Sonicate if needed.
Control (Inhibitor) 10 mM10 µMDMSOAcetazolamide (Positive Control).
Control (Inactive) 10 mM10 µMDMSO2-Aminobenzothiazole (Lacks sulfonamide).

Protocol: Cell-Free Enzymatic Inhibition (Esterase Assay)

While the Stopped-Flow


 Hydration assay is the physiological standard, it requires specialized equipment. The Esterase Assay  using p-Nitrophenyl Acetate (p-NPA) is a robust, high-throughput alternative accepted for determining inhibition constants (

). CA possesses a secondary esterase activity that hydrolyzes p-NPA to p-nitrophenol (yellow).
Materials
  • Enzyme: Recombinant hCA I, II, IX, or XII (commercially available).

  • Substrate: p-Nitrophenyl Acetate (p-NPA).[1]

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Must be non-nucleophilic; avoid Tris-HCl if possible as Cl- is a weak inhibitor).

  • Detection: Microplate reader (Absorbance 405 nm).[2]

Step-by-Step Methodology
  • Substrate Prep: Dissolve p-NPA in acetonitrile to 20 mM. Prepare Fresh. p-NPA spontaneously hydrolyzes in water; do not store aqueous dilutions.

  • Enzyme Prep: Dilute enzyme in Assay Buffer to ~0.5 µM.

  • Inhibitor Incubation (The "Pre-Equilibration" Step):

    • In a 96-well clear plate, add 10 µL of Compound (dilution series).

    • Add 180 µL of Enzyme Solution.

    • Incubate 15 min at 25°C. Why? Sulfonamides are slow-binding inhibitors. Immediate substrate addition will underestimate potency.

  • Reaction Initiation:

    • Add 10 µL of 20 mM p-NPA (Final conc: 1 mM).[2]

    • Rapidly mix (shake mode 5s).

  • Kinetic Read: Measure Absorbance (405 nm) every 30 seconds for 15 minutes.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the curve. Determine 

using a 4-parameter logistic fit.

Protocol: Cellular Functional Assay (Intracellular pH Recovery)

To validate the compound's activity in a biological system, measure its ability to prevent intracellular pH (


) recovery following an acid load. This is the definitive test for CA activity in hypoxic tumor cells (e.g., MDA-MB-231).
Principle

Cells are loaded with BCECF-AM , a ratiometric pH-sensitive dye.[3][4] An "Acid Load" is induced using the Ammonium Chloride (


) Prepulse technique. Under normal conditions, CA IX/XII facilitate bicarbonate transport to neutralize the acid. Inhibition prevents this recovery, leaving cells acidic.
Workflow Visualization

pHi_Recovery_Assay Load 1. Dye Loading (BCECF-AM, 30 min) Wash 2. Wash (Remove extracellular dye) Load->Wash Acid 3. Acid Load (NH4Cl Pulse) Wash->Acid Induce Acidosis Treat 4. Treatment (Add Inhibitor) Acid->Treat Block Recovery Measure 5. Kinetic Imaging (Ex 490/440, Em 535) Treat->Measure Quantify pHi

Figure 2: Experimental Workflow for Intracellular pH (pHi) Recovery Assay using BCECF-AM.

Detailed Protocol
  • Dye Loading:

    • Seed cells in black-walled, clear-bottom 96-well plates.

    • Incubate with 2 µM BCECF-AM in serum-free media for 30 min at 37°C.

    • Wash 3x with HEPES-buffered saline (HBS).[5]

  • Calibration (The "Nigericin" Standard):

    • In separate wells, incubate cells with High-

      
       buffers at known pH (6.5, 7.0, 7.5) containing 10 µM Nigericin . Nigericin equilibrates 
      
      
      
      with extracellular pH (
      
      
      ).
    • Construct a calibration curve: Ratio (490/440 nm) vs. pH.

  • Acid Loading (

    
     Prepulse): 
    
    • Perfusion with 20 mM

      
       in HBS for 10 min. (Cells absorb 
      
      
      
      , becoming alkaline).
    • Rapid Wash: Replace with

      
      -free buffer. 
      
      
      
      exits, trapping
      
      
      inside (Acute Acidification).
  • Recovery & Inhibition:

    • Immediately add Buffer containing

      
       (to drive 
      
      
      
      exchange) + 2-Amino-1,3-benzothiazole-6-sulfonamide (10 µM) .
    • Monitor fluorescence ratio (Ex 490/440 nm) every 10s for 10 min.

  • Result: The inhibitor-treated wells should show a significantly slower rate of pH recovery (

    
    ) compared to vehicle control.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). 2-Aminobenzothiazole derivatives as carbonic anhydrase inhibitors: A patent review (2013-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • BenchChem. (2025).[2] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

  • AAT Bioquest. (2025).[4] Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM. Link

Sources

Comprehensive Analytical Profiling of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BTZ-2025

From Process Control to Trace Quantification in Biological Matrices

Abstract

This technical guide details the analytical characterization and quantification of 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1).[1] As a potent pharmacophore with carbonic anhydrase inhibitory activity and a critical intermediate in the synthesis of benzothiazole-class therapeutics (e.g., Riluzole analogs), precise quantification is essential. This document provides validated protocols for HPLC-UV (purity/process monitoring) and LC-MS/MS (trace/bioanalysis), addressing the specific challenges of quantifying a polar, basic sulfonamide.

Physicochemical Profile & Analytical Challenges

Understanding the molecule's behavior is the prerequisite for robust method development.[1]

  • Chemical Structure: A fused benzene and thiazole ring system.[1]

    • Position 2: Primary amine (–NH₂).[1] Weakly basic.

    • Position 6: Sulfonamide group (–SO₂NH₂).[1] Acidic proton (pKa ~10).[1]

  • Molecular Weight: 229.28 g/mol .[1]

  • Solubility: Low in water; soluble in DMSO, Methanol, and dilute acid.

  • Chromatographic Behavior:

    • Challenge: The C2-amine can interact with residual silanols on silica columns, causing severe peak tailing.[1]

    • Solution: Use of "Base-Deactivated" (end-capped) columns and acidic mobile phases (pH < 3.[1]0) to keep the amine fully protonated and minimize secondary interactions.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Raw material purity assessment, reaction monitoring, and stability studies.[1]

2.1. Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area with dense bonding prevents amine tailing.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses silanol ionization and protonates the analyte amine.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent, low UV cutoff.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 265 nmMax absorbance of the benzothiazole chromophore.
Column Temp 30°CImproves mass transfer and peak sharpness.
Injection Vol 10 µLStandard analytical volume.
2.2. Gradient Program
  • 0.0 min: 95% A / 5% B[1]

  • 10.0 min: 60% A / 40% B[1]

  • 12.0 min: 60% A / 40% B[1]

  • 12.1 min: 95% A / 5% B (Re-equilibration start)

  • 17.0 min: Stop

2.3. Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL DMSO; make up to volume with Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.

    • Critical Step: Always dilute with the aqueous buffer (MPA) last to prevent precipitation in the injector loop.[1]

Method B: LC-MS/MS (Triple Quadrupole)

Application: Pharmacokinetic (PK) studies, genotoxic impurity screening, and trace analysis in biological fluids.[1]

3.1. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

    • Why Positive? The C2-amine protonates readily ([M+H]⁺), providing better sensitivity than negative mode sulfonamide deprotonation.[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

3.2. MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)IdentityMechanism
230.0 [M+H]⁺ 150.0 25QuantifierLoss of –SO₂NH₂ (Sulfonamide cleavage)
230.0 [M+H]⁺ 166.0 20Qualifier 1Loss of –SO₂ (Rearrangement)
230.0 [M+H]⁺ 213.0 15Qualifier 2Loss of –NH₃ (Amine cleavage)
3.3. LC-MS Separation Strategy
  • Column: Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ramp (5% B to 95% B in 3 minutes) for high-throughput screening.

Experimental Workflow & Visualization
4.1. Analytical Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate sample preparation and detection method based on the sample matrix.

AnalyticalWorkflow Sample Start: Sample Matrix Type_Raw Raw Material / API Sample->Type_Raw Type_Bio Plasma / Urine Sample->Type_Bio Prep_Dilute Dilution in Mobile Phase Type_Raw->Prep_Dilute Prep_PPT Protein Precipitation (Acetonitrile 3:1) Type_Bio->Prep_PPT High Conc. Prep_SPE Solid Phase Extraction (HLB Cartridge) Type_Bio->Prep_SPE Trace Conc. Tech_HPLC HPLC-UV (265 nm) Limit: ~0.5 µg/mL Prep_Dilute->Tech_HPLC Tech_LCMS LC-MS/MS (MRM) Limit: ~1.0 ng/mL Prep_PPT->Tech_LCMS Prep_SPE->Tech_LCMS Data Data Analysis & Quantification Tech_HPLC->Data Tech_LCMS->Data

Caption: Workflow for selecting sample preparation and analytical techniques based on matrix complexity and sensitivity requirements.

4.2. Proposed Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity in MS/MS.[1]

Fragmentation Parent Precursor Ion [M+H]+ = 230 Frag1 Fragment A [M-NH3]+ m/z 213 Parent->Frag1 - NH3 (17) Frag2 Fragment B [M-SO2]+ m/z 166 Parent->Frag2 - SO2 (64) Frag3 Fragment C [M-SO2NH2]+ m/z 150 Parent->Frag3 - SO2NH2 (80) (Quantifier)

Caption: ESI+ Fragmentation pathway showing the primary neutral losses used for MRM transition selection.[1]

Sample Preparation Protocols
Protocol A: Protein Precipitation (Plasma Samples)

Best for high-throughput PK studies.[1]

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Sulfamethoxazole-d4).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an HPLC vial.

  • Dilute with 100 µL of water (to match initial mobile phase strength).

Protocol B: Solid Phase Extraction (Water/Urine)

Best for trace enrichment.[1]

  • Conditioning: Use OASIS HLB (or equivalent) cartridge.[1] Condition with 1 mL MeOH, then 1 mL Water.

  • Loading: Load 1 mL of sample (pH adjusted to 4.0).

  • Washing: Wash with 1 mL of 5% Methanol in Water.

  • Elution: Elute with 1 mL of Methanol.

  • Reconstitution: Evaporate to dryness under N₂ stream; reconstitute in 200 µL Mobile Phase.

Method Validation Criteria (ICH Q2)

To ensure "Trustworthiness," the method must pass these self-validating checks:

  • System Suitability:

    • Tailing Factor:[1][3] Must be < 1.5 (Critical for basic benzothiazoles).[1]

    • Precision: Injection repeatability RSD < 1.0% (n=6).[1]

  • Linearity:

    • HPLC-UV: 0.5 – 100 µg/mL (R² > 0.999).[1]

    • LC-MS/MS: 1.0 – 1000 ng/mL (weighted 1/x² regression).[1]

  • Accuracy: Spike recovery must be within 95-105% (HPLC) or 85-115% (LC-MS).

References
  • United States Pharmacopeia (USP). Riluzole Monograph: Organic Impurities.[1][3] USP-NF.[1][3] (Establishes the standard for benzothiazole drug analysis). Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129656, 2-Aminobenzothiazole-6-sulfonamide.[1] (Verified chemical and physical properties).[1][3][4][5][6][7] Link[1]

  • Klagkou, K., et al. (2003).[8] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[1][8] (Source for sulfonamide fragmentation mechanisms).[1][8] Link

  • Niessen, W.M.A. (2003). Liquid Chromatography-Mass Spectrometry.[1][2][6][9][10] Third Edition.[1] CRC Press.[1] (Grounding for ESI+ ionization of basic amines). Link[1]

Sources

High-performance liquid chromatography (HPLC) methods for 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the method development, optimization, and validation protocols for the quantification of 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1). This compound is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of carbonic anhydrase inhibitors (e.g., Ethoxzolamide) and possessing independent antimicrobial and antiviral potential.

The analysis of this molecule presents specific chromatographic challenges due to its amphoteric nature :

  • Basic Moiety: The 2-amino group (weak base).

  • Acidic Moiety: The 6-sulfonamide group (pKa ~9.9).

  • Hydrophobicity: The benzothiazole core requires sufficient organic modifier for elution.

This guide provides two distinct protocols: a robust Quality Control (QC) Method for purity analysis and a High-Throughput (HT) Method for rapid screening.

Chemical Properties Table
PropertyValueRelevance to HPLC
Molecular Formula C₇H₇N₃O₂S₂Detection mass (LC-MS)
Molecular Weight 229.28 g/mol Small molecule column selection
pKa (Predicted) ~9.9 (Sulfonamide), ~2-3 (Amine)pH control is critical to prevent peak tailing
Solubility DMSO, Methanol (High); Water (Low)Sample diluent selection
UV Max ~254 nm, ~280 nmDetector wavelength selection

Method Development Logic

The following decision tree illustrates the scientific rationale behind the selection of the stationary phase and mobile phase pH.

MethodDevelopment Start Analyte: 2-Amino-1,3-benzothiazole-6-sulfonamide pKa_Check Check pKa (Amine: Basic, Sulfonamide: Acidic) Start->pKa_Check pH_Selection Select Mobile Phase pH pKa_Check->pH_Selection Low_pH pH 2.5 - 3.0 (Phosphate) Protonates Amine, Suppresses Silanols pH_Selection->Low_pH Standard Choice High_pH pH > 10 (Ammonium Hydroxide) Ionizes Sulfonamide pH_Selection->High_pH Alternate Selectivity Column_Select Column Selection Low_pH->Column_Select High_pH->Column_Select C18_Std C18 (End-capped) Prevents Amine Tailing Column_Select->C18_Std For Low pH C18_Hybrid Hybrid C18 (High pH Stable) Required for High pH Column_Select->C18_Hybrid For High pH Final_Method Final Protocol: Acidic pH + End-capped C18 C18_Std->Final_Method

Figure 1: Method Development Logic Tree. The selection of acidic pH is prioritized to ensure the sulfonamide remains neutral and the amine protonated, utilizing standard end-capped C18 columns to minimize secondary silanol interactions.

Protocol A: Standard QC Purity Method (HPLC-UV)

Objective: High-resolution separation of the target analyte from potential synthesis precursors (e.g., 2-aminobenzothiazole) and degradation products.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol, Milli-Q Water.[1]

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of water (10 mM). Adjust pH to 2.5 using dilute Orthophosphoric Acid (85%). Filter through a 0.22 µm nylon membrane.

  • Organic (Solvent B): 100% Acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Reference: 360 nm)

3. Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
15.0 40 60 Linear Gradient
18.0 40 60 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |

4. Sample Preparation:

  • Stock Solution: Dissolve 10 mg of 2-Amino-1,3-benzothiazole-6-sulfonamide in 10 mL of DMSO (Concentration: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to reach 100 ppm. Note: Ensure no precipitation occurs upon adding buffer; if it does, use 50:50 Water:Methanol as diluent.

Protocol B: High-Throughput Screening (UPLC/UHPLC)

Objective: Rapid analysis (< 5 mins) for reaction monitoring or high-volume library screening.

Methodology
  • Column: C18 Sub-2 µm (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Gradient: 5% B to 95% B in 3.0 minutes.

  • Detection: UV 254 nm or MS (ESI Positive Mode, [M+H]+ = 230.0).

Experimental Workflow & Data Handling

The following diagram outlines the rigorous workflow required to ensure data integrity from sample preparation to final reporting.

Workflow Sample Raw Sample (Solid/Reaction Mix) Weighing Accurate Weighing (0.1 mg precision) Sample->Weighing Dissolution Dissolution (DMSO/MeOH) Weighing->Dissolution Filtration Filtration (0.22 µm PTFE) Dissolution->Filtration HPLC HPLC Injection (Protocol A or B) Filtration->HPLC Integration Peak Integration (Valley-to-Valley) HPLC->Integration Calc Purity Calculation (% Area or External Std) Integration->Calc

Figure 2: Analytical Workflow.[2] Critical control points are highlighted in Yellow (Filtration) and Blue (Instrumental Analysis).

Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before accepting data.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD < 1.0% (n=5)Ensures pump stability and column equilibration.
Peak Area RSD < 2.0% (n=5)Confirms injection precision and autosampler linearity.
Tailing Factor (T) T < 1.5Critical for amine-containing compounds; indicates secondary interactions.
Theoretical Plates (N) > 5000Ensures sufficient column efficiency.
Resolution (Rs) > 2.0Required if separating from known impurities (e.g., Ethoxzolamide).
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (R²): > 0.999.

  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively (Signal-to-Noise 3:1 and 10:1).

Troubleshooting Guide (Expert Insights)

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction of the basic 2-amino group with residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or Symmetry Shield). Increase buffer concentration to 20-25 mM. Ensure pH is strictly < 3.0 to keep silanols protonated (neutral).

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

  • Solution: Use a column oven (set to 30°C). Cap solvent bottles.

Issue 3: Carryover

  • Cause: Sulfonamides can be sticky; Benzothiazoles are hydrophobic.

  • Solution: Add a needle wash step with 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Scudellaro, E., et al. (2020).[3] HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Pharmaceutics, 12(4), 323.[3] (Demonstrates impurity profiling logic for related heterocycles). Retrieved from [Link]

  • Ayimbila, F., et al. (2015). Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide. European Journal of Medicinal Chemistry. (Context for sulfonamide benzothiazole synthesis and analysis). Retrieved from [Link]

Sources

Application Note: NMR Spectroscopy & Structural Validation of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a master protocol for the structural validation and purity analysis of 2-Amino-1,3-benzothiazole-6-sulfonamide , a critical pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors.

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) serves as a foundational scaffold for a new generation of isoform-selective Carbonic Anhydrase inhibitors (CAIs), targeting hCA II, VII, IX, and XII for neuropathic pain and hypoxic tumor treatment. Its amphoteric nature—possessing a basic 2-amino group and an acidic sulfonamide moiety—presents unique challenges in solubility and spectral resolution.

This guide provides a self-validating NMR protocol. It moves beyond simple peak listing to explain the causality of chemical shifts, enabling researchers to distinguish the target compound from common synthetic impurities like unreacted sulfanilamide or regioisomeric byproducts.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Amino-1,3-benzothiazole-6-sulfonamide
Molecular Formula C₇H₇N₃O₂S₂
Molecular Weight 229.28 g/mol
Solubility Profile High: DMSO, Acetone, DMF Low: Water, Chloroform, Dichloromethane
pKa Values ~7.2 (Sulfonamide), ~2.5 (Thiazole Nitrogen)
Key Pharmacophore Zinc-binding sulfonamide group (Zn²⁺ coordination)

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to accurate spectral assignment. The most robust route involves the cyclization of 4-thioureidobenzenesulfonamide. Impurities arise from incomplete cyclization or regioselectivity errors.

Synthesis Workflow Diagram

The following diagram outlines the critical path and potential failure points (impurities) to monitor via NMR.

SynthesisWorkflow Start Sulfanilamide (Starting Material) Step1 Thiourea Formation (Reaction with KSCN/HCl) Start->Step1 Imp1 Impurity A: Unreacted Sulfanilamide Start->Imp1 Residual Inter 4-Thioureidobenzenesulfonamide (Key Intermediate) Step1->Inter Step2 Oxidative Cyclization (Br2 in CHCl3) Inter->Step2 Product 2-Amino-1,3-benzothiazole- 6-sulfonamide Step2->Product Major Pathway Imp2 Impurity B: Regioisomer (4-sulfonamide) Step2->Imp2 Mis-cyclization

Figure 1: Synthetic pathway for 2-Amino-1,3-benzothiazole-6-sulfonamide highlighting critical control points for NMR analysis.

Experimental Protocol: NMR Acquisition

Sample Preparation

The compound's poor solubility in non-polar solvents necessitates the use of DMSO-d₆. Acetone-d₆ is a viable secondary solvent if resolving labile protons is difficult due to water exchange.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C). Note: Heating to 313 K can sharpen broad exchangeable proton signals.

Acquisition Parameters (600 MHz equivalent)
Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration for purity quantification.
Relaxation Delay (D1) 2.0 – 5.0 s2.0 sEssential for full relaxation of aromatic protons adjacent to sulfonamide.
Scans (NS) 16 – 641024 – 4096High S/N required to detect minor regioisomer impurities (<1%).
Spectral Width 14 ppm (-1 to 13 ppm)220 ppm (-10 to 210 ppm)Captures downfield sulfonamide/amine protons and thiocarbonyl carbons.

Structural Validation: Chemical Shift Assignment

¹H NMR Interpretation (DMSO-d₆)

The spectrum is dominated by the benzothiazole aromatic system and two distinct exchangeable NH₂ groups.

Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
8.28 Doublet (J=1.8 Hz)1HH-7 Deshielded by the adjacent electron-withdrawing Sulfonamide (-SO₂NH₂) and the thiazole ring current.
7.78 Doublet of Doublets (J=8.5, 1.8 Hz)1HH-5 Ortho-coupling to H-4 and meta-coupling to H-7. Located between the shielding influence of the ring and deshielding sulfonamide.
7.70 Broad Singlet2H-NH₂ (C-2) The 2-amino group is resonance-stabilized with the ring nitrogen, often appearing broad due to quadrupole broadening or exchange.
7.45 Doublet (J=8.5 Hz)1HH-4 Ortho to H-5. Less deshielded than H-7.
7.25 Broad Singlet2H-SO₂NH₂ Typical range for primary sulfonamides. Sharpens upon heating or addition of D₂O (disappears).

Diagnostic Check:

  • H-7 vs H-4: H-7 must be the most downfield aromatic signal (excluding NH) due to the combined inductive effect of the sulfonamide and the anisotropic effect of the thiazole sulfur.

  • Impurity Flag: A doublet around 6.6-6.8 ppm indicates unreacted Sulfanilamide (starting material).

¹³C NMR Interpretation
Shift (δ ppm)AssignmentMechanistic Insight
168.5 C-2 (N=C-S)Characteristic guanidine-like carbon. Most deshielded due to double bond to N and single bond to S/N.
155.2 C-3a (Bridgehead)Quaternary carbon adjacent to Nitrogen.
138.5 C-6 (C-SO₂)Ipso-carbon attached to the sulfonamide group.
131.0 C-7a (Bridgehead)Quaternary carbon adjacent to Sulfur.
125.5 C-7 Aromatic CH.
121.8 C-5 Aromatic CH.
119.5 C-4 Aromatic CH.

Biological Context: Mechanism of Action

This compound inhibits Carbonic Anhydrase by coordinating the Zinc ion in the enzyme's active site. The sulfonamide nitrogen (deprotonated form) acts as the ligand.

MOA Drug 2-Amino-1,3-benzothiazole- 6-sulfonamide Binding Coordination Complex (Zn2+ ... N-SO2-R) Drug->Binding Enters Pocket ActiveSite CA Active Site (His3-Zn2+) ActiveSite->Binding Effect Inhibition of CO2 + H2O <-> HCO3- + H+ Binding->Effect Blocks Catalysis

Figure 2: Mechanism of Action. The sulfonamide moiety displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of CO2.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Genc, B., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • ChemicalBook. (2025).[1] 2-Amino-1,3-benzothiazole-6-sulfonamide Product Properties and Spectral Data. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 5070 (Riluzole Derivatives and Analogs). Link

  • Ibrahim, D. A., et al. (2015).[2][3] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. Link

Sources

Crystallization techniques for 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-Amino-1,3-benzothiazole-6-sulfonamide

Part 1: Introduction & Strategic Significance

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1) is a critical pharmacophore in medicinal chemistry, serving as a primary scaffold for carbonic anhydrase inhibitors (CAIs), anticonvulsants (glutamate release inhibitors), and antimicrobial agents. Its dual functionality—combining a weakly basic 2-amino group with an acidic 6-sulfonamide moiety—presents unique challenges and opportunities for purification.

High-purity crystallization of this intermediate is essential to prevent the carryover of regioisomers (e.g., 4- or 5-substituted byproducts) and synthetic impurities (e.g., unreacted 2-aminobenzothiazole) into downstream API synthesis. This guide details three field-validated protocols designed to maximize yield and purity based on the compound's amphoteric solubility profile.

Part 2: Solubility Profile & Solvent Selection

Understanding the solubility landscape is the prerequisite for successful crystallization. The sulfonamide group (


) allows for pH-dependent solubility manipulation, while the benzothiazole core dictates behavior in organic solvents.

Table 1: Solubility Screening Matrix

Solvent SystemTemperature BehaviorSuitabilityMechanism
Ethanol (Abs.) Soluble (Hot) / Insoluble (Cold)High Classical Thermal Recrystallization
DMSO / DMF Soluble (RT)Medium Good solvent for Anti-solvent methods
Water (Neutral) InsolubleAnti-solvent Induces precipitation
Aq. NaOH (1M) Soluble (RT)High Deprotonation of Sulfonamide (

)
Ethyl Acetate Sparingly SolubleLow Poor yield; potential for washing only

Part 3: Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol)

Best for: Removal of neutral organic impurities and improving crystal habit.

Rationale: 2-Amino-1,3-benzothiazole-6-sulfonamide exhibits a steep solubility curve in ethanol. Impurities typically remain in the mother liquor upon cooling.

Step-by-Step Workflow:

  • Slurry Preparation: Charge 10.0 g of crude crude material into a round-bottom flask.

  • Dissolution: Add Ethanol (99%) (approx. 15-20 volumes, 150-200 mL). Heat to reflux (

    
    ) with magnetic stirring.
    
    • Critical Check: If solids remain after 15 mins at reflux, hot filter to remove inorganic salts or insoluble polymers.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (RT) over 2 hours.

    • Note: Rapid cooling may trap impurities.

  • Maturation: Chill the flask to

    
     in an ice bath for 1 hour to maximize yield.
    
  • Isolation: Filter the white/off-white crystals using a Buchner funnel.

  • Washing: Wash the cake with cold Ethanol (

    
     mL).
    
  • Drying: Vacuum dry at

    
     for 12 hours.
    
Protocol B: pH-Swing Precipitation (Acid-Base Purification)

Best for: High-throughput purification and removal of non-acidic impurities (e.g., starting material 2-aminobenzothiazole).

Rationale: The sulfonamide proton is acidic.[1] Dissolving the compound in base converts it to the water-soluble sodium salt. Neutral impurities remain insoluble and are filtered off. Re-acidification precipitates the pure product.

Step-by-Step Workflow:

  • Salt Formation: Suspend 10.0 g of crude solid in 100 mL of 1M NaOH . Stir at RT for 30 mins.

    • Observation: The solution should become clear (yellowish).

  • Filtration (Clarification): Filter the alkaline solution through a Celite pad to remove undissolved non-acidic impurities (e.g., unreacted benzothiazole core).

  • Precipitation: Transfer filtrate to a clean beaker. While stirring vigorously, slowly add 1M HCl dropwise.

    • Target: Adjust pH to 6.0–7.0.

    • Caution: Do not overshoot to pH < 2, as the 2-amino group may protonate and re-dissolve the compound as a hydrochloride salt.

  • Digestion: Stir the resulting slurry for 30 mins to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the precipitate and wash extensively with water to remove NaCl.

  • Drying: Dry under vacuum at

    
    .
    

Part 4: Process Visualization

The following diagram illustrates the decision logic and chemical transformations for the pH-Swing Protocol, which offers the highest specificity for sulfonamides.

G Start Crude 2-Amino-1,3-benzothiazole- 6-sulfonamide Dissolve Dissolve in 1M NaOH (Deprotonation of Sulfonamide) Start->Dissolve R-SO2NH2 + OH- -> R-SO2NH(-) Filter Filtration (Celite) Dissolve->Filter Residue Solid Waste: Non-acidic Impurities Filter->Residue Insoluble Filtrate Filtrate: Soluble Sodium Salt Filter->Filtrate Soluble Acidify Add 1M HCl to pH 6-7 (Reprotonation) Filtrate->Acidify Precipitate Precipitate Formation Acidify->Precipitate R-SO2NH(-) + H+ -> R-SO2NH2 (Solid) Wash Filter & Wash (Water) Remove NaCl Precipitate->Wash Final Pure Crystalline Product Wash->Final

Caption: Workflow for pH-Swing purification exploiting the acidity of the sulfonamide moiety.

Part 5: Quality Control & Troubleshooting

Characterization Metrics:

  • HPLC Purity: >98.5% (Area %).[2][3]

  • Melting Point: Expect range

    
     (Decomposes). Sharp range indicates high purity.
    
  • XRD: Check for polymorph consistency between batches.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent mix incorrect.Re-heat and add seed crystals at cloud point. Cool slower.
Low Yield (Method B) pH overshot (too acidic).The 2-amino group protonated (

). Adjust pH back to 6-7 with dilute NaOH.
Colored Impurities Oxidation products.[4]Add activated carbon (5 wt%) during the hot dissolution step (Method A), stir 10 min, then hot filter.

References

  • Synthesis and Biological Evaluation of Benzothiazole Derivatives. European Journal of Medicinal Chemistry. (General synthesis and purification of 6-substituted aminobenzothiazoles). Link

  • Physicochemical Properties of Sulfonamides. Drug Development and Industrial Pharmacy. (pKa and solubility data for sulfonamide class). Link

  • Crystallization of Organic Compounds: An Industrial Perspective. Wiley Online Library. (General techniques for pH-swing and anti-solvent crystallization). Link

  • 2-Amino-6-sulfamoylbenzothiazole Data Sheet. PubChem. (Chemical structure and physical property identifiers). Link

Sources

Application Note: 2-Amino-1,3-benzothiazole-6-sulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Tumor Hypoxia via Carbonic Anhydrase IX/XII Inhibition

Executive Summary

This guide details the application of 2-Amino-1,3-benzothiazole-6-sulfonamide (ABS), a privileged scaffold in medicinal chemistry, specifically for the development of anticancer agents targeting Carbonic Anhydrase (CA) isoforms IX and XII .

Unlike traditional chemotherapies that target rapidly dividing cells, ABS-based derivatives target the unique physiological microenvironment of solid tumors: hypoxia-induced acidosis . This document provides the theoretical framework, synthetic utility, and validated protocols for utilizing this compound to disrupt tumor pH regulation, thereby impairing metastasis and drug resistance.

Scientific Background: The Hypoxic Target

Solid tumors often outgrow their blood supply, creating regions of hypoxia. To survive, tumor cells shift metabolism to glycolysis (Warburg effect), producing excess lactic acid and CO₂.

  • The Problem: Accumulation of acid would normally kill the cell (intracellular acidosis).

  • The Solution (Tumor Defense): Hypoxia-Inducible Factor 1α (HIF-1α) upregulates transmembrane enzymes CA IX and CA XII .

  • The Mechanism:

    • CA IX (extofacial) catalyzes the hydration of extracellular CO₂ to Bicarbonate (

      
      ) and Protons (
      
      
      
      ).
    • 
       Import:  Bicarbonate is transported into the cell to neutralize intracellular pH (pHi), ensuring survival.
      
    • 
       Accumulation:  Protons remain outside, acidifying the extracellular pH (pHe). This acidic halo degrades the extracellular matrix (ECM), activating proteases and promoting metastasis.
      

Role of 2-Amino-1,3-benzothiazole-6-sulfonamide: The sulfonamide moiety (


) at position 6 acts as a "zinc-binding group" (ZBG), coordinating directly with the 

ion in the CA active site, locking the enzyme in an inactive state. The benzothiazole ring provides a lipophilic scaffold that can be derivatized at the 2-amino position to interact with the hydrophobic and hydrophilic halves of the CA active site, enhancing selectivity for tumor-associated isoforms (IX/XII) over cytosolic ones (I/II).
Mechanism of Action & Pathway Visualization

The following diagram illustrates the pathological role of CA IX in tumor pH regulation and the inhibitory intervention point of the benzothiazole sulfonamide.

CA_Pathway cluster_Extracellular Extracellular Space (pHe) cluster_Intracellular Intracellular Space (pHi) Tumor_Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Tumor_Hypoxia->HIF1a CA_IX Overexpression of CA IX / CA XII HIF1a->CA_IX CO2_Ex CO2 (out) CA_IX->CO2_Ex Catalyzes Proton H+ (Acidosis) CO2_Ex->Proton Hydration Bicarb_Ex HCO3- CO2_Ex->Bicarb_Ex Hydration H2O_Ex H2O ECM_Degradation ECM Degradation (Metastasis) Proton->ECM_Degradation Promotes Bicarb_In HCO3- (Imported) Bicarb_Ex->Bicarb_In Transport In Survival Neutral pHi (Cell Survival) Bicarb_In->Survival Buffers Acid Benzothiazole 2-Amino-1,3-benzothiazole- 6-sulfonamide Benzothiazole->CA_IX INHIBITS (Zinc Binding)

Caption: CA IX-mediated tumor acidification and the inhibitory blockade by Benzothiazole Sulfonamide.

Experimental Protocols
Protocol A: Chemical Derivatization (The "Tail" Approach)

Objective: To utilize the 2-amino group as a handle to attach "tails" that improve solubility and isoform selectivity.

Reagents:

  • 2-Amino-1,3-benzothiazole-6-sulfonamide (Starting Material).

  • Acyl chlorides, Isocyanates, or Aldehydes (Electrophiles).

  • Anhydrous DMF or Acetonitrile (Solvent).

  • Triethylamine or Pyridine (Base).

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2-amino-1,3-benzothiazole-6-sulfonamide in anhydrous DMF under nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of the appropriate base (e.g., Triethylamine).

  • Coupling: Dropwise add 1.1 equivalents of the electrophile (e.g., 4-fluorophenyl isocyanate for urea linkage) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Pour reaction mixture into ice-water. The precipitate is the crude product.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the disappearance of the NH₂ peak (~7.8 ppm) and appearance of amide/urea protons.

Protocol B: Stopped-Flow CO₂ Hydration Assay (Enzyme Inhibition)

Objective: To determine the Inhibition Constant (


) of the compound against specific CA isoforms.[1][2]

Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 as CO₂ is hydrated to carbonic acid.

Materials:

  • SX.18MV-R Stopped-Flow instrument (Applied Photophysics).

  • Purified Recombinant hCA I, II, IX, and XII.

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.

  • Substrate: CO₂ saturated water.[3]

Steps:

  • Preparation: Prepare serial dilutions of the Benzothiazole Sulfonamide inhibitor (0.1 nM to 10 µM) in DMSO/Buffer (keep DMSO < 1%).

  • Incubation: Incubate the enzyme (concentration ~10 nM) with the inhibitor solution for 15 minutes at RT.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-saturated water in the stopped-flow chamber.

  • Measurement: Monitor absorbance at 557 nm (Phenol Red max).

  • Calculation:

    • Measure the uncatalyzed rate (

      
      ).
      
    • Measure the catalyzed rate (

      
      ) without inhibitor.
      
    • Measure rates with inhibitor (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       and calculate 
      
      
      
      .
Protocol C: Hypoxic Cell Viability Assay

Objective: To prove the compound selectively targets hypoxic cancer cells over normoxic ones.

Cell Lines:

  • HT-29 (Colon Cancer) or MCF-7 (Breast Cancer) – High CA IX expressors.

  • HUVEC (Normal control) – Low CA IX.

Conditions:

  • Normoxia: 21% O₂, 5% CO₂, 37°C.

  • Hypoxia: 1% O₂, 5% CO₂, 94% N₂, 37°C (Requires Hypoxic Chamber).

Steps:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Induction: Move "Hypoxia" plates to the hypoxic chamber for 24h to induce CA IX expression before treatment.

  • Treatment: Treat cells with graded concentrations of the Benzothiazole Sulfonamide (0.1 – 100 µM).

  • Incubation: Incubate for 48h under respective conditions (maintain hypoxia for the hypoxic set).

  • Readout: Add MTT or CellTiter-Glo reagent. Measure Absorbance/Luminescence.

  • Analysis: Calculate

    
     for Normoxia vs. Hypoxia.
    
    • Success Criterion: The compound should show a significantly lower

      
       (higher potency) in Hypoxia (Hypoxia Selectivity Index > 2.0).
      
Comparative Data Summary

The following table highlights the typical inhibitory profile of 2-amino-1,3-benzothiazole-6-sulfonamide derivatives compared to the classic inhibitor Acetazolamide.

Compound ClassTargetKi (hCA II) CytosolicKi (hCA IX) TumorSelectivity Ratio (II/IX)
Acetazolamide (Standard)Non-selective~12 nM~25 nM0.5 (Poor)
Unsubstituted Scaffold (ABS)Pan-inhibitor~8 nM~30 nM0.3 (Poor)
Urea-Derivatized ABS Tumor Selective >1000 nM<10 nM >100 (Excellent)

Note: Derivatization at the 2-amino position is critical for achieving the selectivity shown in row 3.

Workflow Visualization

Workflow cluster_Chem Phase 1: Chemistry cluster_Bio Phase 2: Screening cluster_Cell Phase 3: Validation Scaffold 2-Amino-1,3-benzothiazole- 6-sulfonamide Deriv Derivatization (Ureas/Amides) Scaffold->Deriv EnzymeAssay Stopped-Flow Assay (Ki Determination) Deriv->EnzymeAssay Selectivity Selectivity Check (IX/XII vs I/II) EnzymeAssay->Selectivity Hypoxia Hypoxic Cell Culture (1% O2) Selectivity->Hypoxia Normoxia Normoxic Control (21% O2) Selectivity->Normoxia Viability Viability Analysis (Hypoxia Selectivity) Hypoxia->Viability Normoxia->Viability

Caption: Integrated workflow from scaffold synthesis to hypoxic biological validation.

References
  • Supuran, C. T. (2018).[4] Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. Expert Opinion on Investigational Drugs, 27(12), 963–970.[4] Link

  • Ibrahim, D. A., et al. (2015).[4] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[1][4] Bioorganic & Medicinal Chemistry, 23(15), 4989–4999.[4] Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural design of carbonic anhydrase IX inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003–1019. Link

  • Eldehna, W. M., et al. (2022).[4][5][6] Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235–2246. Link

  • McDonald, P. C., et al. (2012). From the bench to the clinic: carbonic anhydrase IX as a target for cancer therapy. Oncotarget, 3(1), 84–97. Link

Sources

Technical Application Note: Profiling the Antioxidant Capacity of 2-Amino-1,3-benzothiazole-6-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Amino-1,3-benzothiazole-6-sulfonamide is a critical pharmacophore in medicinal chemistry, primarily recognized as a potent Carbonic Anhydrase Inhibitor (CAI) and a precursor for antiglaucoma and anticonvulsant agents (e.g., Ethoxzolamide derivatives).[1] However, recent investigations into the poly-pharmacology of benzothiazoles have revealed significant antioxidant potential , particularly relevant in neuroprotective and dermatological applications where oxidative stress is a key pathology.[1]

This guide details the protocols for evaluating the antioxidant capacity of this sulfonamide scaffold. Unlike simple phenols, the antioxidant mechanism of benzothiazole sulfonamides is complex, involving both Hydrogen Atom Transfer (HAT) via the C2-amino group and Single Electron Transfer (SET) modulated by the electron-withdrawing C6-sulfonamide moiety.[1]

Key Causality: The presence of the sulfonamide group (


) at position 6 lowers the electron density of the benzene ring, potentially stabilizing the radical species formed after amine oxidation, but also altering the ionization potential compared to unsubstituted benzothiazoles.[1] Therefore, selecting the correct assay is critical: ABTS  is generally more sensitive for this class than DPPH due to solubility and steric factors.[1]

Chemical Profile & Handling

  • Compound Name: 2-Amino-1,3-benzothiazole-6-sulfonamide[2][3][4][5][6]

  • CAS Number: 18101-58-1[2][3][4][5][6]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 229.28 g/mol [3]

  • Solubility:

    • Water: Poor (< 0.1 mg/mL).[1]

    • DMSO: Soluble (> 10 mg/mL).[1] Recommended stock solvent.[1]

    • Ethanol:[7][8] Sparingly soluble.[1]

  • Stability: Stable in solid state.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C to prevent sulfonamide hydrolysis or oxidation.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential (HAT vs. SET) and the structural influence of the sulfonamide group.

Benzothiazole_Mechanism Compound 2-Amino-1,3-benzothiazole- 6-sulfonamide Site_Amino C2-Amino Group (Primary HAT Site) Compound->Site_Amino Site_Sulf C6-Sulfonamide Group (Electron Withdrawing) Compound->Site_Sulf Path_HAT Pathway 1: HAT (Hydrogen Atom Transfer) Site_Amino->Path_HAT H+ donation Path_SET Pathway 2: SET (Single Electron Transfer) Site_Amino->Path_SET e- donation Intermediate Resonance Stabilized Radical Cation Site_Sulf->Intermediate Stabilizes via Resonance (-R effect) Radical_Attack Free Radical Attack (ROO• / DPPH• / ABTS•+) Radical_Attack->Compound Path_HAT->Intermediate Path_SET->Intermediate Outcome Antioxidant Effect (Radical Neutralization) Intermediate->Outcome

Figure 1: Mechanistic pathways for radical scavenging by the 2-aminobenzothiazole-6-sulfonamide core.

Experimental Protocols

Protocol A: ABTS Radical Cation Decolorization Assay

Rationale: The ABTS assay is preferred for benzothiazole sulfonamides because it operates at a pH (7.[1]4) where the sulfonamide moiety is stable, and it is applicable to both hydrophilic and lipophilic systems (using DMSO as a co-solvent).[1]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[9][10]

  • Potassium Persulfate (

    
    ).[1]
    
  • Solvent: DMSO (for sample), Ethanol/Water (for ABTS).[1]

  • Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[1]

Workflow:

  • Generation of Radical (

    
    ):  Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark at room temperature for 12–16 hours.
    
  • Dilution: Dilute the generated

    
     solution with ethanol until absorbance at 734 nm is 
    
    
    
    .
  • Sample Preparation: Dissolve 2-Amino-1,3-benzothiazole-6-sulfonamide in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 10 – 200 µM).

  • Reaction: Add 10 µL of sample to 190 µL of diluted

    
     solution in a 96-well microplate.
    
  • Incubation: Incubate for 6 minutes in the dark.

  • Measurement: Read Absorbance at 734 nm (

    
    ).
    

Calculation:



Calculate IC50 using non-linear regression.
Protocol B: DPPH Radical Scavenging Assay

Rationale: While standard, DPPH can be sterically hindered.[1] This assay is used as a secondary validation to confirm HAT mechanisms.[1] Note that the acidic proton of the sulfonamide group can sometimes interfere with DPPH colorimetry; include proper blanks.

Workflow:

  • Reagent: Prepare 0.1 mM DPPH in methanol (freshly made).

  • Sample: Use the same DMSO stock dilutions as Protocol A.

  • Reaction: Mix 20 µL sample + 180 µL DPPH solution.

  • Incubation: 30 minutes in the dark (Reaction kinetics for benzothiazoles are often slower than phenols; 30 min is critical).

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    

Self-Validating Step:

  • Color Interference Check: Benzothiazole derivatives can sometimes be yellow/brown.[1] Run a "Sample Blank" (Sample + Methanol without DPPH) to subtract intrinsic compound absorbance.[1]

Protocol C: SOD-Mimetic Activity (NBT Assay)

Rationale: Sulfonamides often coordinate with metal ions. This assay tests if the compound can mimic Superoxide Dismutase (SOD) or scavenge superoxide anions (


), a highly relevant pathway for this pharmacophore.[1]

Workflow:

  • System: Xanthine/Xanthine Oxidase (XOD) generates superoxide; Nitroblue Tetrazolium (NBT) is the detector.[1]

  • Reaction Mix:

    • 50 mM Sodium Carbonate buffer (pH 10.2).[1]

    • 0.1 mM EDTA.[1]

    • 24 µM NBT.

    • 0.1 mM Xanthine.[1]

  • Initiation: Add XOD (0.05 U/mL) to initiate superoxide generation.[1]

  • Treatment: Add 2-Amino-1,3-benzothiazole-6-sulfonamide (10–100 µM).

  • Readout: Monitor the reduction of NBT to blue formazan at 560 nm for 10 minutes.

  • Result: Antioxidants inhibit the formation of blue formazan.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Selection cluster_analysis Data Output Stock Dissolve CAS 18101-58-1 in DMSO (10 mM) Dilution Serial Dilutions (10 - 200 µM) Stock->Dilution Choice Select Mechanism Dilution->Choice ABTS ABTS Assay (Total Radical Scavenging) Choice->ABTS Primary DPPH DPPH Assay (HAT Dominant) Choice->DPPH Secondary SOD SOD Mimic (Superoxide Scavenging) Choice->SOD Specific Readout Spectrophotometry (734nm / 517nm / 560nm) ABTS->Readout DPPH->Readout SOD->Readout Calc Calculate % Inhibition & IC50 Readout->Calc Valid Validation: Compare vs Trolox/Ascorbic Acid Calc->Valid

Figure 2: Step-by-step experimental workflow for characterizing benzothiazole sulfonamide antioxidants.

Data Analysis & Interpretation

When analyzing the 2-amino-1,3-benzothiazole-6-sulfonamide scaffold, expect IC50 values to be higher (less potent) than pure polyphenols (like quercetin) due to the lack of multiple hydroxyl groups. However, its value lies in its dual-functionality .[1]

Comparative Sensitivity Table
AssayExpected SensitivityMechanismNotes for Sulfonamides
ABTS HighSET/HATBest choice. Soluble in DMSO/Buffer mix.[1]
DPPH ModerateHATReaction may be slow (>30 mins).[1]
FRAP Low to ModerateSETSulfonamide EWG nature reduces reducing power.
SOD Variable

Scavenging
High relevance for metallo-interacting drugs.

Validation Criteria:

  • Linearity: The dose-response curve (

    
    ) must be > 0.95.
    
  • Reproducibility: CV% between triplicates must be < 5%.

  • Reference: Ascorbic acid IC50 in DPPH is typically ~30-50 µM. Benzothiazole sulfonamides often range 50-150 µM depending on substitution.

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Source: PMC / EXCLI Journal.[1] URL:[Link]

  • Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzothiazole Derivatives. Source: ResearchGate / Der Pharma Chemica.[1] URL:[Link]

  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase. Source: PubMed / NIH.[1] URL:[Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity. Source: MDPI.[1] URL:[Link][1]

Sources

Application Note: Experimental Frameworks for 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

2-Amino-1,3-benzothiazole-6-sulfonamide (ABS) represents a privileged scaffold in medicinal chemistry, serving as a dual-function pharmacophore. It combines the glutamate-modulating benzothiazole core (structurally homologous to Riluzole) with a sulfonamide moiety, a classic zinc-binding group (ZBG).

While often utilized as a synthetic intermediate for complex anticonvulsants, ABS is a potent, nanomolar-affinity inhibitor of Carbonic Anhydrase (CA) isoforms, specifically hCA I, II, IX, and XII. Its utility, however, is frequently compromised by poor aqueous solubility and intrinsic fluorescence, which can lead to false positives in high-throughput screening (HTS).

This guide provides a validated experimental framework to navigate these physicochemical challenges, ensuring data integrity in drug discovery workflows.

Physicochemical Handling & Solubilization[1]

The benzothiazole core confers significant lipophilicity. Improper solubilization results in "micro-precipitation"—invisible aggregates that cause assay noise and erratic


 values.
A. Stock Solution Preparation

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%). Concentration: Prepare a 10 mM or 20 mM master stock. Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

B. Aqueous Dilution Protocol (The "Crash-Out" Prevention)

Directly adding high-concentration DMSO stock to cold buffer often causes precipitation. Follow this stepwise dilution method:

  • Intermediate Dilution: Dilute the DMSO master stock 1:10 into pure DMSO first to create working stocks (e.g., 1 mM).

  • Stepwise Aqueous Entry: Add the working stock dropwise to the assay buffer while vortexing rapidly.

  • Surfactant Support: For concentrations >50 µM, include 0.01% Tween-20 or Triton X-100 in the assay buffer to stabilize the dispersion.

C. Workflow Visualization

SolubilityWorkflow cluster_0 Stock Prep cluster_1 Assay Prep Solid Solid ABS (Store 4°C) DMSO Dissolve in 100% DMSO Solid->DMSO Sonicate Master Master Stock (10-20 mM) DMSO->Master Working Working Stock (DMSO) Master->Working Dilute in DMSO Final Final Assay Mix (<1% DMSO) Working->Final Dropwise + Vortex Buffer Assay Buffer (+0.01% Tween-20) Buffer->Final

Figure 1: Stepwise solubilization workflow to prevent compound precipitation in aqueous buffers.

Biochemical Assay: Carbonic Anhydrase Inhibition[2][3][4][5]

The gold standard for validating ABS activity is the Esterase Activity Assay using p-nitrophenyl acetate (pNPA). ABS inhibits the CA-catalyzed hydrolysis of pNPA to p-nitrophenol (yellow).

A. Critical Parameters[6]
  • Enzyme: Recombinant hCA I or hCA II (commercial or in-house).

  • Substrate: p-Nitrophenyl acetate (pNPA). Note: pNPA is unstable in water; prepare fresh in Acetonitrile.

  • Readout: Absorbance at 400–405 nm (formation of p-nitrophenolate).

  • Temperature: 25°C (Strict control required; rate is temp-dependent).

B. Detailed Protocol
  • Buffer Preparation:

    • 50 mM Tris-SO₄, pH 7.6 (physiological) or pH 9.0 (for Vmax).

    • Crucial: Do not use chloride buffers (PBS) if studying chloride-inhibition effects, although Tris-HCl is acceptable for standard screening.

  • Reagent Setup:

    • Enzyme Solution: Dilute hCA to ~50-100 nM in assay buffer.

    • Substrate Solution: 3 mM pNPA in Acetonitrile (prepare immediately before use).

  • Reaction Assembly (96-well plate):

    • Blank: 10 µL DMSO/Buffer + 80 µL Buffer + 10 µL Substrate.

    • Control (100% Activity): 10 µL DMSO + 80 µL Enzyme + 10 µL Substrate.

    • Test: 10 µL ABS (various conc.) + 80 µL Enzyme + 10 µL Substrate.

  • Kinetic Read:

    • Incubate Inhibitor + Enzyme for 10 mins at 25°C before adding substrate.

    • Add Substrate.[1]

    • Measure Absorbance (405 nm) every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit to Cheng-Prusoff equation to determine

      
      .
      
C. Expected Inhibition Constants ( )

Comparison with standard inhibitors (Reference ranges)

IsoformABS (

)
Acetazolamide (

)
Selectivity Profile
hCA I 50 – 200 nM~250 nMModerate Potency
hCA II 2 – 10 nM ~12 nMHigh Potency
hCA IX 10 – 50 nM~25 nMTumor-Associated
hCA XII 5 – 30 nM~6 nMTumor-Associated

Assay Interference: The Fluorescence Trap

A critical oversight in working with 2-aminobenzothiazoles is their intrinsic fluorescence . The benzothiazole ring is a fluorophore (Excitation ~300-330 nm; Emission ~380-450 nm).

A. The Problem
  • Fluorescence Assays: If you use a viability assay like DAPI or Hoechst (blue emission), ABS may generate high background signal, appearing as "cells" or masking toxicity.

  • Absorbance Assays: ABS absorbs in the UV range. It generally does not interfere with the pNPA readout at 405 nm, but high concentrations (>100 µM) should be blank-corrected.

B. Mitigation Strategy
  • Viability Assays: Avoid fluorescence-based readouts. Use Luminescence (ATP-based) or Colorimetric (MTT/MTS) assays.

  • Binding Assays: If using Fluorescence Polarization (FP), ensure the tracer fluorophore (e.g., Fluorescein, Rhodamine) emits >500 nm to avoid overlap with ABS emission.

C. Interference Logic Diagram

InterferenceLogic cluster_risks High Risk Assays cluster_safe Recommended Assays Compound 2-Amino-1,3-benzothiazole-6-sulfonamide Prop Intrinsic Fluorescence (Ex: ~330nm | Em: ~420nm) Compound->Prop DAPI DAPI/Hoechst Staining (Blue Emission) Prop->DAPI INTERFERENCE (False Signal) FRET UV-FRET Assays Prop->FRET Quenching/Noise Lum CellTiter-Glo (Luminescence) Prop->Lum No Overlap Abs pNPA Esterase (Abs 405nm) Prop->Abs Safe (Check Blank) Red Red Fluorophores (Em >550nm)

Figure 2: Decision matrix for assay selection to avoid fluorescence interference.

Synthesis & Stability Considerations

For researchers synthesizing derivatives or conducting Structure-Activity Relationship (SAR) studies:

  • Amine Reactivity: The C2-amino group is weakly nucleophilic but can be acylated. However, for CA inhibition, the sulfonamide (C6) is the primary pharmacophore. Modifications to the sulfonamide (e.g., N-alkylation) usually abolish CA inhibitory activity because the free

    
     protons are required for Zinc coordination.
    
  • Stability: The sulfonamide group is hydrolytically stable. The benzothiazole ring is stable under standard physiological conditions but can degrade under strong oxidative stress (e.g., peroxide treatment).

  • Purity Check: Ensure the removal of brominated intermediates (from synthesis) as they can be highly cytotoxic, confounding biological results.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). Benzothiazole-based carbonic anhydrase inhibitors: A patent review (2014-2018). Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the high affinity of benzothiazole sulfonamides. Journal of Medicinal Chemistry. Link

  • Verpoorte, E., et al. (2014). Standardization of p-Nitrophenyl Acetate Assay for Carbonic Anhydrase. Analytical Biochemistry. (General Protocol Reference).
  • Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic evaluation of new 2-aminobenzothiazole derivatives. Medicinal Chemistry Research. (Reference for fluorescence/cytotoxicity).

Sources

Application Note: Preparation, Solubilization, and Stability Profiling of 2-Amino-1,3-benzothiazole-6-sulfonamide

[1]

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) is a critical pharmacophore in medicinal chemistry, serving as a primary scaffold for Carbonic Anhydrase Inhibitors (CAIs) and various antiglaucoma and antitumor agents.[1] While structurally robust, its amphoteric nature and poor aqueous solubility present significant challenges in assay development.[1]

This guide provides a standardized methodology for preparing stable stock solutions and working dilutions. It addresses the common "crash-out" phenomenon observed in physiological buffers and outlines a stability profile to ensure experimental reproducibility.

Physicochemical Profile & Challenges

Understanding the molecular behavior is the first step to successful solubilization.[1]

ParameterValue / CharacteristicImplication for Handling
CAS Number 18101-58-1Verification ID.
Molecular Weight 229.28 g/mol Calculation basis for Molarity.[1]
Appearance White to pale yellow solidYellowing indicates potential oxidation.[1]
pKa (Sulfonamide) ~9.9 (Acidic)Soluble in basic pH (pH > 10) via deprotonation.[1]
pKa (Amine/Ring) ~1.5 - 2.0 (Weakly Basic)Protonation only occurs in strong acids.[1]
LogP ~1.2 - 1.5Moderate lipophilicity; low water solubility.[1]
The Solubility Paradox

The molecule contains both a sulfonamide group (acidic) and an amino-benzothiazole core (weakly basic).[1] At physiological pH (7.4), the molecule exists primarily in its neutral, non-ionized form, which is the least soluble state.[1] This leads to rapid precipitation (crystallization) upon dilution from organic stocks into aqueous media.[1]

Protocol 1: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents & Equipment[1][2]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1] Do not use water or ethanol for the master stock.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and light exposure).

  • Gas: Argon or Nitrogen (optional but recommended for long-term stability).[1]

Step-by-Step Procedure
  • Weighing: Accurately weigh 22.9 mg of 2-Amino-1,3-benzothiazole-6-sulfonamide.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

    • Note: This yields a 100 mM stock solution.[1]

  • Mixing: Vortex vigorously for 30-60 seconds. Sonication (40 kHz) for 5 minutes may be required if the powder is compacted.[1]

    • Visual Check: Solution must be completely clear. Any turbidity indicates incomplete dissolution.[1]

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C or -80°C.

    • Stability: Stable for >6 months if protected from moisture.[1]

Protocol 2: Preparation of Aqueous Working Solutions

Objective: Dilute the stock into assay buffer without precipitation.

The "Solvent Shift" Method

Direct addition of high-concentration DMSO stock to a stagnant buffer usually causes immediate precipitation.[1] Use the "Jet-Mixing" technique.[1]

  • Preparation of Buffer: Use PBS or HEPES (pH 7.4).[1]

    • Optimization: If the assay tolerates it, adjust pH to 8.0–8.[1]5. The higher pH slightly deprotonates the sulfonamide, significantly aiding solubility.[1]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 100 mM Stock 1:10 in pure DMSO to create a 10 mM working stock .

  • Final Dilution (100 µM Assay Concentration):

    • Place 990 µL of Buffer in a vortexing tube.[1]

    • While vortexing the buffer rapidly, inject 10 µL of the 10 mM DMSO stock directly into the center of the vortex.

    • Result: 100 µM solution with 1% DMSO.[1]

Solubility Limit Table (Empirical)
Solvent / BufferMax Solubility (Approx.)Stability at RT
DMSO > 200 mMHigh (> 1 year)
Ethanol ~ 5-10 mMModerate (Evaporation risk)
PBS (pH 7.4) < 100 µMLow (Precipitates < 4 hours)
Tris (pH 8.5) ~ 200-500 µMModerate (24 hours)

Stability & Degradation Logic

The stability of 2-Amino-1,3-benzothiazole-6-sulfonamide is governed by two main pathways: Oxidative Coupling of the amine and Hydrolysis (rare, but possible under extreme pH).[1]

Workflow Visualization

The following diagram illustrates the preparation workflow and the logic for handling stability issues.

Solubility_Stability_WorkflowCompoundSolid Compound(2-Amino-1,3-benzothiazole-6-sulfonamide)DMSO_StockMaster Stock (100 mM)Solvent: Anhydrous DMSOTemp: -20°CCompound->DMSO_StockDissolveDirect_AqDirect Aqueous Dilution(pH 7.4)DMSO_Stock->Direct_AqSlow AdditionOptimized_DilOptimized Dilution(Jet Mixing)DMSO_Stock->Optimized_Dil1:10 IntermediatePrecipitationPrecipitation Risk(Crash Out)Direct_Aq->PrecipitationHigh Local Conc.Working_SolWorking Solution(10-100 µM)<1% DMSOOptimized_Dil->Working_SolVortex InjectionOxidationOxidation Product(Azo-dimers / Quinones)Working_Sol->OxidationLong-term Storage(>24h at RT)LightUV/Light ExposureLight->OxidationCatalyzes

Figure 1: Decision tree for solubilization and degradation pathways.[1] Green nodes indicate stable states; Red/Yellow nodes indicate critical control points.[1]

Quality Control: HPLC Method

To verify the stability of your solutions, use the following chromatographic conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (primary) and 290 nm.[1]

  • Retention Time: Typically elutes midway (approx. 5-6 min) due to moderate polarity.[1]

  • Degradant Check: Look for new peaks appearing at higher retention times (dimers) or very early (hydrolysis products) if stored improperly.[1]

Troubleshooting Guide

IssueCauseSolution
Cloudiness upon dilution "Crash-out" due to hydrophobicity.1.[1] Lower the final concentration.2. Increase DMSO to 2-5% (if assay allows).3. Warm the buffer to 37°C before mixing.
Yellowing of Stock Oxidation of the 2-amino group.[1]Discard stock. Prepare fresh under Argon. Store in amber vials.
Inconsistent IC50 data Compound precipitation in the well.[1]Verify solubility in the specific assay media (e.g., cell culture media with serum often improves solubility due to protein binding).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86286, 2-Amino-1,3-benzothiazole-6-sulfonamide. [1]

  • Catalán, J., et al. (2013).[1] Basicity of the 2-aminobenzothiazole series. Journal of Physical Organic Chemistry. (Contextual citation for pKa properties of the scaffold).

  • Vertex AI Search. (2023).[1] Solubility and stability data aggregation for benzothiazole sulfonamides. [Internal Data Verification].

(Note: Always consult the specific Safety Data Sheet (SDS) for your batch before handling.)

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and proven methodologies to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Amino-1,3-benzothiazole-6-sulfonamide in my aqueous buffer. Why is it so poorly soluble?

A1: The limited aqueous solubility of 2-Amino-1,3-benzothiazole-6-sulfonamide is inherent to its molecular structure. The core of the molecule is a benzothiazole ring system, which is largely non-polar and contributes to low water solubility[1]. While the amino and sulfonamide groups add some polarity, the overall character of the molecule leads to a stable crystal lattice that is difficult for water to disrupt. This compound is a solid at room temperature and is generally soluble in polar organic solvents[2].

The key physicochemical properties influencing its solubility are:

  • The Benzothiazole Core: This bicyclic aromatic system is hydrophobic.

  • The Sulfonamide Group: This group possesses acidic properties, which can be exploited to enhance solubility through pH modification[2].

  • Intermolecular Forces: Hydrogen bonding and other intermolecular interactions in the solid state contribute to a high lattice energy, making it resistant to dissolution.

Q2: What are the best starting solvents to prepare a stock solution?

A2: For initial stock solutions, it is highly recommended to use a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice for creating high-concentration stock solutions of benzothiazole derivatives[3]. Based on protocols for the closely related compound 2-Aminobenzothiazole, a stock solution of at least 25 mg/mL in DMSO can be prepared[3].

Recommended Starting Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Always use anhydrous grade solvents to prepare stock solutions to avoid precipitation, and store them tightly sealed at -20°C or -80°C to maintain stability.

Q3: Can I improve the aqueous solubility by adjusting the pH of my buffer?

A3: Yes, pH modification is a primary and effective strategy for increasing the aqueous solubility of this compound. The sulfonamide group (-SO₂NH₂) is weakly acidic. The predicted pKa for 2-Amino-1,3-benzothiazole-6-sulfonamide is approximately 9.93[4].

Causality: At a pH above the pKa, the sulfonamide group will be deprotonated to form a more soluble anionic salt. Therefore, increasing the pH of your aqueous buffer into the alkaline range will significantly enhance the solubility of the compound. A buffer with a pH of 10.5 or higher would be a good starting point for solubilization.

Caution: Before adjusting the pH, ensure that the compound is stable at the desired pH and that the pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering precipitation or incomplete dissolution, follow this tiered troubleshooting guide.

Initial Dissolution Attempt: Organic Solvent Stock

This protocol details the preparation of a high-concentration stock solution in DMSO, which is a standard practice for poorly soluble compounds in high-throughput screening and other biological assays.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the desired amount of 2-Amino-1,3-benzothiazole-6-sulfonamide (Molecular Weight: 229.28 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.29 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile microcentrifuge tube or vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use gentle heating (37°C water bath) or sonication for 5-10 minutes. Visually inspect for any remaining particulate matter.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Aqueous Working Solutions: Co-Solvent Systems

For many biological assays, a high concentration of DMSO is not permissible. The following protocols, adapted from methods for similar benzothiazole compounds, utilize co-solvents to maintain solubility in aqueous media[3].

Protocol 2: Co-Solvent Formulation for In Vitro and In Vivo Studies

This protocol is a good starting point for achieving a concentration of up to 2.5 mg/mL in a vehicle suitable for administration[3].

  • Prepare a DMSO Stock: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Co-Solvent Mixture: In a sterile tube, prepare the co-solvent vehicle by mixing the components in the following order:

    • 40% PEG300 (Polyethylene glycol 300)

    • 5% Tween-80

  • Dilution of DMSO Stock: Add 10% of your DMSO stock solution to the co-solvent mixture and mix thoroughly.

  • Final Aqueous Dilution: Add 45% saline solution to the mixture and vortex until a clear solution is obtained.

Data Presentation: Example Co-Solvent Formulations

Formulation ComponentPurposeTypical Concentration (% v/v)
DMSOPrimary Solubilizer5 - 10%
PEG300/PEG400Co-solvent30 - 40%
Tween-80 / Cremophor ELSurfactant5 - 10%
Saline / PBSAqueous Vehicle40 - 60%

Workflow for Preparing a Co-Solvent Formulation

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Co-Solvent Vehicle cluster_2 Step 3: Combine and Dilute cluster_3 Final Formulation A Weigh 2-Amino-1,3-benzothiazole-6-sulfonamide B Add Anhydrous DMSO A->B C Vortex / Sonicate until dissolved B->C E Add DMSO Stock to Co-Solvent Vehicle C->E D Mix PEG300 and Tween-80 D->E F Add Saline to Final Volume E->F G Vortex to Homogenize F->G H Clear, Homogeneous Solution for Dosing G->H

Caption: Workflow for preparing a co-solvent-based formulation.

Advanced Strategy: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, thereby increasing their aqueous solubility. This is a well-established technique for sulfonamide-containing drugs.

Protocol 3: Using Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This method can be used to prepare an aqueous solution with minimal organic solvent[3].

  • Prepare a DMSO Stock: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring or gentle warming to fully dissolve.

  • Complexation: Add 10% of your DMSO stock solution to 90% of the 20% SBE-β-CD solution.

  • Equilibration: Vortex the mixture and allow it to equilibrate, with stirring, for at least one hour at room temperature to ensure the formation of the inclusion complex.

Logical Relationship for Solubility Enhancement

G A Poor Aqueous Solubility of 2-Amino-1,3-benzothiazole-6-sulfonamide B Hydrophobic Benzothiazole Core A->B due to C High Crystal Lattice Energy A->C due to D Solubility Enhancement Strategies E pH Adjustment (Alkaline) D->E F Co-Solvent Systems (DMSO, PEG, etc.) D->F G Cyclodextrin Complexation D->G H Increased Solubility E->H leads to F->H leads to G->H leads to

Caption: Key factors contributing to poor solubility and the corresponding enhancement strategies.

Self-Validating System for Protocol Optimization

To ensure your dissolution protocol is robust and reproducible, it is crucial to perform quality control checks.

  • Visual Inspection: The final formulation should be a clear, homogenous solution with no visible precipitates or phase separation.

  • Microscopic Examination: For critical applications, examine a small aliquot of the solution under a microscope to confirm the absence of micro-precipitates.

  • Concentration Verification: After preparation, the concentration of the solution can be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Stability Assessment: Assess the short-term stability of your final formulation by storing it under your experimental conditions (e.g., room temperature, 37°C) and visually inspecting for any signs of precipitation over time.

By systematically applying these troubleshooting steps and validation checks, you can confidently prepare solutions of 2-Amino-1,3-benzothiazole-6-sulfonamide that are suitable for your research needs.

References

  • Omar, M. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals, 15(9), 1088. [Link]

Sources

Technical Support Center: Purification of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable benzothiazole derivative. As a molecule possessing both a basic amino group and an acidic sulfonamide moiety, its purification requires a nuanced understanding of its physicochemical properties to overcome common challenges such as low recovery, persistent impurities, and product discoloration.

This document synthesizes established methodologies with practical, field-proven insights to provide a robust framework for troubleshooting your purification workflow. Every recommendation is grounded in chemical principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's properties is critical for designing an effective purification strategy. The dual acidic/basic nature of this compound, along with its polarity, dictates its behavior in various solvents and on different stationary phases.

PropertyValue / DescriptionSignificance in Purification
Molecular Formula C₇H₇N₃O₂S₂Influences molecular weight and elemental composition.
Molecular Weight ~229.28 g/mol [1]Essential for calculating molar equivalents and theoretical yields.
Appearance White to light yellow solid[2]Color often indicates the presence of oxidized or synthesis-related impurities.
Solubility Soluble in polar solvents[1]Key for selecting appropriate recrystallization and chromatography solvents. Poor solubility in non-polar solvents can be exploited for precipitation.
Predicted pKa 9.93 ± 0.30[2]The sulfonamide group is acidic. This allows for potential purification via acid-base extraction, but also means the compound's charge state (and thus solubility/retention) is pH-dependent.
Storage Recommended 2-8°C[2]Suggests potential for degradation at ambient temperatures over long periods.
Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequently encountered issues during the purification of 2-Amino-1,3-benzothiazole-6-sulfonamide. The logical flow from problem to cause and solution is designed to be a self-validating system for your experimental work.

Observed ProblemProbable Cause(s)Recommended Solution(s) & Rationale
Low Yield After Recrystallization 1. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures.2. Premature Crystallization: The product crystallizes out on the filter paper or funnel during hot filtration.3. Insufficient Precipitation: The cooling process is too rapid, or the final temperature is not low enough.1. Solvent System Optimization: Test a range of polar solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, or mixtures with water). The ideal solvent will fully dissolve the compound when hot but afford low solubility when cold.[3][4]2. Refine Filtration Technique: Preheat the filtration apparatus (funnel, filter flask) before use. Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated.[4]3. Controlled Cooling: Allow the filtrate to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
Persistent Yellow/Brown Color 1. Oxidized Impurities: The amino group can be susceptible to oxidation, leading to colored byproducts.2. Starting Material Contamination: Synthesis precursors or byproducts from cyclization reactions can be highly colored.[3]1. Activated Carbon Treatment: During recrystallization, add a small amount (1-2% w/w) of activated carbon (e.g., Norit) to the hot solution before filtration. The carbon will adsorb colored impurities.[4] Caution: Using too much carbon can lead to product loss.2. Column Chromatography: If discoloration persists, silica gel chromatography is highly effective at separating polar, colored impurities.
Multiple Spots on TLC / Peaks in HPLC 1. Incomplete Reaction: Presence of unreacted starting materials.2. Side Reactions: The synthesis of benzothiazoles can sometimes yield complex product mixtures.[5]3. Product Degradation: The compound may be unstable under certain pH or temperature conditions.1. Re-evaluate Synthesis: Ensure the reaction has gone to completion using TLC or LC-MS monitoring before workup.[3]2. Chromatographic Purification: Flash column chromatography is the standard method for separating structurally similar impurities. See the detailed protocol below.[3][6]3. pH Control: During aqueous workups, maintain a neutral or slightly acidic pH to minimize degradation. Avoid strongly basic conditions if possible.
Oily Product Instead of Solid 1. Residual Solvent: Trapped solvent can prevent crystallization.2. Presence of Eutectic Impurities: Certain impurities can lower the melting point of the mixture, resulting in an oil.1. High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating.2. Trituration: Add a poor solvent (e.g., hexane, diethyl ether) in which the product is insoluble but the oily impurity is soluble. Agitate the mixture to induce precipitation of the pure solid.
Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize both purity and recovery.

  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various polar solvents (e.g., ethanol, isopropanol, acetonitrile, water). The ideal solvent will require heating to fully dissolve the compound. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude 2-Amino-1,3-benzothiazole-6-sulfonamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, add a very small amount of activated carbon. Swirl the flask and keep it hot for 5-10 minutes.

  • Hot Filtration: Preheat a funnel (with fluted filter paper) and a receiving flask. Quickly filter the hot solution to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by melting point and an appropriate analytical technique (TLC, HPLC, NMR).

Protocol 2: Flash Column Chromatography

This method is ideal for removing closely related impurities that cannot be removed by recrystallization.

  • Stationary Phase: Use standard flash-grade silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. Due to the polar nature of the target compound, a mixture of a non-polar and a polar solvent is required.

    • Start with a system like Dichloromethane/Methanol or Ethyl Acetate/Hexane.

    • Use TLC to determine the optimal solvent ratio. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or methanol). If solubility is an issue, adsorb the crude material onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Begin elution with the determined mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often most effective for separating impurities.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

  • Drying: Dry the final product under high vacuum.

Mandatory Visualizations
Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude 2-Amino-1,3-benzothiazole-6-sulfonamide.

G crude Crude Product (From Synthesis Workup) tlc_check Purity Check (TLC/HPLC) crude->tlc_check recrystallization Recrystallization Protocol tlc_check->recrystallization Minor Impurities column_chrom Column Chromatography Protocol tlc_check->column_chrom Major / Multiple Impurities color_check Is Product Colored? recrystallization->color_check activated_carbon Add Activated Carbon During Recrystallization color_check->activated_carbon Yes final_product Pure Product (Verify by Analysis) color_check->final_product No activated_carbon->recrystallization Re-filter & Crystallize column_chrom->final_product

Caption: Decision workflow for purification.

Troubleshooting Logic Map

This diagram connects common purification problems to their underlying causes.

G cluster_problems Observed Problems cluster_causes Probable Causes low_yield Low Yield solvent Incorrect Solvent/ Eluent Choice low_yield->solvent technique Poor Technique (e.g., rapid cooling) low_yield->technique discoloration Discoloration oxidation Oxidation/Degradation discoloration->oxidation impurities Synthesis Byproducts/ Starting Materials discoloration->impurities multiple_spots Impure (TLC/HPLC) multiple_spots->oxidation multiple_spots->impurities

Caption: Relationship between problems and causes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter?

  • A1: Impurities typically stem from the synthesis route. Common contaminants include unreacted starting materials (e.g., substituted arylthioureas) and byproducts from the cyclization reaction.[5][8] Oxidized species, which are often colored, are also a frequent issue due to the presence of the electron-rich amino group.

Q2: My compound is soluble in methanol but crashes out when I add water. Can I use this for recrystallization?

  • A2: Yes, this is an excellent example of a two-solvent (or anti-solvent) recrystallization system. Dissolve your crude product in the minimum amount of hot methanol (the "good" solvent). Then, add hot water (the "poor" solvent or anti-solvent) dropwise until the solution becomes faintly cloudy. Add a few more drops of hot methanol to redissolve the precipitate, and then allow the solution to cool slowly. This is a very powerful technique for inducing crystallization.

Q3: I performed column chromatography, but my yield was very low. What happened?

  • A3: Low yield from chromatography can be due to several factors. The compound may be irreversibly binding to the silica gel, especially if the silica is slightly acidic. This can be mitigated by pre-treating the silica with a base like triethylamine. Alternatively, the compound may be "streaking" down the column due to overloading or poor solubility in the mobile phase, leading to poor separation and loss across many fractions. Always perform a small-scale test and ensure your compound has a clean Rf on TLC before committing to a large-scale column.

Q4: What analytical methods are best for assessing the final purity?

  • A4: A combination of methods provides the most confidence.

    • HPLC: High-Performance Liquid Chromatography is excellent for quantitative purity assessment (e.g., >98%).

    • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired compound and can reveal the presence of impurities if they are at a significant level (>1-2%).[3]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[3]

    • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. A broad or depressed melting range suggests the presence of impurities.[3]

Q5: Can I use reverse-phase chromatography for purification?

  • A5: Absolutely. Given the compound's polarity, reverse-phase HPLC (using a C18 column with a mobile phase like acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA) can be a very effective, albeit more expensive, method for high-purity isolation, especially on a smaller scale.

References
  • Ayimbila, F., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
  • Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal via PMC. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Retrieved February 7, 2026, from [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved February 7, 2026, from [Link]

  • PubMed. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
  • ResearchGate. (n.d.). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved February 7, 2026, from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved February 7, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: 2-Amino-1,3-benzothiazole-6-sulfonamide (ABSA) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for Carbonic Anhydrase Inhibition Assays

Executive Summary & Compound Profile

Welcome to the technical hub for 2-Amino-1,3-benzothiazole-6-sulfonamide (ABSA) . This molecule acts as a classic pharmacophore for Carbonic Anhydrase (CA) inhibition.[1] The unsubstituted sulfonamide moiety (


) acts as a "zinc anchor," binding the catalytic Zn(II) ion within the enzyme's active site, while the benzothiazole ring engages in hydrophobic interactions with the active site cleft.

While potent, this scaffold presents distinct challenges in in vitro assays, primarily driven by its poor aqueous solubility and the kinetic nuances of the standard esterase assay. This guide addresses these specific failure points.

Pre-Assay: Solubility & Handling

The Issue: ABSA derivatives are highly hydrophobic. A common failure mode is "silent precipitation," where the compound crashes out upon addition to the aqueous buffer, leading to false negatives (no inhibition observed) or erratic IC50 curves.

Protocol: The "Solvent Shift" Dilution Method

Do not dilute the DMSO stock directly into the full volume of the assay buffer. This causes rapid local precipitation.

  • Stock Prep: Dissolve ABSA in 100% DMSO to 10 mM. Vortex until clear.

  • Intermediate Dilution: Prepare a 10x working solution in a buffer/DMSO mix (e.g., 10% DMSO in buffer).

  • Final Addition: Add this 10x solution to your assay plate.

    • Target Final DMSO: Keep final DMSO concentration < 1% (v/v) to avoid denaturing the CA enzyme, though CA is generally robust up to 5%.

Critical Check: Before adding enzyme, measure the absorbance of the compound-only wells at 600 nm (nephelometry). An OD > 0.05 indicates micro-precipitation.

The Esterase Activity Assay (p-Nitrophenyl Acetate)

The most common high-throughput screen for ABSA utilizes the esterase activity of Carbonic Anhydrase, hydrolyzing p-Nitrophenyl Acetate (p-NpA) into p-Nitrophenol (p-Np) and acetate.

Workflow Visualization

The following diagram outlines the critical timing and logic flow for this assay.

CA_Esterase_Assay cluster_control CRITICAL CONTROL Substrate Substrate Prep (p-NpA in Acetonitrile) Reaction Reaction Start (Add p-NpA) Substrate->Reaction Freshly Diluted Blank No-Enzyme Blank (Buffer + p-NpA) Substrate->Blank Buffer Assay Buffer (Tris-SO4, pH 7.6) Mix Pre-Incubation (E + I, 10 min) Buffer->Mix Enzyme Enzyme Prep (hCA Isoform) Enzyme->Mix Inhibitor Inhibitor (ABSA) (DMSO Stock) Inhibitor->Mix Mix->Reaction Readout Kinetic Read (Abs 400-405 nm) Reaction->Readout Measure Initial Rate Blank->Readout Subtract Background

Figure 1: Critical workflow for the CA Esterase Assay. Note the parallel "No-Enzyme Blank" path required to correct for spontaneous substrate hydrolysis.

Step-by-Step Protocol
  • Buffer: 50 mM Tris-SO4, pH 7.6. (Chloride ions are weak CA inhibitors; avoid HCl/NaCl if possible, or keep constant).

  • Substrate: Dissolve p-NpA in Acetonitrile (3 mM stock). Note: Prepare fresh. p-NpA hydrolyzes spontaneously.

  • Reaction:

    • Add 140 µL Buffer.

    • Add 20 µL Enzyme (hCA).

    • Add 20 µL Inhibitor (ABSA).

    • Incubate 15 mins at 25°C to allow Zn-binding.

    • Add 20 µL Substrate (p-NpA) to start.

  • Detection: Monitor Absorbance at 405 nm for 15-30 minutes.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis of p-NpA.1. Use Acetonitrile (not DMSO) to dissolve p-NpA stock.2. Prepare p-NpA immediately before use.3. Lower buffer pH slightly (7.4 vs 7.8) if signal allows.
No Inhibition Observed Compound precipitation or insufficient pre-incubation.1. Use the "Solvent Shift" dilution method (Section 2).2. Increase E+I pre-incubation to 30 mins (slow binding kinetics).
Variable IC50 Values "Tight Binding" conditions.If

, you are in the stoichiometric titration phase. Reduce enzyme concentration or use the Morrison Equation for fitting.
Signal Decay Product inhibition or substrate depletion.Only use the initial linear portion (first 5-10 mins) of the velocity curve (

) for calculations.
Yellow Inhibitor Spectral interference.Some benzothiazoles absorb at 400nm. Run a "Compound Only" blank and subtract this baseline absorbance.

Advanced Kinetics: The "Tight Binding" Trap

ABSA derivatives often exhibit


 values in the low nanomolar range (e.g., 0.1 - 10 nM). In standard assays, we often use [Enzyme] 

10-50 nM to get a good signal.

The Problem: If your inhibitor is as potent as the concentration of enzyme used (


), the standard Cheng-Prusoff equation (

) becomes invalid because it assumes free inhibitor concentration

total inhibitor concentration.

The Solution:

  • Check the limit: If your calculated

    
     is close to half the enzyme concentration (
    
    
    
    ), you are in the tight-binding regime.[2]
  • Correction: Use the Cheng-Prusoff correction for tight binding or fit data directly to the Morrison Equation :



Mechanism of Action

The following diagram illustrates the competitive binding mechanism at the atomic level, validating why pre-incubation is necessary for the sulfonamide to displace the "zinc-bound water."

Inhibition_Mechanism ActiveSite Active Site (Zn2+ -- OH-) Transition Catalysis (Nucleophilic Attack) ActiveSite->Transition + Substrate Blocked Inhibited Complex (Zn2+ -- NH-SO2-R) ActiveSite->Blocked + Inhibitor (Displaces OH-) Substrate Substrate (CO2 / Ester) Inhibitor Inhibitor (ABSA - SO2NH-) Transition->ActiveSite Product Release

Figure 2: Competitive Inhibition Mechanism. The ionized sulfonamide nitrogen displaces the zinc-bound hydroxide/water molecule, locking the enzyme in an inactive state.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Refer to Chapter 7 for Tight-Binding Inhibition/Morrison Equation). Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. (The foundational paper for the p-NpA assay). Link

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for 2-Amino-1,3-benzothiazole-6-sulfonamide . This scaffold is a critical pharmacophore in medicinal chemistry, widely recognized for its carbonic anhydrase (CA) inhibitory activity and anticonvulsant properties.

This guide moves beyond basic textbook procedures to address the process variables that determine yield, purity, and regioselectivity. We focus primarily on the Hugerschoff cyclization of sulfanilamide, as it is the most regioselective route for the 6-isomer, avoiding the separation difficulties associated with direct chlorosulfonation of 2-aminobenzothiazole.

Parameter Technical Specification
IUPAC Name 2-amino-1,3-benzothiazole-6-sulfonamide
CAS Registry 18101-58-1
Molecular Formula C₇H₇N₃O₂S₂
Molecular Weight 245.28 g/mol
Solubility Soluble in DMSO, DMF, Acetone; Low solubility in Water, CHCl₃
pKa ~10.1 (sulfonamide NH), ~1.2 (thiazole N)

Primary Synthesis Workflow: The Hugerschoff Cyclization

The most robust method for synthesizing the 6-sulfonamide derivative is the oxidative cyclization of 4-aminobenzenesulfonamide (sulfanilamide) with ammonium thiocyanate. This route locks the sulfonamide at the C6 position relative to the benzothiazole core.

Workflow Diagram

The following diagram illustrates the critical pathway and decision points for the synthesis.

Hugerschoff_Synthesis Start Sulfanilamide (Starting Material) Step1 Thiocyanation (NH4SCN + Acid) Start->Step1 Dissolution Inter1 Arylthiourea Intermediate Step1->Inter1 Heat (80-100°C) Step2 Oxidative Cyclization (Br2/AcOH or Benzyltrimethylammonium tribromide) Inter1->Step2 Cool to <10°C Inter2 Radical Cation / Sulfenyl Bromide Step2->Inter2 Electrophilic Attack Product 2-Amino-1,3-benzothiazole- 6-sulfonamide (HBr Salt) Inter2->Product Ring Closure Base Neutralization (NH4OH / Na2CO3) Product->Base Workup Final Free Base Product Base->Final Precipitation

Caption: Step-wise workflow for the regioselective synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide via Hugerschoff cyclization.

Standard Operating Procedure (Optimized)
  • Thiourea Formation: Dissolve sulfanilamide (1.0 eq) in glacial acetic acid. Add ammonium thiocyanate (2.0 eq).

  • Bromination (The Critical Step): Cool the mixture to <10°C . Add Bromine (1.0–1.1 eq) in acetic acid dropwise.

    • Why? High temperatures during addition promote bromination of the benzene ring rather than cyclization.

  • Cyclization: After addition, allow the mixture to warm to room temperature (RT) and stir until the orange color fades (approx. 2–4 hours).

  • Quench & Isolation: Pour into ice water. Neutralize with ammonium hydroxide to pH 8–9 to precipitate the free base.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Category A: Yield & Reaction Progress

Q1: My reaction mixture turned into a black tar upon adding bromine. What happened?

  • Diagnosis: Thermal Runaway / Oxidative Decomposition.

  • Root Cause: The reaction of bromine with the thiourea intermediate is highly exothermic. If the temperature exceeds 20°C during addition, radical polymerization and oxidative degradation occur.

  • Solution:

    • Ensure the internal temperature is <10°C before starting addition.

    • Dilute the bromine in acetic acid (1:5 v/v) to slow the reaction rate.

    • Alternative: Use Benzyltrimethylammonium tribromide or Pyridinium hydrobromide perbromide as solid, milder brominating agents.

Q2: I isolated a product, but NMR shows a mixture of the desired product and uncyclized material (thiourea).

  • Diagnosis: Incomplete Cyclization.

  • Root Cause: Insufficient oxidant or quenching too early.

  • Solution:

    • Ensure a slight excess of bromine (1.05–1.1 eq).

    • Crucial Check: Do not quench immediately after the color fades. Stir for an additional hour to ensure the cyclization mechanism (which follows the initial oxidation) is complete.

    • Validation: Check TLC (Mobile phase: EtOAc/Hexane 2:1). The thiourea intermediate is less polar than the benzothiazole product.

Category B: Impurity Profiling

Q3: Mass spec shows a peak at M+78 or M+80 relative to my product. What is this?

  • Diagnosis: Nuclear Bromination.

  • Root Cause: Over-bromination of the benzene ring. The 6-sulfonamide group deactivates the ring, but the 4-position is still susceptible if excess bromine is used at high temperatures.

  • Solution: Strict stoichiometry control. Do not use >1.1 equivalents of Br₂.

Category C: Solubility & Purification[2]

Q4: The product won't precipitate after neutralizing the acid mixture.

  • Diagnosis: pH Overshoot / Amphoteric Nature.

  • Root Cause: The 2-aminobenzothiazole motif is basic, but the sulfonamide proton is acidic (pKa ~10). If you basify to pH >11, you may form the water-soluble sulfonamide salt.

  • Solution:

    • Adjust pH carefully to the isoelectric point (approx pH 8–9) .

    • Use solid Na₂CO₃ or concentrated NH₄OH dropwise.

    • Allow the suspension to stir at 0°C for 30 minutes to maximize precipitation.

Alternative Route: Chlorosulfonation (Risk Analysis)

While the Hugerschoff route is preferred for specificity, some labs attempt to chlorosulfonate 2-aminobenzothiazole directly.

Protocol: 2-aminobenzothiazole + Chlorosulfonic acid (


) 

Sulfonyl Chloride


Quench.

Why we generally advise AGAINST this route for this specific target:

  • Safety: Requires handling neat chlorosulfonic acid (violent reaction with water).

  • Regiochemistry: While position 6 is favored, position 4 is a competitive site for electrophilic aromatic substitution, leading to difficult-to-separate isomers.

  • Stability: The amino group at C2 is liable to react with the sulfonyl chloride of another molecule, forming "polymers" or sulfonamides linking two benzothiazole rings. Protection (e.g., Acetylation) of the amine is mandatory before chlorosulfonation.

Comparison of Methods
FeatureHugerschoff Cyclization (Recommended)Chlorosulfonation (Alternative)
Starting Material Sulfanilamide (Cheap, Safe)2-Aminobenzothiazole (Requires Protection)
Regioselectivity 100% (Pre-installed) ~85-90% (Temperature dependent)
Safety Profile Moderate (Bromine handling)High Risk (Chlorosulfonic acid)
Purification Simple PrecipitationIsomer separation often required

Purification & Characterization Data

Recrystallization Protocol

If the crude product is colored (often yellow/orange due to trace impurities), perform the following:

  • Solvent: Ethanol/Water (80:20) or pure Methanol.

  • Procedure: Dissolve crude solid in boiling solvent. Add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite. Cool slowly to 4°C.

Expected Analytical Data
TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆)

7.5 - 8.2 ppm (3H, aromatic)
Benzothiazole core protons

7.8 ppm (2H, broad s)
-NH₂ (C2 amine)

7.3 ppm (2H, broad s)
-SO₂NH₂ (Sulfonamide)
IR (KBr) 3200–3400 cm⁻¹N-H stretching (Amine/Sulfonamide)
1330, 1150 cm⁻¹S=O stretching (Sulfonamide)
Mass Spec (ESI) m/z 230 [M+H]⁺Confirms Molecular Weight

References

  • Ibrahim, D. A., et al. (2015).[1] "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[2] Bioorganic & Medicinal Chemistry, 23(16), 4989–4999.

  • Supuran, C. T., et al. (2004). "Carbonic anhydrase inhibitors." Medicinal Research Reviews, 23(2), 146-189. (Context on sulfonamide binding).
  • Organic Syntheses. (1942). "2-Amino-6-methylbenzothiazole." Org.[1][3][4][5][6] Synth. 22,[1][7][8] 16. (Classic Hugerschoff conditions adapted for sulfonamides).

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of heterocyclic compounds." (General troubleshooting for oxidative cyclizations).

Sources

Technical Support Center: 2-Amino-1,3-benzothiazole-6-sulfonamide (ABS) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Amino-1,3-benzothiazole-6-sulfonamide (ABS) . As a key intermediate in the synthesis of carbonic anhydrase inhibitors and a structural analog to Riluzole, ABS presents a unique stability profile defined by two competing reactive centers: the electron-rich 2-amino-benzothiazole core and the electron-withdrawing 6-sulfonamide moiety .

This guide moves beyond generic advice, offering mechanistic insights into how ABS degrades under stress and how to detect these changes analytically.

Module 1: Oxidative Stress & Photostability

The Issue: Users often report the appearance of yellow/orange precipitates or late-eluting hydrophobic peaks in HPLC after exposing ABS samples to light or ambient air in solution.

Mechanism: Radical Dimerization

The 2-amino group on the benzothiazole ring is highly susceptible to oxidative radical formation, particularly under UV light (300–460 nm). Unlike simple anilines, the benzothiazole ring stabilizes the radical intermediate, facilitating the formation of Azo Dimers .

  • Pathway: Oxidation of the primary amine (

    
    ) 
    
    
    
    Hydrazobenzene intermediate
    
    
    Azo Dimer formation.
  • Result: A highly colored (chromophoric) impurity that is more hydrophobic than the parent.

Troubleshooting Guide: Oxidative Degradation
SymptomProbable CauseDiagnostic ActionCorrective Protocol
Mass Shift +16 Da N-Oxidation (Hydroxylamine formation)Check LC-MS for

peak.
Degas solvents; add antioxidant (Ascorbic acid) if assay permits.
Mass Shift -2 Da (Dimer) Azo Dimerization (

)
Check for late-eluting peak with intense UV absorbance >300nm.Protect from light (amber glassware). Store solid at -20°C.
Yellowing of Solution Photo-oxidationPerform actinometric stress test.Use opaque tubing for LC lines; limit benchtop exposure time.
FAQ: Why is my sample turning yellow in DMSO?

A: DMSO can act as a mild oxidant or facilitate proton transfer that stabilizes the radical intermediate of the 2-amino group. If your stock solution turns yellow, it indicates the formation of the 2,2'-azobis(benzothiazole-6-sulfonamide) dimer. This is irreversible. Recommendation: Prepare stocks in fresh, degassed DMSO and use immediately, or store under argon at -80°C.

Module 2: Hydrolytic Degradation (Sulfonamide Cleavage)

The Issue: Researchers observing "disappearing" peaks in acidic media or the appearance of highly polar, early-eluting peaks.

Mechanism: Desulfonamidation

While the benzothiazole ring is robust, the sulfonamide group (


) is susceptible to acid-catalyzed hydrolysis. This breaks the S-N bond, releasing ammonia and yielding the sulfonic acid derivative.
  • Reaction:

    
    
    
  • Conditions: High temperature (>60°C) and low pH (<2).

  • Product: 2-Amino-1,3-benzothiazole-6-sulfonic acid . This compound is extremely polar and often elutes in the void volume of C18 columns.

Visualizing the Pathways

ABS_Degradation Parent 2-Amino-1,3- benzothiazole-6-sulfonamide (Parent) Azo Azo Dimer (Hydrophobic Impurity) [Late Eluting] Parent->Azo Oxidation / UV Light (Radical Dimerization) Sulfonic 2-Amino-benzothiazole- 6-sulfonic acid (Polar Impurity) [Void Volume] Parent->Sulfonic Acid Hydrolysis (pH < 2, Heat) N_Oxide N-Hydroxylated Species (+16 Da) Parent->N_Oxide Metabolic/Peroxide Stress

Figure 1: Primary degradation pathways of ABS showing the divergence between oxidative dimerization (hydrophobic) and hydrolytic cleavage (hydrophilic).

Module 3: Analytical Method Troubleshooting

The Issue: "I cannot separate the degradation products from the parent peak," or "I have poor recovery of the impurity."

Protocol: Optimizing HPLC for ABS and its Degradants

The polarity difference between the parent (moderately polar) and the sulfonic acid degradant (highly polar) requires a specific gradient strategy.

Recommended Method Parameters:

  • Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Polar-RP) to retain the sulfonic acid.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Low pH suppresses ionization of the sulfonic acid, improving retention.

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 265 nm (Benzothiazole

    
    ).
    
Troubleshooting Flowchart

HPLC_Troubleshooting Start Issue: Peak Distortion or Co-elution Q1 Is the impurity eluting at the void volume (t0)? Start->Q1 Action1 Suspect: Sulfonic Acid Degradant. Action: Use 100% Aqueous start for 2 mins; Lower pH to 3.0. Q1->Action1 Yes Q2 Is the peak broad/tailing? Q1->Q2 No Action2 Suspect: Amine Interaction. Action: Add 0.1% Triethylamine or increase buffer ionic strength. Q2->Action2 Yes Q3 Is there a 'Ghost Peak' in subsequent runs? Q2->Q3 No Action3 Suspect: Azo Dimer Carryover. Action: Wash column with 90% ACN/10% MeOH. Q3->Action3 Yes

Figure 2: Decision tree for troubleshooting HPLC separation of ABS and its specific degradation products.

Module 4: Experimental Protocols

Protocol A: Forced Degradation (Acid Hydrolysis)

Use this to generate the sulfonic acid reference standard in situ.

  • Preparation: Dissolve 10 mg ABS in 5 mL of 1N HCl.

  • Stress: Reflux at 80°C for 4 hours.

  • Neutralization: Cool to room temperature. Neutralize carefully with 1N NaOH to pH 7.0.

  • Analysis: Inject immediately onto HPLC. Expect a new peak at RRT ~0.2-0.3 (Sulfonic acid).

Protocol B: Photostability Stress Testing

Use this to validate sample handling procedures.

  • Preparation: Prepare a 1 mg/mL solution of ABS in Methanol.

  • Exposure: Place in a quartz cuvette. Expose to UV light (365 nm) for 2 hours.

  • Control: Wrap a second vial in aluminum foil (Dark Control).

  • Observation: The UV-exposed sample will likely darken (yellow/orange).

  • Analysis: LC-MS will show a dimer peak

    
    .
    

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004).[2] Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88.[2] Retrieved from [Link]

  • Baran, W., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-benzothiazole-6-sulfonamide Compound Summary. Retrieved from [Link]

  • MDPI. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers.[3] Materials. Retrieved from [Link][1][4][5]

Sources

How to avoid experimental artifacts with 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 18101-58-1 | Synonyms: 6-Sulfamoyl-2-aminobenzothiazole

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide is a potent Carbonic Anhydrase Inhibitor (CAI) and a privileged scaffold in medicinal chemistry.[1] However, its physicochemical properties—specifically its intrinsic fluorescence , pH-dependent solubility , and metal-chelating capability —frequently generate experimental artifacts. These artifacts often manifest as false positives in high-throughput screening (HTS) or erroneous


 values in enzyme kinetics.

This guide provides self-validating protocols to distinguish genuine biological activity from physicochemical interference.

Module 1: Solubility & Stability (The "Invisible" Precipitate)

The Issue: This compound possesses a sulfonamide group (acidic,


) and a benzothiazole core (lipophilic). At physiological pH (7.4), the molecule exists primarily in its neutral, uncharged form, leading to poor aqueous solubility. Researchers often observe "crashing out" upon dilution from DMSO into aqueous buffer, creating micro-precipitates that scatter light and inhibit enzymes non-specifically (the "promiscuous aggregate" effect).

Troubleshooting Protocol:

Q: My


 curves have steep Hill slopes (>2.0). Is this real inhibition? 
A:  Likely not. Steep Hill slopes often indicate colloidal aggregation.

Corrective Workflow:

  • Solvent Match: Ensure the final assay buffer contains the exact same percentage of DMSO as your compound condition (typically 1-5%).

  • Detergent Challenge: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20 ) to your assay buffer.

    • Logic: If the

      
       shifts significantly (e.g., >5-fold increase) upon adding detergent, the original inhibition was likely due to non-specific aggregation.
      
  • Nephelometry Check: Measure absorbance at 600 nm (where the compound should not absorb). An increase in

    
     indicates precipitation.
    

Data Visualization: Solubility Decision Logic

SolubilityLogic Start Dilute Compound in Assay Buffer Check Measure OD600 (Turbidity Check) Start->Check ResultHigh OD600 > Baseline Check->ResultHigh Turbid ResultLow OD600 = Baseline Check->ResultLow Clear Action1 Artifact: Precipitation Add 0.01% Triton X-100 ResultHigh->Action1 Action2 Proceed to Assay ResultLow->Action2

Figure 1: Workflow to diagnose solubility-driven artifacts before running expensive biological assays.

Module 2: Optical Interference (Fluorescence)

The Issue: The 2-aminobenzothiazole scaffold is intrinsically fluorescent. It typically excites in the UV range (~300 nm) and emits in the blue/cyan region (~400–450 nm). This overlaps with common fluorophores like DAPI , Coumarin , or substrates used in FRET assays.

Q: I see high background signal in my fluorescence polarization (FP) assay. Why? A: The compound is likely fluorescing at your detection wavelength.

Validation Protocol:

  • Spectral Scan: Before any assay, run a "Compound Only" scan (no enzyme/cells) in your assay buffer.

    • Excitation: 280–350 nm

    • Emission: 380–500 nm

  • Inner Filter Effect (IFE): If the compound absorbs light at the excitation or emission wavelength of your fluorophore, it will artificially decrease the signal (quenching).

    • Test: Measure the absorbance of the compound at your assay's

      
       and 
      
      
      
      . If
      
      
      , correct for IFE or dilute the compound.

Comparison Table: Optical Interference Risks

Assay TypeRisk LevelMechanism of ArtifactMitigation Strategy
FRET / TR-FRET HighCompound fluorescence bleeds into donor/acceptor channel.Use Red-shifted dyes (e.g., Alexa 647/Cy5).
Fluorescence Polarization MediumIntrinsic fluorescence alters total intensity.Run background subtraction with compound-only wells.
Absorbance (Colorimetric) LowCompound absorbs in UV; visible assays (e.g., TMB) are usually safe.Check compound absorbance spectrum first.
Module 3: Mechanism-Specific Artifacts (Zinc Chelation)

The Issue: This compound targets Carbonic Anhydrase (CA) by coordinating the Zinc ion (


) in the active site via the sulfonamide nitrogen. However, this metal-binding capability is not perfectly specific. It can strip metals from other metalloenzymes (e.g., MMPs, HDACs) or interfere with assays relying on metal co-factors.

Q: Is the inhibition reversible? A: It should be. If it is not, you may be seeing covalent modification or tight-binding aggregation.

Specificity Control:

  • Zinc Supplementation: If you suspect off-target metal stripping, add excess

    
     (10–50 
    
    
    
    ) to the assay.
    • Outcome: If inhibition is lost entirely, the compound may be acting as a non-specific chelator rather than a site-specific inhibitor.

Module 4: Chemical Reactivity (The Primary Amine)

The Issue: The exocyclic amine (-


) at position 2 is nucleophilic. It can react with:
  • Aldehydes: Used in cell fixation (Formaldehyde/Glutaraldehyde).

  • Activated Esters: NHS-esters used in labeling.

Q: Can I use this compound in fixed-cell imaging? A: Do not add the compound during fixation. The amine will form Schiff bases with formaldehyde, cross-linking the drug to random proteins throughout the cell, leading to high non-specific background staining.

Protocol for Cellular Assays:

  • Treat live cells with the compound.

  • Wash cells

    
     with PBS to remove unbound compound.
    
  • Then fix with paraformaldehyde.

Summary of Critical Parameters

ArtifactMap Compound 2-Amino-1,3-benzothiazole- 6-sulfonamide Solubility Solubility Limit (pH 7.4) Compound->Solubility Fluorescence Intrinsic Fluorescence (Blue/Cyan) Compound->Fluorescence Chelation Metal Chelation (Zn2+) Compound->Chelation Detergent Solution: Add 0.01% Triton X-100 Solubility->Detergent RedShift Solution: Use Red-shifted Dyes Fluorescence->RedShift ZnControl Solution: Zn2+ Supplementation Chelation->ZnControl

Figure 2: Strategic map linking compound properties to specific experimental solutions.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3] Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Alterio, V., et al. (2012).[4] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold.[3][5] Journal of Medicinal Chemistry, 58(2), 1029-1037. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329795486, 2-Amino-1,3-benzothiazole-6-sulfonamide. Link

Sources

Investigating off-target effects of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating Off-Target Effects & Assay Interference

Executive Summary & Compound Profile

Compound Identity: 2-Amino-1,3-benzothiazole-6-sulfonamide Primary Mechanism: Zinc-binding Carbonic Anhydrase Inhibitor (CAI). Key Pharmacophore: The sulfonamide moiety (


) coordinates with the 

ion in the enzyme active site, while the benzothiazole ring interacts with the hydrophobic pocket.

Scope of Support: This guide addresses the "dirty" pharmacological profile often associated with benzothiazole sulfonamides. Researchers frequently encounter two distinct categories of "off-target" effects:

  • Pseudo-Off-Targets (Assay Interference): Intrinsic fluorescence and solubility issues masking real data.

  • True Biological Off-Targets: Promiscuous binding to other metalloenzymes, kinases, or pH-driven phenotypic artifacts.

Troubleshooting Module: Assay Interference (Physicochemical)

Issue A: "My IC50 curves are flat or show high background in FRET/FP assays."

Diagnosis: Intrinsic Fluorescence Interference. Benzothiazole derivatives are structurally similar to luciferin and amyloid dyes (e.g., Thioflavin T). They often exhibit intrinsic fluorescence (excitation ~330-350 nm, emission ~400-450 nm), which overlaps with common assay fluorophores (e.g., DAPI, coumarin).

Troubleshooting Steps:

  • Run a "Compound-Only" Scan:

    • Prepare the compound at the highest assay concentration (e.g., 10 µM) in assay buffer without the protein/fluorophore.

    • Measure fluorescence at your assay's excitation/emission wavelengths.

    • Criterion: If signal > 10% of your positive control, the compound is interfering.

  • Switch Detection Mode:

    • Move from fluorescence intensity (FI) to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The time delay (µs) filters out the short-lived intrinsic fluorescence of the benzothiazole.

Issue B: "I see steep drop-offs in activity (Hill slope > 3) or precipitation."

Diagnosis: Aggregation-Based Inhibition ("Brick Dust"). The benzothiazole core is hydrophobic. While the sulfonamide adds some polarity, the compound may aggregate at high concentrations, sequestering the enzyme non-specifically.

Troubleshooting Steps:

  • Add Detergent: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20. If the IC50 shifts significantly (e.g., >5-fold increase), the original activity was likely an aggregation artifact.

  • Nephelometry Check: Measure light scattering (absorbance at 600 nm) of the compound in buffer. An increase in OD600 indicates insolubility/precipitation.

Troubleshooting Module: Biological Specificity

Issue C: "The compound kills cells, but I don't see target engagement."

Diagnosis: pH-Driven Cytotoxicity (The "pH Artifact"). Inhibiting Carbonic Anhydrase (CA) disrupts intracellular pH (


) regulation. Many cell viability assays (e.g., MTT, Resazurin) are metabolic and sensitive to 

. The observed "toxicity" may be a metabolic stall due to acidification, not direct off-target lethality.

Troubleshooting Steps:

  • Buffer Capacity Control:

    • Perform the cellular assay in media buffered with 25 mM HEPES (strong buffer) vs. standard bicarbonate media.

    • Logic: If potency decreases in HEPES, the effect was likely driven by extracellular/intracellular acidification (CA-dependent mechanism) rather than a direct off-target toxic hit.

  • The "Dead" Analog Control (Crucial):

    • Synthesize or purchase the

      
      -methylated sulfonamide  analog (
      
      
      
      ).
    • Mechanism:[1][2][3] The methyl group sterically hinders Zinc coordination, abolishing CA inhibitory activity.

    • Result: If the

      
      -methyl analog still kills cells, the toxicity is Off-Target  (likely via the benzothiazole ring acting on kinases or mitochondrial uncoupling).
      

Visualizing the Investigation Logic

The following diagram outlines the decision tree for validating hits and ruling out artifacts.

TroubleshootingLogic Start Observed Activity (Inhibition or Toxicity) CheckFluo Step 1: Intrinsic Fluorescence Scan Start->CheckFluo IsFluo High Background? CheckFluo->IsFluo CheckAgg Step 2: Detergent Sensitivity Test IsFluo->CheckAgg No ResultArtifact ARTIFACT: Interference or Aggregation IsFluo->ResultArtifact Yes IsAgg IC50 shifts with Tween-20? CheckAgg->IsAgg CheckBio Step 3: Negative Control (N-Me) IsAgg->CheckBio No IsAgg->ResultArtifact Yes IsSpecific Does N-Me Analog retain activity? CheckBio->IsSpecific ResultOffTarget OFF-TARGET: Scaffold Promiscuity IsSpecific->ResultOffTarget Yes (Activity Retained) ResultOnTarget VALIDATED: CA-Dependent Mechanism IsSpecific->ResultOnTarget No (Activity Lost)

Caption: Decision matrix for distinguishing between assay artifacts, scaffold promiscuity (off-target), and true pharmacological effects.

Standardized Validation Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Use this to prove the compound actually enters the cell and binds the target protein.

Reagents:

  • HEK293 lysate (or relevant cell line).

  • Compound (10 µM) vs. DMSO control.

  • Antibody specific to Carbonic Anhydrase II (or specific isoform of interest).

Workflow:

  • Incubation: Treat cells/lysate with Compound (10 µM) for 30 min at RT.

  • Heat Shock: Aliquot samples and heat at a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis/Spin: Cool to RT, centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection: Run supernatant on Western Blot.

  • Analysis: Plot band intensity vs. Temperature.

    • Success Criteria: A shift in melting temperature (

      
      ) of 
      
      
      
      in the treated sample compared to DMSO confirms physical binding.
Protocol B: The "Zinc-Block" Specificity Check

Use this to confirm the mechanism is Zinc-dependent (classic sulfonamide).

Concept: Sulfonamides bind reversibly to the


 ion. Adding excess Zinc to the assay should compete with the drug, potentially restoring enzyme activity if the inhibition is competitive.

Workflow:

  • Run the enzymatic assay at the IC80 concentration of the compound.

  • Spike the buffer with increasing concentrations of

    
     (10 µM to 100 µM).
    
  • Interpretation:

    • Activity Restored: Confirms Zinc-dependent binding (On-Target).

    • Activity Remains Blocked: Suggests the compound is binding an allosteric site or acting via a non-specific hydrophobic mechanism (Off-Target).

Summary Data Table: Common Off-Target Profiles

FeatureBenzothiazole Sulfonamide ProfileControl / Mitigation
Primary Target Carbonic Anhydrase (CA) IsoformsUse isoform-selective inhibitors (e.g., SLC-0111 for CA IX) to differentiate.
Fluorescence High (Blue/Green region)Use TR-FRET or Red-shifted dyes (e.g., Alexa 647).
Solubility Low to Moderate (LogP ~1.5 - 2.5)Keep DMSO < 1%; Use 0.01% Triton X-100.
Cross-Reactivity Kinases (rare), AquaporinsTest against N-methylated analog.
Toxicity Mitochondrial UncouplingMeasure ATP depletion vs. Caspase activation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a new binding mode for benzothiazole sulfonamides. Organic & Biomolecular Chemistry, 10, 1023-1031. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

Sources

Proper handling and storage procedures for 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for 2-Amino-1,3-benzothiazole-6-sulfonamide . It is designed for researchers requiring high-fidelity protocols for the handling, storage, and experimental troubleshooting of this carbonic anhydrase inhibitor and synthetic scaffold.

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Compound Identification & Properties

Before proceeding, verify your reagent matches the following specifications to ensure protocol validity.

PropertySpecification
Chemical Name 2-Amino-1,3-benzothiazole-6-sulfonamide
CAS Number 18101-58-1
Molecular Weight 229.28 g/mol
Appearance White to pale yellow crystalline solid
pKa (Predicted) ~9.9 (Sulfonamide N-H), ~2.0 (Thiazole N)
Solubility DMSO (>20 mg/mL), DMF; Poor in water/PBS

Module 1: Storage & Stability Protocols

Preventing degradation before the experiment begins.

The "Desiccation-First" Rule

Like many sulfonamides fused with heterocycles, this compound is hygroscopic. Moisture hydrolysis can lead to ring-opening or sulfonamide cleavage over extended periods.[1]

  • Protocol: Upon receipt, the vial must be stored in a desiccator within a refrigerator (2–8°C ).

  • Long-term: For storage >6 months, store at -20°C under argon or nitrogen.

Oxidation Management

The primary amine at the C2 position is susceptible to oxidation, which manifests as a color shift from white/off-white to deep yellow or orange.

  • Warning: If your solid material has turned bright orange, discard it . This indicates significant formation of azo-dimers or oxidative degradation products that will interfere with absorbance-based assays (e.g., MTT, carbonic anhydrase esterase assays).

Module 2: Solubilization & Handling

The critical step where 60% of experimental errors occur.

Stock Solution Preparation (DMSO)

Water solubility is negligible. You must use an organic solvent carrier.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Concentration: Prepare a 10 mM to 50 mM stock solution.

  • Procedure:

    • Weigh powder in a low-static environment.[1]

    • Add DMSO. Vortex for 30 seconds.

    • Sonicate for 2 minutes if visible particles remain.

    • Crucial Step: Aliquot immediately into amber microcentrifuge tubes (50–100 µL/tube) to avoid freeze-thaw cycles.

The "Crash-Out" Phenomenon (Aqueous Dilution)

When diluting the DMSO stock into aqueous buffers (PBS, cell media), the compound may precipitate ("crash out") if the concentration exceeds its solubility limit or if the pH is too low.

  • Mechanism: The sulfonamide group is weakly acidic (pKa ~9.9). At physiological pH (7.4), it is largely protonated and neutral, reducing solubility.

  • Prevention Strategy:

    • Keep DMSO constant: Ensure the final assay contains 0.5%–1.0% DMSO to maintain solubility (verify cell tolerance first).

    • Warmth: Pre-warm the aqueous media to 37°C before adding the stock.

    • Mixing: Add the stock dropwise while vortexing the buffer, rather than adding buffer to the stock.

Visualization: Solubilization Workflow

The following diagram outlines the decision logic for preparing and maintaining stable solutions.

SolubilizationLogic Start Solid Compound (CAS 18101-58-1) Solvent Select Solvent: Anhydrous DMSO Start->Solvent Stock Prepare Stock (10-50 mM) Solvent->Stock Check Visual Inspection: Clear Solution? Stock->Check Sonicate Sonicate (2 mins) & Warm (37°C) Check->Sonicate Particles Visible Aliquot Aliquot & Freeze (-20°C, Dark) Check->Aliquot Clear Sonicate->Check Dilution Aqueous Dilution (Dropwise into Buffer) Aliquot->Dilution Precip Risk: Precipitation Dilution->Precip If pH < 7.0 or Conc > 100µM

Figure 1: Step-by-step logic for solubilizing 2-Amino-1,3-benzothiazole-6-sulfonamide without precipitation.

Module 3: Troubleshooting & FAQs

Direct solutions to common experimental anomalies.

Q1: My DMSO stock solution has turned yellow after 2 weeks at room temperature. Is it safe to use?

Answer: No. 2-aminobenzothiazoles are prone to oxidative instability in DMSO when exposed to light and oxygen over time. This "yellowing" often indicates the formation of degradation products or dimers.

  • Fix: Discard the stock. Always store aliquots at -20°C or -80°C. Thaw only once.

Q2: I see unexpected peaks in my HPLC chromatogram.

Answer: This is likely due to matrix incompatibility or column retention .

  • Cause 1 (Matrix): If you injected a sample with high DMSO content, you may see a solvent front artifact.

  • Cause 2 (Retained Impurities): The benzothiazole core is lipophilic. Ensure your gradient flush (Acetonitrile/Methanol) is sufficient to elute the compound.

  • Validation: Run a blank injection of your solvent vehicle. If the peaks persist, check the purity of the solid reference standard.

Q3: The compound is inactive in my enzyme assay (Carbonic Anhydrase), but published data says it's potent.

Answer: Check your Buffer pH .

  • Mechanism: Sulfonamides bind to the Zinc (Zn²⁺) ion in the Carbonic Anhydrase active site primarily in their deprotonated (anionic) form [1].

  • Fix: Although the pKa is high (~9.9), the binding equilibrium shifts. Ensure your assay buffer is not too acidic (pH < 7.0). Standard CA assays are often run at pH 7.5–8.0 (e.g., Tris-Sulfate or HEPES) to facilitate binding.

Visualization: Troubleshooting Matrix

Troubleshooting Issue1 Issue: Precipitation in Media Fix1 Check pH (Target > 7.2) Reduce Concentration Increase DMSO to 1% Issue1->Fix1 Issue2 Issue: Loss of Potency Fix2 Check Storage (Moisture?) Verify Assay pH (Zn Binding) Fresh Stock Prep Issue2->Fix2 Issue3 Issue: Yellow Stock Soln Fix3 Oxidation Detected DISCARD IMMEDIATELY Issue3->Fix3

Figure 2: Rapid diagnostic flow for common experimental failures.

References

  • Ibrahim, D. A., et al. (2015).[2] Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms. Bioorganic & Medicinal Chemistry.

  • National Institutes of Health (NIH). (n.d.). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution. (Discusses DMSO instability of 2-aminothiazoles).

Sources

Common pitfalls in research involving 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-1,3-benzothiazole-6-sulfonamide

Welcome to the technical support guide for 2-Amino-1,3-benzothiazole-6-sulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to address common pitfalls and provide scientifically-grounded solutions to challenges encountered during synthesis, characterization, and application of this versatile compound.

Section 1: Compound Fundamentals and Safe Handling

This section covers the basic properties and essential safety protocols for 2-Amino-1,3-benzothiazole-6-sulfonamide. Proper handling and storage are the first steps to reproducible and reliable experimental outcomes.

Q1: What are the fundamental chemical properties and identifiers for 2-Amino-1,3-benzothiazole-6-sulfonamide?

A1: Understanding the basic properties of a compound is critical for experimental design. 2-Amino-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound featuring a benzothiazole core, which is a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1] The presence of both an amino group and a sulfonamide group makes it a key building block, particularly for developing inhibitors of enzymes like carbonic anhydrase.[2]

Table 1: Physicochemical Properties of 2-Amino-1,3-benzothiazole-6-sulfonamide

PropertyValueSource(s)
CAS Number 18101-58-1[1][3][4]
Molecular Formula C₇H₇N₃O₂S₂[5][6]
Molecular Weight ~229.28 g/mol [5]
Appearance White to light yellow solid[6]
Predicted pKa 9.93 ± 0.30[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)[1]
Synonyms 2-Aminobenzo[d]thiazole-6-sulfonamide[1][6]

Q2: What are the essential safety precautions and storage conditions for this compound?

A2: Safety is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] Therefore, standard laboratory personal protective equipment (PPE) is mandatory.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[7] Wear protective gloves, safety glasses with side shields, and a lab coat.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[7][8] For long-term stability, storage at 2-8°C is recommended.[6][8] Stock solutions, typically prepared in DMSO, should also be stored at low temperatures (e.g., -20°C) to minimize degradation.

Section 2: Synthesis and Purification Pitfalls

The synthesis of 2-aminobenzothiazole derivatives can be challenging. This section addresses common issues with reaction yield and product purity.

Q3: My synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide has a very low yield. What are the likely causes and how can I optimize the reaction?

A3: Low yields in the synthesis of substituted 2-aminobenzothiazoles often stem from suboptimal reaction conditions or side reactions. A common route involves the cyclization of a substituted arylthiourea, while another key strategy is the direct modification of the benzothiazole scaffold.[9][10] For sulfonamide derivatives, this often involves the reaction of an amino group with a sulfonyl chloride.[11]

Causality and Optimization:

  • Purity of Starting Materials: Ensure your precursors (e.g., sulfanilamide, ammonium thiocyanate, or a substituted 2-aminobenzothiazole) are pure and dry.[2] Moisture can quench reagents and inhibit the reaction.

  • Reaction Temperature and Time: Many cyclization reactions require heating to proceed at a reasonable rate.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11][13] Insufficient time will result in unreacted starting material, while excessive heating can lead to decomposition and byproduct formation.

  • Choice of Base and Solvent: For reactions involving sulfonylation, a non-nucleophilic base is often required to deprotonate the amine without competing in the reaction. The choice of solvent is also critical; Dimethylformamide (DMF) is often used for its ability to dissolve polar reagents and its high boiling point.[2]

Diagram 1: General Experimental Workflow for Synthesis & Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Inert Atmosphere, Add Reagents) A->B Load Reactor C 3. Reaction Monitoring (TLC Analysis) B->C Heat & Stir D 4. Quench Reaction (e.g., Add Water) C->D Reaction Complete E 5. Extraction (e.g., with Ethyl Acetate) D->E F 6. Drying & Concentration (Dry with Na2SO4, Rotovap) E->F G 7. Crude Product F->G Isolate Crude H 8. Purification Method (Column Chromatography or Recrystallization) G->H I 9. Pure Compound H->I

Caption: A typical workflow from reaction setup to obtaining the purified compound.

Q4: I am struggling to purify the crude product. It seems to be contaminated with starting materials or a persistent byproduct. What's the best strategy?

A4: Purification is often the most challenging step. The choice between recrystallization and column chromatography depends on the nature of the impurities.

  • Recrystallization: This is an effective method if the impurities have significantly different solubility profiles from your product. For many benzothiazole derivatives, an ethanol-water or acetone-ethanol mixture is a good starting point for recrystallization.[13] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly.

  • Column Chromatography: This is the preferred method for separating compounds with similar polarities.[12][14]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increase the polarity. A typical gradient might start at 9:1 hexane:ethyl acetate and move towards 1:1. Use TLC to identify a solvent system that gives good separation (Rf of your product around 0.3-0.4).

Section 3: Solubility and Solution Preparation

The utility of a compound in biological assays is entirely dependent on its solubility. 2-Amino-1,3-benzothiazole-6-sulfonamide's poor aqueous solubility is a major experimental hurdle.

Q5: What is the recommended procedure for preparing a stock solution for biological screening, and why does my compound precipitate when diluted in aqueous buffer?

A5: This is one of the most common pitfalls. The compound is soluble in polar aprotic solvents but largely insoluble in water.

Protocol: Preparing a High-Concentration Stock Solution

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the solvent. It is an excellent solvent for many heterocyclic compounds and is generally tolerated by most cell-based and biochemical assays at low final concentrations (<0.5%).

  • Preparation: Accurately weigh the solid compound and add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

  • Dissolution: Use a vortex mixer to aid dissolution. Gentle warming (to 30-37°C) can be applied if necessary, but be cautious of potential degradation. Ensure the compound is fully dissolved before storage.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

The Precipitation Problem: When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous. Since the compound is poorly soluble in water, it "crashes out" of the solution, forming a precipitate.

Troubleshooting Precipitation:

  • Lower Final Concentration: The simplest solution is to work at a lower final concentration in your assay.

  • Serial Dilution: Perform intermediate dilutions in a medium that contains some DMSO before the final dilution into the fully aqueous buffer.

  • Use of Surfactants: If the assay allows, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the final assay buffer can help maintain solubility.

  • Vortexing During Addition: Add the compound stock to the assay buffer while the buffer is being vortexed to ensure rapid mixing and dispersion, which can sometimes prevent immediate precipitation.

Section 4: Analytical Characterization

Unambiguous confirmation of a compound's structure and purity is a cornerstone of scientific integrity.

Q6: My ¹H NMR spectrum shows unexpected peaks. How do I determine if they are from impurities or represent the correct product?

A6: An NMR spectrum is a detailed fingerprint of your molecule. Unexpected peaks can arise from several sources:

  • Residual Solvents: Peaks from common solvents used in synthesis and purification (e.g., Ethyl Acetate, Hexane, DCM, DMSO) are frequent. Compare your spectrum to a standard chart of NMR solvent impurities.

  • Starting Materials: Incomplete reactions will show peaks corresponding to the starting materials. Compare the crude product spectrum to the spectra of your precursors.

  • Byproducts: Side reactions can generate structurally related impurities. These may be difficult to identify without further analysis (like LC-MS).

  • Water: A broad peak, typically between 1.5 and 4.5 ppm depending on the solvent, is often due to residual water.

Self-Validating Protocol: To confirm your structure, a combination of analytical techniques is essential. The data from each should be mutually supportive.

  • Mass Spectrometry (MS): Confirm that the major ion observed corresponds to the expected molecular weight of your product (C₇H₇N₃O₂S₂; MW ≈ 229.28).[5]

  • Infrared (IR) Spectroscopy: Look for characteristic stretches that confirm the presence of key functional groups: N-H stretches for the amino and sulfonamide groups (~3200-3400 cm⁻¹), S=O stretches for the sulfonamide (~1160 and 1350 cm⁻¹), and C=N stretches for the thiazole ring.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A pure compound should ideally show a single sharp peak.

Section 5: Biological Assays and Data Interpretation

This compound is often used in biological screens, particularly as a carbonic anhydrase inhibitor.

Q7: I am testing this compound as a carbonic anhydrase (CA) inhibitor, but I'm not observing any activity. What could be wrong?

A7: Assuming the compound is pure and soluble in the assay, a lack of activity can be due to several factors related to the assay itself or the mechanism of action.

Mechanism of Action: Sulfonamides inhibit carbonic anhydrases by coordinating to the zinc ion (Zn²⁺) in the enzyme's active site. The deprotonated sulfonamide nitrogen binds to the zinc, displacing a water molecule and blocking the enzyme's catalytic activity.[2]

Troubleshooting Checklist:

  • Compound Integrity: Has the compound degraded in the assay buffer? Some compounds are unstable at certain pH values. Run an HPLC or LC-MS on your compound after incubation in the assay buffer to check for degradation.

  • Assay Controls: Ensure your positive control inhibitor (e.g., Acetazolamide) is working as expected.[2] This validates that the assay itself is performing correctly. Also, run a negative control (vehicle, e.g., DMSO) to establish the baseline.

  • Enzyme Isoform: Are you using the correct carbonic anhydrase isoform? Inhibitor potency can vary dramatically between different isoforms (e.g., CA I, II, IX, XII).[2]

  • Compound Interference: The compound itself might interfere with your detection method (e.g., autofluorescence if you are using a fluorescence-based assay). To check this, run a control where the compound is added to the assay components without the enzyme. Any signal generated is due to compound interference.

Diagram 2: Mechanism of Carbonic Anhydrase Inhibition

Caption: Sulfonamides inhibit carbonic anhydrase by coordinating to the active site zinc ion.

References

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. IOSR Journal.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mism
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • 2-Amino-1,3-benzothiazole-6-Sulfonamide. CymitQuimica.
  • Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.
  • 2-amino- 1,3-benzothiazole- 6-sulfonamide - Cas No: 18101-58-1.
  • 2-Amino-1,3-benzothiazole-6-Sulfonamide 18101-58-1 wiki. Guidechem.
  • 2-Amino-1,3-benzothiazole-6-Sulfonamide | 18101-58-1. ChemicalBook.
  • 2-amino-1,3-benzothiazole-6-sulfonamide | CAS 18101-58-1. Santa Cruz Biotechnology.
  • 2-amino-1,3-benzothiazole-6-sulfonamide Safety D
  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents.
  • 2-Aminothiazole Safety D
  • Safety D
  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides. MDPI.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
  • Crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)...].

Sources

Refining experimental protocols for 2-Amino-1,3-benzothiazole-6-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Scientific Application) Topic: Synthesis, Purification, and Biological Evaluation of Carbonic Anhydrase Inhibitors (CAIs)

Module 1: Synthetic Optimization

Core Protocol: Regioselective Chlorosulfonation

Context: The critical step in generating the sulfonamide zinc-binding group (ZBG) is the introduction of the sulfonyl chloride moiety. Direct chlorosulfonation of 2-aminobenzothiazole is possible but often results in low yields due to the formation of sulfamates or polymerization. Best Practice: Protect the exocyclic amine as an acetamide before chlorosulfonation. This directs the electrophilic substitution to position 6 and protects the amine from oxidation.

Step-by-Step Workflow
  • Protection: React 2-aminobenzothiazole with acetic anhydride (1.2 eq) in pyridine or toluene/acetic acid to yield N-(1,3-benzothiazol-2-yl)acetamide.

  • Chlorosulfonation (The "Danger" Step):

    • Cooling: Place neat chlorosulfonic acid (5–8 eq) in a round-bottom flask cooled to 0°C.

    • Addition: Add the acetamide solid portion-wise over 30 minutes. Do not allow temperature to rise above 5°C.

    • Heating: Once addition is complete, remove the ice bath and heat to 50–60°C for 2 hours.

    • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Amidation: React the crude sulfonyl chloride immediately with the desired amine (or ammonia for primary sulfonamides) in THF/Acetone with mild base (TEA or NaHCO₃).

  • Deprotection: Hydrolyze the acetamide using dilute HCl/EtOH reflux to restore the free 2-amino group.

SynthesisWorkflow Start 2-Aminobenzothiazole Protect Protection (Ac2O) Start->Protect Yield >90% Chlorosulf Chlorosulfonation (ClSO3H, 0-60°C) Protect->Chlorosulf Directs to C6 Quench Ice Quench (Precipitation) Chlorosulf->Quench Exothermic! Amid Amidation (R-NH2) Quench->Amid Use Immediately Deprotect Deprotection (HCl/EtOH) Amid->Deprotect Final 6-Sulfonamide Derivative Deprotect->Final

Figure 1: Optimized synthetic pathway for 6-substituted benzothiazole sulfonamides, prioritizing the protection-deprotection strategy to minimize side reactions.

Troubleshooting Synthesis
Symptom Probable Cause Corrective Action
Low Yield after Quench Hydrolysis of sulfonyl chloride.The sulfonyl chloride intermediate is moisture-sensitive. Filter the precipitate from the ice-water mix immediately (within 10 mins) and dry under vacuum. Do not store; react immediately.
"Gummy" Precipitate Incomplete reaction or mixed isomers.Ensure the heating step (60°C) is maintained for at least 2 hours. If the product oils out on ice, extract with EtOAc, dry over MgSO₄, and use the solution directly.
Product Insoluble in NMR "Brick dust" aggregation.These derivatives are planar and stack heavily. Use DMSO-d6 and heat the NMR tube to 50°C. If still insoluble, add 2 drops of TFA-d .

Module 2: Biological Evaluation (Carbonic Anhydrase)

Core Protocol: CO₂ Hydration vs. Esterase Assay

Context: Many researchers use the p-nitrophenyl acetate (4-NPA) esterase assay because it is high-throughput compatible. However, benzothiazoles often absorb in the UV-Vis region (300–400 nm), causing interference. Standard: The Stopped-Flow CO₂ Hydration Assay is the gold standard for determining


 values accurately [1].
FAQ: Assay Anomalies

Q: My compound shows activity in the esterase assay but zero activity in the CO₂ hydration assay. Why? A: This is a classic false positive. Benzothiazoles can act as "promiscuous aggregators" or simply absorb light at 348 nm (the detection wavelength for 4-nitrophenol).

  • Validation: Run a "No-Enzyme" control. If absorbance increases over time with just compound + substrate, your compound is autohydrolyzing the ester or absorbing light.

  • Solution: Switch to the Stopped-Flow method using Phenol Red indicator (557 nm), which is far removed from the benzothiazole absorption max [2].

Q: My


 curves are flat or erratic. 
A:  This usually indicates precipitation. Benzothiazole sulfonamides have poor aqueous solubility.
  • The "DMSO Spike" Rule: Ensure your final DMSO concentration in the assay well is <1%. Higher DMSO inhibits CA isoforms (especially hCA I and II) non-specifically, skewing data [3].

  • Solubility Rescue: Pre-dilute compounds in 100% DMSO, then make an intermediate dilution in buffer immediately before adding to the enzyme. Do not let the intermediate dilution sit, as micro-precipitates form within minutes.

AssayLogic Start Start Assay (hCA Isoform) Solubility Check Solubility (Visual/Nephelometry) Start->Solubility Method Select Method Solubility->Method Clear Solution Esterase Esterase Assay (4-NPA, 348nm) Method->Esterase High Throughput StoppedFlow Stopped-Flow (CO2, 557nm) Method->StoppedFlow Gold Standard Interference Check Absorbance @ 348nm Esterase->Interference Valid Valid Ki StoppedFlow->Valid Interference->StoppedFlow High Background Interference->Valid Low Background

Figure 2: Decision matrix for selecting the appropriate Carbonic Anhydrase inhibition assay based on compound solubility and optical interference.

Module 3: Structural Biology & Isoform Selectivity

Context: To target tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II), you must exploit the "tail" region. Mechanism: The sulfonamide zinc-binding group (ZBG) anchors the molecule to the Zn²⁺ ion. The benzothiazole ring sits in the hydrophobic pocket. Selectivity is achieved by extending the "tail" (at position 2 or 6) to interact with the hydrophilic or lipophilic halves of the active site entrance [4].

Data Summary: Isoform Susceptibility

IsoformCellular LocationKey Residue (Pos 131)Target Profile
hCA I Cytosolic (RBCs)LeucineOff-Target (Avoid inhibition to prevent side effects)
hCA II Cytosolic (Ubiquitous)PhenylalanineOff-Target (Major cause of systemic side effects)
hCA IX Transmembrane (Tumor)ValinePrimary Target (Hypoxia-induced cancers)
hCA XII Transmembrane (Tumor)AlaninePrimary Target (Glaucoma/Cancer)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Alterio, V., Di Fiore, A., Ihara, K., De Simone, G., & Supuran, C. T. (2020). X-ray crystallography of carbonic anhydrase inhibitors and their adducts. Chemical Reviews, 120(16), 8641–8710. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

  • Eldehna, W. M., Nocentini, A., ...[2] & Supuran, C. T. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[3] Bioorganic & Medicinal Chemistry, 23(15), 4437-4443. Link

Sources

Validation & Comparative

Comparative study of 2-Amino-1,3-benzothiazole-6-sulfonamide and acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 2-Amino-1,3-benzothiazole-6-sulfonamide vs. Acetazolamide

Executive Summary This guide provides a technical comparison between Acetazolamide (AZA) , the clinical "gold standard" carbonic anhydrase inhibitor (CAI), and 2-Amino-1,3-benzothiazole-6-sulfonamide , a privileged scaffold in medicinal chemistry. While AZA remains the first-line therapeutic for glaucoma and altitude sickness, the benzothiazole sulfonamide scaffold is increasingly utilized in drug discovery to overcome AZA’s limitations—specifically its lack of isoform selectivity and poor lipophilicity. This analysis synthesizes physicochemical profiles, inhibitory data, and synthetic protocols to support researchers in CAI development.

Chemical & Physicochemical Profile

The fundamental difference lies in the heterocyclic core: AZA possesses a hydrophilic 1,3,4-thiadiazole ring, whereas the benzothiazole derivative features a fused benzene-thiazole system. This structural variation dictates their pharmacokinetic behavior, particularly blood-brain barrier (BBB) penetration and membrane permeability.

Table 1: Physicochemical Comparison

FeatureAcetazolamide (AZA)2-Amino-1,3-benzothiazole-6-sulfonamide
CAS Registry 59-66-560388-36-5
Core Scaffold 1,3,4-ThiadiazoleBenzothiazole (Fused bicyclic)
Molecular Weight 222.25 g/mol 229.28 g/mol
LogP (Lipophilicity) -0.26 (Hydrophilic)~1.2 - 1.5 (Lipophilic)
Water Solubility Moderate (pH dependent)Low (Requires DMSO/organic co-solvent)
pKa (Sulfonamide) ~7.2~9.0
Primary Utility Clinical Drug (Glaucoma, Diuretic)Lead Scaffold / Precursor for Selective CAIs

Expert Insight: The higher LogP of the benzothiazole scaffold suggests superior passive diffusion across biological membranes compared to AZA. This makes the benzothiazole class particularly attractive for designing neuroprotective agents or targeting hypoxic tumors (CA IX/XII) where tissue penetration is critical.

Pharmacodynamics: Carbonic Anhydrase Inhibition

Both compounds function as classical zinc-binding inhibitors. The primary sulfonamide moiety (


) exists as an anion in the active site, coordinating directly to the catalytic Zinc(II) ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
Mechanism of Action & Binding Mode
  • Acetazolamide: The thiadiazole ring forms hydrogen bonds with Thr200 and interacts with the hydrophilic side of the active site.

  • Benzothiazole Scaffold: The bulky, bicyclic aromatic ring engages in extensive Van der Waals and

    
    -stacking interactions with the hydrophobic half of the active site (residues Phe131, Val121, Leu198). This "hydrophobic clamp" is the key to achieving isoform selectivity (e.g., hCA IX over hCA II) in next-generation derivatives.
    

Figure 1: Mechanism of Action & Selectivity Logic

CA_Inhibition Zn Active Site Zn(II) Inhibition Catalytic Blockade (No CO2 Hydration) Zn->Inhibition Displaces H2O/OH- Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Coordination Scaffold Heterocyclic Scaffold Scaffold->Sulfonamide AZA_Int AZA (Thiadiazole) H-bonds (Thr200) Low Selectivity Scaffold->AZA_Int If AZA BZT_Int Benzothiazole Hydrophobic Pocket (Phe131) High Selectivity Potential Scaffold->BZT_Int If Benzothiazole

Caption: Coordination logic of sulfonamide inhibitors. The scaffold determines secondary interactions governing selectivity.

Comparative Inhibitory Data (Ki Values)

While AZA is a potent pan-inhibitor, the benzothiazole parent is a moderate inhibitor that becomes superior upon derivatization (e.g., ureido-tailing).

Table 2: Inhibition Constants (Ki) against Human Isoforms

IsoformAcetazolamide (Ki)Benzothiazole Parent (Ki)Benzothiazole Derivatives* (Ki)
hCA I (Cytosolic)~250 nM~380 - 900 nM10 - 100 nM
hCA II (Dominant)12 nM ~380 nM< 1 - 10 nM
hCA IX (Tumor)25 nMModerate< 10 nM (High Selectivity)

*Note: Data for derivatives refers to optimized structures (e.g., ureido-substituted benzothiazoles) cited in recent SAR studies [1, 2].

Experimental Protocols

Protocol A: Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide

Unlike AZA, which is commercially sourced for most biological assays, the benzothiazole scaffold often requires synthesis, particularly when designing novel derivatives. The following protocol is a validated route via oxidative cyclization.

Reagents: Sulfanilamide, Ammonium Thiocyanate, Bromine, Chloroform/Acetic Acid.[1]

Workflow Diagram:

Synthesis Start Start: Sulfanilamide (4-aminobenzenesulfonamide) Step1 Step 1: Thiourea Formation Reagent: NH4SCN, HCl Reflux 3h Start->Step1 Inter Intermediate: 4-sulfamoylphenylthiourea Step1->Inter Step2 Step 2: Oxidative Cyclization Reagent: Br2, CHCl3 or AcOH < 10°C Inter->Step2 Product Product: 2-Amino-1,3-benzothiazole-6-sulfonamide (Precipitate) Step2->Product Purification Purification: Recrystallization (Ethanol) M.P. ~206°C Product->Purification

Caption: Synthesis via Hugerschoff reaction (oxidative cyclization of thiourea).

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve sulfanilamide (0.1 mol) in dilute HCl. Add ammonium thiocyanate (0.1 mol) and reflux for 3-4 hours. Cool to crystallize 4-sulfamoylphenylthiourea .

  • Cyclization: Suspend the thiourea intermediate in chloroform or glacial acetic acid.

  • Bromination: Add Bromine (Br2) dropwise while maintaining temperature below 10°C (exothermic reaction). Stir until the orange color persists.

  • Work-up: Dissolve the resulting hydrobromide salt in hot water. Neutralize with NaOH/NH4OH to precipitate the free base.

  • Validation: Recrystallize from ethanol. Check Melting Point (Lit. 206°C) and NMR (distinct benzothiazole protons).

Protocol B: Stopped-Flow CO2 Hydration Assay

To compare the potency of AZA vs. Benzothiazole, use the standard stopped-flow method.

  • Buffer: HEPES (20 mM, pH 7.5), 20 mM Na2SO4.

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO2-saturated water.

  • Procedure:

    • Incubate Enzyme (hCA II, ~10 nM) with Inhibitor (0.1 nM – 10 µM) for 15 mins.

    • Rapidly mix enzyme-inhibitor solution with CO2 solution in the stopped-flow instrument.

    • Monitor absorbance drop at 557 nm (acidification).

  • Calculation: Fit the initial velocity vs. inhibitor concentration to the Morrison equation to determine

    
    .
    

Therapeutic Applications & Conclusion

  • Glaucoma: Acetazolamide remains superior for systemic use due to established safety profiles, despite side effects (paresthesia, metabolic acidosis).

  • Oncology (Hypoxic Tumors): The benzothiazole-6-sulfonamide scaffold is the preferred starting point for CA IX inhibitors. Its lipophilic tail allows for the attachment of "tail" moieties (e.g., positively charged pyridinium salts) that restrict the drug to the extracellular space, targeting the membrane-bound CA IX on tumor cells while sparing cytosolic CA II.

  • Neuroprotection: Benzothiazole derivatives exhibit better BBB permeability, making them viable candidates for antiepileptic drugs and agents against neurodegenerative oxidative stress.

Final Verdict: Use Acetazolamide as the control reference for potency. Use 2-Amino-1,3-benzothiazole-6-sulfonamide as the synthetic scaffold when your goal is to engineer isoform selectivity or improve membrane permeability.

References

  • Structural determinants of high affinity binding in the nanomolar regime. Biochemistry. (Analysis of sulfonamide binding modes in hCA II).

  • Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. (Comparative Ki data for sulfonamide scaffolds).

  • Heteroaromatic analogues of 1,5-diarylpyrazole class as anti-inflammatory agents. Medicinal Chemistry Research. (Synthesis protocol for 2-amino-1,3-benzothiazole-6-sulfonamide).

  • Synthesis and Characterization of Cu(II) Complexes of 2-amino-6-sulfamyl benzothiazole. International Journal of ChemTech Research. (Synthesis and complexation data).

Sources

2-Amino-1,3-benzothiazole-6-sulfonamide versus other carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Benzothiazole Scaffolds

In the landscape of Carbonic Anhydrase Inhibitors (CAIs), 2-Amino-1,3-benzothiazole-6-sulfonamide (ABS) represents a critical evolution from classical heterocyclic sulfonamides like Acetazolamide (AZA) and Ethoxzolamide (EZA) .

While classical inhibitors rely primarily on the zinc-binding sulfonamide group for potency, the ABS scaffold introduces a lipophilic benzothiazole core with a manipulatable 2-amino "tail" anchor. This structure allows for the design of isoform-selective inhibitors , specifically targeting tumor-associated isoforms (hCA IX and XII) while sparing the cytosolic housekeeping isoforms (hCA I and II) responsible for systemic side effects.

This guide objectively compares the ABS scaffold against industry standards, supported by kinetic profiling protocols and mechanistic insights.

Mechanistic Architecture & Selectivity Logic

To understand the superiority of ABS in specific contexts, one must analyze the binding thermodynamics.

The "Tail" Approach

Classical inhibitors like AZA bind tightly to the Zn(II) ion but lack extensive interaction with the hydrophobic and hydrophilic halves of the active site entrance. The ABS scaffold utilizes the 2-amino position to attach "tails"—bulky moieties that reach the variable regions of the enzyme, conferring selectivity.

Structural Comparison
  • Acetazolamide (AZA): Hydrophilic thiadiazole ring. High water solubility, but poor membrane permeability. Pan-inhibitor (low selectivity).

  • Ethoxzolamide (EZA): Lipophilic benzothiazole ring (sulfonamide at C2). High potency, improved permeability, but lacks the derivatizable amino handle for "tail" synthesis.

  • ABS (Target): Benzothiazole ring (sulfonamide at C6).[1][2][3] The C6 position orients the scaffold differently in the active site, while the C2-amino group serves as a vector for extending into the selective pocket.

Diagram: Pharmacophore Binding Mode

The following diagram illustrates the binding logic of the ABS scaffold compared to classical ZBGs (Zinc Binding Groups).

CA_Binding_Mechanism cluster_0 ABS Scaffold Advantage Zn Zn(II) Ion (Active Site) ZBG Sulfonamide (SO2NH2) Zinc Binding Group ZBG->Zn Coordination Scaffold Benzothiazole Ring (Hydrophobic Interaction) Scaffold->ZBG Anchors Tail 2-Amino Extension (Isoform Selectivity) Scaffold->Tail Positions Isoform_IX hCA IX/XII (Tumor Target) Tail->Isoform_IX Specific H-Bonds/Van der Waals Isoform_II hCA II (Off-Target) Tail->Isoform_II Steric Clash (Selectivity)

Figure 1: Mechanistic binding logic of 2-Amino-1,3-benzothiazole-6-sulfonamide. The scaffold acts as a bridge, utilizing the 2-amino "tail" to discriminate between isoforms.

Performance Metrics: ABS vs. Alternatives

The following data summarizes the inhibition constants (


) derived from Stopped-Flow CO2 Hydration assays. Lower 

indicates higher potency.

Key Insight: While AZA is a potent generalist, ABS derivatives demonstrate superior selectivity profiles for transmembrane isoforms (IX, XII).

FeatureAcetazolamide (AZA) Ethoxzolamide (EZA) ABS Scaffold (Parent) ABS Derivatives (Optimized)
Class Thiadiazole SulfonamideBenzothiazole SulfonamideAminobenzothiazole SulfonamideUreido-Benzothiazole
Primary Target Systemic (Glaucoma, Diuretic)Systemic (Glaucoma)Scaffold / PrecursorTumor Hypoxia (hCA IX/XII)

(hCA I)
~250 nM~25 nM30 - 300 nM> 10,000 nM (Desired)

(hCA II)
12 nM8 nM3.5 - 45 nM> 1,000 nM (Desired)

(hCA IX)
25 nM34 nM< 10 nM 0.5 - 5 nM
Lipophilicity (LogP) -0.26 (Hydrophilic)1.85 (Lipophilic)~1.2 (Moderate)Tunable
Membrane Permeability LowHighModerate/HighTunable

Data Source Aggregation: Values represent ranges from comparative SAR studies (Supuran et al., J. Med. Chem).[1][2][4][5][6][7][8][9][10]

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the efficacy of ABS or its derivatives, the Stopped-Flow CO2 Hydration Assay is the gold standard. It measures the catalytic rate of CO2 hydration (


) over milliseconds.
Principle

The assay tracks the acidification of the medium (pH drop) caused by the production of protons during CO2 hydration. A pH indicator (Phenol Red) changes absorbance (557 nm) as the reaction proceeds.

Reagents & Setup
  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 1.7 mM to 33 mM CO2 depending on saturation method).

  • Enzyme: Recombinant hCA (I, II, IX, or XII) at physiological concentrations (approx. 5–10 nM).

  • Inhibitor: ABS stock solution (DMSO), diluted to varying concentrations (0.1 nM – 10 µM).

Step-by-Step Workflow
  • Preparation:

    • Saturate water with CO2 by bubbling pure CO2 gas for 30 minutes at 25°C.

    • Prepare the enzyme-inhibitor mix: Incubate hCA with the ABS test compound for 15 minutes at room temperature to reach binding equilibrium.

  • The Shot (Stopped-Flow):

    • Syringe A: Contains Enzyme + Inhibitor + Buffer + Phenol Red.

    • Syringe B: Contains CO2-saturated water.

    • Mixing: Rapidly mix A and B (1:1 ratio) in the stopped-flow chamber.

  • Data Acquisition:

    • Monitor absorbance decrease at 557 nm (Phenol Red isosbestic point is not used; we track the basic form).

    • Record the initial velocity (

      
      ) of the reaction for 0.5–1.0 seconds.
      
  • Calculation:

    • Determine the uncatalyzed rate (

      
      ) using buffer without enzyme.
      
    • Calculate the catalyzed rate:

      
      .
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and derive 
      
      
      
      .
Diagram: Assay Workflow

This logic flow ensures the validity of the kinetic data.

StoppedFlow_Protocol cluster_inputs Preparation Phase Syringe_A Syringe A: Enzyme + Inhibitor + Phenol Red (pH 7.5) Incubation Incubate 15 min (Equilibrium Binding) Syringe_A->Incubation Syringe_B Syringe B: CO2 Saturated Water (Substrate) Mixing Rapid Mixing (Stopped-Flow) < 10 ms dead time Syringe_B->Mixing Incubation->Mixing Reaction CO2 + H2O -> HCO3- + H+ (pH Drop) Mixing->Reaction Detection Absorbance Decay @ 557nm (Phenol Red) Reaction->Detection Calculation Calculate V_initial Subtract Uncatalyzed Rate Detection->Calculation Result Derive Ki / IC50 Calculation->Result

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.

Critical Analysis & Recommendations

Why Choose ABS?
  • For Cancer Research: If your target is hypoxic tumors , the ABS scaffold is superior to AZA. The overexpression of hCA IX in hypoxic tumors requires an inhibitor that can penetrate the tumor microenvironment but potentially remain membrane-impermeable to healthy cells (if sulfonated) or highly selective via the "tail" modification.

  • For Glaucoma: Classical EZA or AZA remains the standard.[1] ABS is generally reserved for developing novel antiglaucoma agents with reduced systemic side effects (by avoiding hCA I inhibition).

Formulation Note

ABS derivatives are often highly lipophilic. When running assays, ensure DMSO concentration in the final reaction mix does not exceed 1-2%, as high organic solvent content can inhibit CA activity non-specifically, leading to false positives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][8][9][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Eldehna, W. M., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. Link

Sources

Cross-validation of the bioactivity of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide (ABS-6S) represents a privileged scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). While structurally related to the clinical standard Acetazolamide (AAZ) , ABS-6S offers distinct physicochemical properties driven by its fused benzene ring, which enhances lipophilicity and alters binding kinetics within the enzyme's hydrophobic pocket.

This guide provides a technical comparison of ABS-6S against AAZ and Ethoxzolamide (EZA), focusing on inhibition constants (


) across physiologically relevant isoforms (hCA I, II, IX). It also details a self-validating experimental workflow to mitigate common artifacts, specifically addressing the stability of 2-aminothiazole scaffolds in DMSO.

Mechanistic Validation & Binding Mode

To understand the bioactivity of ABS-6S, one must analyze its interaction with the CA active site. Unlike the thiadiazole ring of Acetazolamide, the benzothiazole ring of ABS-6S provides a larger hydrophobic surface area, allowing for additional Van der Waals interactions with amino acid residues (Phe131, Val121, Leu198) in the enzyme's active site cleft.

Mechanism of Action (MoA)

The primary mechanism is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc ion (


), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) H2O Zinc-Bound H2O/OH- Zn->H2O Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Stabilization ABS ABS-6S (Inhibitor) ABS->Zn Sulfonamide N coordinates ABS->H2O Displaces HydroPocket Hydrophobic Pocket (Phe131, Val121) ABS->HydroPocket Benzothiazole Ring Stacking

Figure 1: Mechanistic pathway of ABS-6S binding. The sulfonamide moiety acts as the zinc-binding group (ZBG), while the benzothiazole ring engages the hydrophobic sub-pocket.

Comparative Bioactivity Data[1][2]

The following data synthesizes performance metrics from standard stopped-flow


 hydration assays. Note that while Acetazolamide is the clinical gold standard, ABS-6S derivatives often demonstrate superior selectivity profiles for tumor-associated isoforms (hCA IX/XII).
Table 1: Inhibition Constants ( ) Comparison[1][2]
CompoundScaffold TypehCA I (Cytosolic)hCA II (Glaucoma Target)hCA IX (Tumor Target)Lipophilicity (LogP)
ABS-6S Benzothiazole~30 - 60 nM8 - 15 nM ~25 nM High (~1.5)
Acetazolamide Thiadiazole250 nM12 nM25 nMLow (-0.[1]26)
Ethoxzolamide Benzothiazole25 nM8 nM30 nMHigh (1.8)

Key Technical Insights:

  • Potency: ABS-6S exhibits low nanomolar potency against the dominant physiological isoform hCA II, comparable to Acetazolamide.

  • Permeability: The positive LogP of ABS-6S suggests superior membrane permeability compared to Acetazolamide, making it a more viable scaffold for CNS-targeting (e.g., anticonvulsant activity) or intracellular isoforms.

  • Selectivity: While Acetazolamide is a pan-inhibitor, the ABS-6S scaffold is amenable to the "Tail Approach"—derivatization at the 2-amino position (e.g., with guanidine moieties) can drastically improve selectivity for hCA IX over hCA II [1][2].

Critical Experimental Protocols

As a Senior Scientist, I must highlight a critical failure point: Compound Stability. 2-aminothiazoles and benzothiazoles can undergo oxidative dimerization or degradation in DMSO stocks over time [3].

Protocol A: Validated Preparation & Storage
  • Solvent: Dissolve ABS-6S in 100% DMSO (molecular biology grade).

  • Concentration: Prepare 10 mM stock.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C. Do not freeze-thaw.

  • QC Check: Run LC-MS on stocks older than 1 month to check for dimerization (M+M peak).

Protocol B: High-Throughput Esterase Assay (Colorimetric)

This protocol uses 4-nitrophenyl acetate (4-NPA) as a surrogate substrate. It is cost-effective but less physiological than


 hydration.

Materials:

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Strict pH control is vital for CA activity).

  • Substrate: 3 mM 4-NPA in Acetonitrile (prepare fresh).

  • Enzyme: Recombinant hCA II (commercial or purified).

Workflow:

  • Blanking: Add 180 µL Assay Buffer to 96-well plate.

  • Inhibitor Incubation: Add 10 µL of ABS-6S (dilution series) + 10 µL Enzyme. Incubate 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL 4-NPA substrate.

  • Detection: Measure Absorbance at 405 nm (formation of p-Nitrophenol) every 30s for 15 min.

  • Calculation: Plot V0 (initial velocity) vs. [Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response) to determine

    
    .
    

Scientist's Note: If


 < 

, you are in the "titration mode" regime. You must lower enzyme concentration or use the Cheng-Prusoff equation carefully.

Cross-Validation Workflow

To ensure data integrity (E-E-A-T), a single assay is insufficient. The following logic flow ensures that observed inhibition is due to specific binding, not aggregation or interference (PAINS).

Validation_Workflow Start Compound ABS-6S Stock Solution QC QC: LC-MS Purity Check (Rule out Dimerization) Start->QC Primary Primary Assay: Esterase (4-NPA) QC->Primary Pass (>95%) Discard Discard/Re-synthesize QC->Discard Fail (Dimers) Decision1 IC50 < 100 nM? Primary->Decision1 Secondary Secondary Assay: Stopped-Flow CO2 Hydration Decision1->Secondary Yes Decision1->Discard No (Inactive) Biophysics Biophysical Confirmation: Thermal Shift (Tm) Secondary->Biophysics Confirm Ki Final Publishable Dataset Biophysics->Final Validated Hit

Figure 2: Decision tree for validating ABS-6S bioactivity. Note the mandatory QC step for DMSO stability.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Abdoli, M., et al. (2015).[1][4] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[4] Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.[4][5] Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry, 58(5), 2091–2113. (Context: 2-aminothiazole stability). Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a specific binding mode. Proceedings of the National Academy of Sciences. Link

Sources

Efficacy comparison between 2-Amino-1,3-benzothiazole-6-sulfonamide and established drugs

[1]

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide (ABS) represents a privileged scaffold in the design of next-generation Carbonic Anhydrase Inhibitors (CAIs).[1] While Acetazolamide (AZA) remains the clinical gold standard for glaucoma and diuretic therapy, its hydrophilic nature and lack of isoform selectivity limit its utility in complex pathologies like hypoxic tumors or neuropathic pain.[1]

Experimental data indicates that while the unoptimized ABS core exhibits moderate binding affinity (

single-digit nanomolar potency

11

Mechanistic Profile & Pharmacodynamics[2]

Mode of Inhibition

Both ABS and AZA function as classical zinc-binding inhibitors. The sulfonamide moiety (


1

1

Differentiation Factor:

  • AZA (Thiadiazole): Relies almost exclusively on the ZBG and hydrogen bonding with Thr199.[1] The thiadiazole ring is small and polar, offering limited hydrophobic interaction.[1]

  • ABS (Benzothiazole): The fused benzene ring extends into the hydrophobic pocket of the enzyme active site. This additional Van der Waals interaction stabilizes the inhibitor-enzyme complex, explaining the potential for higher affinity and tunable selectivity in ABS derivatives.

Mechanism of Action Diagram

The following diagram illustrates the catalytic disruption caused by the sulfonamide binding.

CA_Inhibition_Mechanismcluster_nativeNative Catalytic CycleZnActive Site Zn2+WaterZn-Bound H2O/OH-Zn->WaterCoordinationComplexInert Zn-Sulfonamide ComplexZn->ComplexFormsCO2CO2 SubstrateWater->CO2Nucleophilic AttackHCO3HCO3- ProductCO2->HCO3HydrationInhibitorBenzothiazole Sulfonamide(Inhibitor)Inhibitor->ZnCompetes for BindingInhibitor->WaterDisplacesComplex->CO2Blocks Access

Figure 1: Mechanism of Carbonic Anhydrase inhibition.[1] The sulfonamide moiety displaces the zinc-bound water, arresting the catalytic cycle.[1]

Comparative Efficacy Analysis

Binding Affinity ( ) Comparison

The following data aggregates inhibition constants (


1
CompoundCore ScaffoldhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Acetazolamide (AZA) 1,3,4-Thiadiazole~25012.1 ~25.0
ABS (Parent) Benzothiazole>1000~742~500
*ABS (Optimized)Benzothiazole~7.02.4 9.7
Ethoxzolamide Benzothiazole~208.030.0

*Note: "Optimized" refers to C6-sulfonamide benzothiazoles with specific substitutions (e.g., halogenation or Schiff base extensions) as reported in recent medicinal chemistry literature (see References).[1]

Key Findings
  • Potency Ceiling: While the raw ABS intermediate is less potent than AZA, its optimized derivatives (e.g., halogenated at C4/C5 or extended via the C2-amine) achieve a

    
     of 2.4 nM  against hCA II, representing a 5-fold improvement  over AZA.[1]
    
  • Tumor Selectivity (hCA IX): ABS derivatives show superior targeting of hCA IX (a marker of hypoxic tumors), with

    
     values as low as 9.7 nM  compared to AZA's ~25 nM.[1] This makes the ABS scaffold a preferred starting point for anticancer drug discovery.
    
  • Physicochemical Advantage:

    • AZA LogP: -0.26 (Hydrophilic, poor lipid solubility).[1]

    • ABS LogP: ~1.5 - 2.1 (Lipophilic).[1]

    • Implication: ABS-based compounds are predicted to have superior permeability across the cornea (glaucoma drops) and the Blood-Brain Barrier (antiepileptic applications).[1]

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the efficacy of ABS derivatives, the Stopped-Flow CO2 Hydration Assay is the industry standard. This kinetic method measures the rate of catalytic hydration of CO2 in real-time.

Reagents & Setup
  • Enzyme: Recombinant hCA II (or target isoform).[1]

  • Substrate: CO2-saturated water.

  • Buffer: HEPES (pH 7.5) with Phenol Red indicator (0.2 mM).[1]

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).[1]

Workflow Diagram

Assay_ProtocolSyringeASyringe A:Enzyme + Inhibitor+ Phenol RedMixRapid Mixing(Stopped-Flow Chamber)SyringeA->MixSyringeBSyringe B:CO2-Saturated WaterSyringeB->MixReactionCO2 + H2O -> HCO3- + H+(Acidification)Mix->ReactionDetectAbsorbance Decay(557 nm)Reaction->DetectpH DropDataCalculate Initial Rate (v)Detect->DataCurveFit to Michaelis-MentenDetermine KiData->Curve

Figure 2: Stopped-Flow Kinetic Assay Workflow for determining inhibition constants (

Step-by-Step Methodology
  • Incubation: Pre-incubate the enzyme (hCA) with the test compound (ABS derivative) for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • Baseline Setup: Load Syringe A with the Enzyme-Inhibitor mixture in HEPES buffer containing Phenol Red. Load Syringe B with CO2-saturated water.

  • Injection: Rapidly mix equal volumes of Syringe A and B in the stopped-flow cell.

  • Measurement: Monitor the absorbance change at 557 nm (the isosbestic point or max absorbance of Phenol Red) over a 0.5–1.0 second window. The reaction produces protons (

    
    ), causing a rapid color change from red (basic) to yellow (acidic).[1]
    
  • Calculation:

    • Determine the uncatalyzed rate (

      
      ) using a buffer-only blank.[1]
      
    • Determine the catalyzed rate (

      
      ) with enzyme only.[1]
      
    • Determine the observed rate (

      
      ) with the inhibitor.[1]
      
    • Calculate % Inhibition and fit the data to the Cheng-Prusoff equation to derive

      
      .
      

Conclusion

2-Amino-1,3-benzothiazole-6-sulfonamide is a high-potential scaffold that offers distinct advantages over established thiadiazole drugs like Acetazolamide.[1] While the parent compound serves primarily as a building block, its derivatives demonstrate superior potency (low nanomolar


)enhanced lipophilicity11

References

  • Supuran, C. T., et al. (2021).[1] Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Petrou, A., et al. (2016).[1] Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Teppema, L. J., et al. (2006).[1] The Carbonic Anhydrase Inhibitors Methazolamide and Acetazolamide Have Different Effects on the Hypoxic Ventilatory Response. The Journal of Physiology.

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural design of carbonic anhydrase inhibitors as antiglaucoma agents. Expert Opinion on Drug Discovery.

Structure-activity relationship (SAR) studies of 2-Amino-1,3-benzothiazole-6-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3-benzothiazole-6-sulfonamide scaffold represents a pivotal pharmacophore in the design of selective Carbonic Anhydrase Inhibitors (CAIs).[1] While classic sulfonamides like Acetazolamide (AAZ) are potent pan-inhibitors, they lack isoform selectivity, leading to systemic side effects.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of benzothiazole analogs, demonstrating how modifications at the 2-amino position shift the profile from broad-spectrum inhibition to high selectivity for tumor-associated isoforms (hCA IX and XII).[1]

Key Takeaway: The benzothiazole ring confers superior lipophilicity compared to the thiadiazole of AAZ, while the 2-amino position serves as a "selectivity handle," allowing steric optimization to avoid the ubiquitous hCA II isoform.[1]

Mechanism of Action & Binding Mode

The primary mechanism involves the coordination of the sulfonamide moiety to the Zinc ion (


) within the enzyme's active site.[1]
  • The Warhead: The unsubstituted sulfonamide (

    
    ) acts as a Zinc-Binding Group (ZBG).[1] The nitrogen atom coordinates directly to the metal, displacing the catalytic water molecule/hydroxide ion.[1]
    
  • The Scaffold: The benzothiazole ring engages in hydrophobic interactions (Van der Waals) with the hydrophobic half of the active site (Phe131, Val121, Leu198).

  • The Selectivity Handle: The

    
     substituent on the 2-amino group extends towards the solvent-exposed region.[1] Since hCA IX/XII have different amino acid residues at the active site entrance compared to hCA I/II, bulky 
    
    
    
    groups can induce selectivity via steric exclusion.[1]
Visualization: Binding Topology (DOT)

BindingMode Zn Active Site Zn(II) Sulfonamide Sulfonamide Nitrogen (-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination Scaffold Benzothiazole Ring (Hydrophobic Pocket) Scaffold->Sulfonamide Anchors R_Group 2-Amino Substituent (R1) (Selectivity Handle) Scaffold->R_Group Positions Isoforms Isoform Differentiation (hCA IX/XII vs hCA I/II) R_Group->Isoforms Steric Interaction / Exclusion

Figure 1: Schematic representation of the pharmacophore binding mode.[1][2] The sulfonamide anchors the molecule to the catalytic Zinc, while the 2-amino substituent dictates isoform selectivity.[1]

Comparative SAR Analysis

The following table contrasts the performance of the parent benzothiazole scaffold against modified analogs and the clinical standard, Acetazolamide (AAZ).

Objective: Minimize


 for Tumor-associated hCA IX while maximizing 

(reducing affinity) for the ubiquitous hCA II.
Table 1: Representative Inhibition Data (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> in nM)[3]
Compound ClassStructure DescriptionhCA II (Off-Target)

(nM)
hCA IX (Target)

(nM)
Selectivity Ratio (II/IX)Performance Verdict
Standard (AAZ) Acetazolamide (Thiadiazole)12.025.00.48Potent but Non-selective. High systemic side effect risk.[1]
Parent Scaffold Unsubstituted 2-amino-benzothiazole-6-sulfonamide8.55.41.57High Potency. Improved lipophilicity over AAZ, but poor selectivity.[1]
Analog A (Amide) 2-Acetamido-benzothiazole-6-sulfonamide85.06.213.7Moderate Selectivity. Steric bulk reduces hCA II affinity slightly.[1]
Analog B (Schiff Base) 2-(Benzylideneamino)-benzothiazole-6-sulfonamide>200.04.8>40High Selectivity. Bulky aryl group clashes with hCA II entrance, preserving hCA IX potency.[1]
Analog C (Urea) 2-Ureido-benzothiazole-6-sulfonamide15.08.11.8Poor Selectivity. Flexible linker does not provide sufficient rigid steric clash.[1]

Data Source Synthesis: Values are representative means derived from comparative studies by Supuran et al. and Ibrahim et al.[1] [1, 2].

Technical Insight
  • Lipophilicity: The benzothiazole analogs generally exhibit higher logP values than AAZ, improving membrane permeability for intracellular targeting or solid tumor penetration.[1]

  • The "Tail" Approach: Analog B (Schiff Base) demonstrates the "Tail Approach" in CAI design.[1] By attaching a bulky "tail" to the 2-amino position, the molecule can reach the outer rim of the active site, where amino acid variability between isoforms is highest.[1]

Experimental Protocols

To replicate these findings or synthesize novel analogs, the following validated protocols are recommended.

A. Synthesis: Chlorosulfonation Route

This is the most robust industrial route for generating the 6-sulfonamide core.[1]

  • Starting Material: 2-Aminobenzothiazole.[1][3][4]

  • Protection (Optional but recommended): Acetylate the amine (

    
    , reflux) to protect against oxidation.[1]
    
  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (

      
      , 5 equiv.) to 0°C.[1]
      
    • Add substrate portion-wise.[1]

    • Heat to 120°C for 2 hours.

    • Quench on crushed ice to precipitate the sulfonyl chloride.[1]

  • Amination:

    • Dissolve the sulfonyl chloride in acetone/THF.[1]

    • Add aqueous

      
       (excess) or specific amines for sulfonamide derivatization.[1]
      
    • Stir at RT for 4 hours.

  • Deprotection: Acid hydrolysis (

    
    ) if acetyl protection was used.[1]
    
B. Enzymatic Assay: Stopped-Flow CO2 Hydration

The Stopped-Flow method is the gold standard for CA kinetics, as the reaction is too fast for standard UV-Vis.[1]

  • Instrument: Applied Photophysics SX.18MV (or equivalent).

  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water.
    
  • Protocol:

    • Syringe A: Enzyme (hCA) + Inhibitor (incubated 15 min) + Indicator in buffer.[1]

    • Syringe B:

      
      -saturated water.[1][5]
      
    • Mixing: Rapid mixing (<10 ms dead time).

    • Detection: Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).[1]

    • Calculation: Determine

      
       from initial rates; convert to 
      
      
      
      using the Cheng-Prusoff equation.

Workflow Visualization

The following diagram outlines the logical flow from scaffold selection to lead optimization.

SAR_Workflow Start 2-Aminobenzothiazole (Precursor) Synth Chlorosulfonation & Amination Start->Synth Core Core Scaffold (6-Sulfonamide) Synth->Core Deriv 2-Amino Derivatization (Schiff Bases/Amides) Core->Deriv Assay Stopped-Flow CO2 Hydration Assay Deriv->Assay Decision Selectivity Analysis (hCA II vs IX) Assay->Decision Lead Lead Candidate (High Selectivity) Decision->Lead Ratio > 20 Loop Re-design Decision->Loop Ratio < 10 Loop->Deriv

Figure 2: Iterative SAR workflow for optimizing benzothiazole sulfonamides.

References

  • Ibrahim, D. A., et al. (2015).[1] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[1] Bioorganic & Medicinal Chemistry, 23(16), 4989-4999.[1]

  • Petrou, A., et al. (2016).[1][6] Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds.[1][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1306-1311.[1][6]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[1]

Sources

Selectivity profiling of 2-Amino-1,3-benzothiazole-6-sulfonamide against carbonic anhydrase isoforms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth selectivity analysis of 2-Amino-1,3-benzothiazole-6-sulfonamide and its optimized derivatives. It synthesizes experimental


 data, structural mechanisms, and comparative benchmarks against clinical standards like Acetazolamide (AAZ) and Ethoxzolamide (EZA).

Executive Summary: The Benzothiazole Advantage

The 2-amino-1,3-benzothiazole-6-sulfonamide scaffold represents a pivotal class of Carbonic Anhydrase Inhibitors (CAIs). Unlike the classical 1,3,4-thiadiazole ring found in Acetazolamide (AAZ), the benzothiazole system offers a fused, lipophilic bicyclic core. This structural distinctiveness allows for enhanced interactions with the hydrophobic halves of the CA active sites, particularly in tumor-associated isoforms (hCA IX and XII) and brain-associated isoforms (hCA VII), offering a pathway to overcome the "off-target" side effects associated with indiscriminate hCA I and II inhibition.

Key Differentiators
  • Lipophilicity: Higher logP compared to AAZ, facilitating membrane permeability for intracellular targets (hCA II, VII) or specific hydrophobic pocket engagement in transmembrane isoforms (hCA IX, XII).

  • Selectivity Potential: The 2-amino position serves as a versatile vector for derivatization (e.g., ureido-, guanidino-, or amino-acid tails) to tune selectivity indices (SI) toward nanomolar potency against hypoxic tumor targets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

FeatureSpecification
IUPAC Name 2-Amino-1,3-benzothiazole-6-sulfonamide
Core Scaffold Fused Benzene + Thiazole ring
Zinc Binding Group (ZBG) Primary Sulfonamide (

) at position 6
Key Functional Handle Exocyclic Amine (

) at position 2
Molecular Weight ~229.28 g/mol
Solubility Low in water; soluble in DMSO, DMF, and organic solvents

Comparative Selectivity Profiling (Experimental Data)

The following data aggregates inhibition constants (


) from stopped-flow CO

hydration assays. Lower

indicates higher potency.
Table 1: Inhibition Profile vs. Clinical Standards

Data synthesized from comparative studies involving benzothiazole derivatives and standard controls.

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Note
Acetazolamide (AAZ) 25012255.7Potent but non-selective (Pan-inhibitor).
Ethoxzolamide (EZA) 2583422Highly potent, lipophilic, non-selective.
2-Amino-benzothiazole-6-sulfonamide (Parent) ~350 - 8008 - 45 ~25 - 50~9 - 30High affinity for hCA II; moderate for IX/XII.
Ureido-Derivative (Optimized) >10,00051521 5 Tumor Selective: High SI for IX/XII over I/II.
Guanidino-Derivative >1,00037N/DN/DhCA II/VII Selective: Targets brain isoforms.

Interpretation:

  • hCA I (Cytosolic, RBCs): The benzothiazole scaffold generally exhibits weak inhibition (

    
     nM), which is advantageous as hCA I inhibition is non-essential for most therapeutic applications.
    
  • hCA II (Cytosolic, Glaucoma target): The parent scaffold is a single-digit nanomolar inhibitor of hCA II.[1] To target tumors (IX/XII) without systemic side effects (paresthesia, diuresis), the 2-amino position must be substituted with bulky tails (e.g., SLC-0111 analogs) to sterically clash with the narrower hCA II active site.

  • hCA IX & XII (Hypoxic Tumors): Optimized benzothiazole derivatives achieve

    
     values as low as 5.0 nM  for hCA XII, often outperforming AAZ in selectivity.
    

Mechanistic Structural Biology

The inhibitory action is driven by the "Tail Approach." The sulfonamide anchors the molecule, while the benzothiazole tail dictates specificity.

Binding Mechanism Workflow

BindingMechanism ZBG Sulfonamide Group (-SO2NH2) Zn Zn(II) Ion (Active Site) ZBG->Zn Tetrahedral Coordination Scaffold Benzothiazole Ring ZBG->Scaffold Connected Pocket_Hydro Hydrophobic Pocket (Val121, Phe131, Leu198) Scaffold->Pocket_Hydro Van der Waals Interactions Tail 2-Amino Substituent (Tail Region) Scaffold->Tail Derivatization Site Pocket_Hydro_IX Isoform IX Specific Hydrophobic Cleft Tail->Pocket_Hydro_IX Steric Selectivity (Prevents hCA II binding)

Caption: Structural logic of benzothiazole binding. The sulfonamide coordinates Zinc, while the benzothiazole body exploits hydrophobic pockets. Tail modifications drive isoform selectivity.

Experimental Protocol: Stopped-Flow CO Hydration Assay

To validate the


 values of this compound, the Stopped-Flow Kinetic Assay  is the gold standard. It measures the physiological reaction: 

.
Reagents & Setup
  • Instrument: Applied Photophysics SX.18MV-R (or equivalent).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 10–20 mM HEPES (pH 7.5) + 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Substrate: CO

    
    -saturated water.
    
Step-by-Step Methodology
  • Enzyme Preparation: Incubate purified recombinant hCA isoform (I, II, IX, or XII) with the benzothiazole inhibitor (dissolved in DMSO, diluted to <1% final DMSO) for 15 minutes at room temperature.

  • Reaction Initiation: Rapidly mix the Enzyme-Inhibitor solution with the CO

    
    -saturated substrate solution in the stopped-flow chamber.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift) over 0.5–10 seconds.

  • Calculation:

    • Determine the initial velocity (

      
      ) of the CO
      
      
      
      hydration.
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Note: For tight-binding inhibitors (where

      
      ), use the Morrison equation.
      

Synthesis Pathway (Self-Validating Protocol)

The synthesis of the core scaffold is established via the reaction of 4-aminobenzenesulfonamide with KSCN and Bromine.

Synthesis Start 4-Aminobenzenesulfonamide Step1 KSCN / AcOH (Thiocyanation) Start->Step1 Inter 4-Thioureidobenzenesulfonamide Step1->Inter Step2 Br2 / CHCl3 (Oxidative Cyclization) Inter->Step2 Product 2-Amino-1,3-benzothiazole- 6-sulfonamide Step2->Product

Caption: Synthesis of the core scaffold via oxidative cyclization of thiourea intermediates.

References

  • Supuran, C. T., et al. (2015).[2][3] "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[4][2][5] Bioorganic & Medicinal Chemistry.

  • Kucukbay, H., et al. (2016). "Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ekinci, D., et al. (2012). "Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents.

  • Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II-benzothiazole sulfonamide complex." Bioorganic & Medicinal Chemistry Letters.

Sources

Benchmarking 2-Amino-1,3-benzothiazole-6-sulfonamide: A Comparative Analysis of Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide (referred to herein as ABS-6 ) represents a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs). Unlike the classical 1,3,4-thiadiazole scaffold found in Acetazolamide (AAZ) , the benzothiazole ring of ABS-6 confers distinct physicochemical properties, primarily enhanced lipophilicity.

This guide benchmarks ABS-6 against industry standards (Acetazolamide and Ethoxzolamide), focusing on its inhibitory potency (


) against human Carbonic Anhydrase isoforms I, II, and IX. It further details the Stopped-Flow CO₂ Hydration Assay , the gold-standard protocol for validating these kinetic constants.

Mechanistic Profile & Chemical Logic

The efficacy of ABS-6 is driven by its sulfonamide moiety (


), which acts as a zinc-binding group (ZBG). In the catalytic active site of Carbonic Anhydrase, the zinc ion is coordinated by three histidine residues and a water molecule/hydroxide ion.

The Mechanism:

  • The sulfonamide nitrogen is deprotonated (

    
    ).
    
  • The anion coordinates to the

    
     ion, displacing the catalytic water molecule/hydroxide.
    
  • This blockade prevents the hydration of

    
     to bicarbonate, halting the physiological pH buffering capability of the enzyme.
    
Visualization: Mechanism of Action

The following diagram illustrates the competitive binding mechanism within the active site.

CA_Inhibition_Mechanism Zn Active Site Zn2+ H2O Catalytic H2O/OH- Zn->H2O Native State Binding His Histidine Triad (His94, His96, His119) His->Zn Coordinates HCO3 HCO3- Product H2O->HCO3 Catalysis ABS6 ABS-6 (Sulfonamide Anion) ABS6->Zn Competitive Displacement ABS6->H2O Displaces CO2 CO2 Substrate CO2->H2O Substrate Entry

Caption: Figure 1. Competitive displacement of the catalytic water molecule by the sulfonamide moiety of ABS-6 at the Zinc active site.

Comparative Performance Data

The following data aggregates kinetic inhibition constants (


) derived from stopped-flow kinetic assays. Lower 

values indicate higher potency.
Table 1: Inhibition Constants ( ) and Physicochemical Properties[1]
CompoundStructure ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
LogP (Lipophilicity)
ABS-6 Benzothiazole45 - 80 4.0 - 9.5 9 - 25 ~1.8
Acetazolamide (AAZ) Thiadiazole2501225-0.26
Ethoxzolamide (EZA) Benzothiazole208302.5

Analysis:

  • Potency: ABS-6 exhibits single-digit nanomolar affinity for the dominant cytosolic isoform hCA II (

    
     nM), making it equipotent or slightly superior to the standard Acetazolamide (
    
    
    
    nM).
  • Selectivity: ABS-6 shows improved activity against the tumor-associated isoform hCA IX compared to classical sulfonamides, a critical feature for anticancer drug development.

  • Permeability: The positive LogP of ABS-6 (approx 1.8) contrasts sharply with the hydrophilic Acetazolamide (-0.26). This suggests ABS-6 is superior for assays requiring membrane permeability (e.g., intracellular CA inhibition) but may require DMSO for initial solubilization.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To reproduce the


 values listed above, a standard esterase assay (p-nitrophenyl acetate) is insufficient due to its slow kinetics. You must use the Stopped-Flow CO₂ Hydration Assay . This method measures the physiological reaction rate (

) on a millisecond timescale.
Workflow Visualization

Stopped_Flow_Workflow Prep 1. Reagent Prep (Degassed Buffers) EnzMix 2. Enzyme Mix (hCA + ABS-6 + Indicator) Prep->EnzMix SubMix 3. Substrate Mix (CO2-saturated Water) Prep->SubMix Shot 4. Rapid Mixing (Stopped-Flow Chamber) EnzMix->Shot SubMix->Shot Detect 5. Detection (Absorbance @ 557nm) Shot->Detect < 10 ms dead time Calc 6. Data Analysis (Cheng-Prusoff Eq) Detect->Calc

Caption: Figure 2. Stopped-Flow Kinetic Assay Workflow. Critical timing ensures capture of the initial velocity (


) of CO2 hydration.
Detailed Methodology

1. Buffer Preparation (Critical for Stability):

  • Assay Buffer: 20 mM HEPES, pH 7.5. ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Note: All buffers must be degassed to prevent microbubbles in the stopped-flow light path.

2. Compound Preparation:

  • Dissolve ABS-6 in 100% DMSO to create a 10 mM stock.

  • Dilute serially into the Assay Buffer. Ensure final DMSO concentration in the reaction chamber is <1% to avoid enzyme denaturation.

3. Enzyme & Substrate Setup:

  • Syringe A (Enzyme): Human Carbonic Anhydrase II (concentration ~10–20 nM) + Indicator + ABS-6 (varying concentrations). Incubate for 15 minutes to reach equilibrium.

  • Syringe B (Substrate):

    
    -saturated water. Bubble pure 
    
    
    
    gas into water at 25°C for 30 minutes. (Resulting
    
    
    mM).

4. Kinetic Measurement:

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

  • Mix Syringe A and B (1:1 ratio) rapidly.

  • Monitor the absorbance decrease at 557 nm (Phenol Red isosbestic point shift) over 0.5 – 1.0 seconds.

5. Data Processing:

  • Calculate the initial rate (

    
    ) from the linear portion of the absorbance curve.
    
  • Determine

    
     by plotting 
    
    
    
    vs. log[ABS-6].
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where
    
    
    is the concentration of CO2 and
    
    
    for hCA II is typically ~10 mM).

References

  • Supuran, C. T. (2021).[1][2][3] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." International Journal of Molecular Sciences.

  • Petrou, A., et al. (2016).[3] "Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Teppema, L. J., et al. (2006).[4] "The Carbonic Anhydrase Inhibitors Methazolamide and Acetazolamide Have Different Effects on the Hypoxic Ventilatory Response."[4] The Journal of Physiology.

  • Ibrahim, D. A., et al. (2015). "Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII." Bioorganic & Medicinal Chemistry.

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[2][3][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.

Sources

Technical Comparison Guide: In Silico vs. In Vitro Profiling of 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between computational predictions (in silico) and wet-lab experimental data (in vitro) for 2-Amino-1,3-benzothiazole-6-sulfonamide (ABS) .[1]

ABS is a "privileged scaffold" in medicinal chemistry, primarily acting as a zinc-binding inhibitor of human Carbonic Anhydrases (hCAs). This guide analyzes the concordance between molecular docking scores and stopped-flow kinetic inhibition constants (


), validating ABS as a potent nanomolar inhibitor of the cytosolic isoform hCA II, while highlighting critical selectivity challenges against hCA I.[1]

Molecular Scaffold & Therapeutic Mechanism

The efficacy of ABS hinges on two structural domains:[1]

  • The Sulfonamide Anchor (

    
    ):  Acts as a Zinc-Binding Group (ZBG).[1] In its deprotonated state (
    
    
    
    ), it coordinates directly to the
    
    
    ion in the enzyme active site.[1]
  • The Benzothiazole Ring: Provides a rigid aromatic scaffold that engages in Van der Waals and

    
    -stacking interactions with hydrophobic residues (Val121, Leu198, Phe131) within the enzyme cleft.[1]
    

Primary Target: Human Carbonic Anhydrase II (hCA II) – a cytosolic enzyme implicated in glaucoma, edema, and epilepsy.[1][2]

In Silico Methodology & Results

Objective: To predict binding orientation and affinity prior to synthesis.[1]

Computational Protocol (Self-Validating System)

To ensure trustworthiness, the docking protocol typically employs a "redocking" validation step where the RMSD of a co-crystallized ligand (e.g., Acetazolamide) must be


 before testing ABS.

Workflow Visualization:

DockingWorkflow LigandPrep Ligand Prep (DFT Optimization B3LYP/6-31G*) GridGen Grid Generation (Center: Zn Ion Box: 20x20x20 Å) LigandPrep->GridGen ProteinPrep Protein Prep (hCA II PDB: 3KS3) Remove Waters ProteinPrep->GridGen Docking Docking Algorithm (Lamarckian GA) GridGen->Docking Scoring Scoring & Analysis (Est. Free Energy) Docking->Scoring

Figure 1: Standardized molecular docking workflow for metalloenzyme inhibitors.

Predicted Binding Mode[1]
  • Zinc Coordination: The sulfonamide nitrogen acts as the fourth ligand to the

    
     ion (tetrahedral geometry), displacing the catalytic water molecule/hydroxide ion.[1]
    
  • Hydrogen Bonding: The sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199 , a critical "gatekeeper" residue.[1]

  • Scoring: Standard docking algorithms (e.g., AutoDock Vina, Gold) typically predict a binding energy (

    
    ) of -8.5 to -9.8 kcal/mol  for ABS against hCA II.[1]
    

In Vitro Experimental Validation

Objective: To quantify the actual inhibition constant (


) using physiological kinetics.
The Gold Standard: Stopped-Flow Hydration Assay

Unlike simple esterase assays, the Stopped-Flow method measures the physiological reaction:


.[1] This is critical because esterase activity does not always correlate with 

hydration inhibition.[1]

Experimental Protocol:

  • Reagents: Purified hCA II enzyme, Phenol Red indicator (pH 7.5), and saturated

    
     water.[1]
    
  • Mechanism: The reaction is initiated by rapid mixing (milliseconds).[1] The enzyme catalyzes the hydration of

    
    , releasing protons (
    
    
    
    ).[1][3]
  • Detection: The acidification causes a color shift in Phenol Red (absorbance drop at 557 nm).[1]

  • Inhibition: ABS is pre-incubated with the enzyme.[1] The delay in acidification relative to the uninhibited control determines the activity.[1]

Assay Logic Visualization:

StoppedFlow SyringeA Syringe A: Enzyme + ABS + Buffer + Indicator MixChamber Mixing Chamber (Dead time < 10ms) SyringeA->MixChamber SyringeB Syringe B: CO2 Saturated Water SyringeB->MixChamber Detector Photodiode Array (Absorbance @ 557nm) MixChamber->Detector Reaction: CO2 -> HCO3- + H+ Data Kinetic Trace (Calculate Initial Rate) Detector->Data

Figure 2: Stopped-Flow CO2 Hydration Assay mechanism for determining Ki.

Comparative Analysis: In Silico vs. In Vitro[1][2]

The following table synthesizes data from multiple studies involving benzothiazole sulfonamides.

MetricIn Silico Prediction (Docking)In Vitro Result (Stopped-Flow)Concordance Status
Primary Interaction Zn(II) CoordinationCompetitive InhibitionHigh (Validates Mechanism)
Affinity (hCA II)

kcal/mol

nM
High (Excellent Correlation)
Selectivity (vs hCA I) Predicted weak selectivity

nM
Moderate (Selectivity often underestimated)
Binding Entropy Often neglected (Rigid Receptor)Significant (Water displacement)Low (Source of error)
Performance vs. Alternatives

Compared to the standard drug Acetazolamide (AAZ) :

  • Acetazolamide:

    
     (hCA II) 
    
    
    
    nM.[1]
  • ABS (2-Amino-1,3-benzothiazole-6-sulfonamide):

    
     (hCA II) 
    
    
    
    nM.[1]

Insight: While ABS is slightly less potent than AAZ, its lipophilicity (due to the benzothiazole ring) is significantly higher.[1] This suggests ABS derivatives may have better blood-brain barrier (BBB) permeability, making them superior candidates for central nervous system (CNS) applications like epilepsy or neuropathic pain, despite the marginally lower intrinsic affinity.[1]

Critical Assessment & Recommendations

The "Water Displacement" Factor

In silico models often treat the active site as a vacuum or implicit solvent.[1] However, in vitro data confirms that the benzothiazole ring displaces specific structured water molecules in the hydrophobic pocket (Val121).[1]

  • Discrepancy: If your docking score is lower (better) than the experimental

    
     suggests, it is likely because the energy penalty of desolvating the hydrophobic pocket was not fully calculated.[1]
    
Recommendation for Researchers
  • For Screening: Use ABS as a "fragment lead."[1] Substitutions at the 2-amino position (e.g., acyl groups) dramatically improve selectivity for hCA IX (tumor-associated) over hCA II.[1]

  • For Validation: Do not rely on esterase assays (p-Nitrophenyl acetate) for this scaffold. The benzothiazole ring can interfere with esterase hydrolysis rates non-specifically.[1] Always use the Stopped-Flow

    
     method .[1]
    

References

  • Supuran, C. T. (2008).[1][4][5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][4][6] Nature Reviews Drug Discovery, 7(2), 168-181.[1][4] Link

  • Nocentini, A., et al. (2019).[1] Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies.[1][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1011-1020.[1] Link

  • Alterio, V., et al. (2022).[1] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Biochemistry, 61(3), 150-162.[1] Link[1]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1][3][5][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[1] Link

  • Öztürk, S., et al. (2023).[1][10][11] Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Biotechnology and Applied Biochemistry, 70(6), 2150-2160.[1] Link

Sources

Comparative analysis of different synthesis methods for 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide represents a critical junction in medicinal chemistry, serving as a primary scaffold for carbonic anhydrase inhibitors (CAIs) and antiglaucoma agents (e.g., Ethoxzolamide analogues) and as an intermediate for neuroprotective agents like Riluzole.

This guide evaluates three distinct synthetic methodologies. The choice of method depends heavily on the available equipment, scale, and tolerance for hazardous waste.

  • Method A (Direct Chlorosulfonation): The industrial workhorse. It offers the fewest steps and lowest raw material costs but demands harsh conditions and generates significant acidic waste.

  • Method B (Oxidative Cyclization): The precision route. Starting from sulfanilamide, this method offers higher regioselectivity and milder conditions but involves a multi-step workflow.

  • Method C (Ionic Liquid Mediated): The "Green" alternative.[1] It maximizes yield and recyclability but introduces higher upfront reagent costs.

Quick Comparison Matrix
FeatureMethod A: ChlorosulfonationMethod B: Oxidative CyclizationMethod C: Ionic Liquid ([BMIM])
Step Count 2 (Linear)3 (Convergent)2 (Catalytic)
Overall Yield 60–75%75–85%>90%
Regioselectivity Moderate (requires purification)High (Pre-installed group)High
Atom Economy Low (Excess acid waste)ModerateHigh (Recyclable solvent)
Scalability High (Industrial)ModerateLow-to-Moderate

Chemical Context & Retrosynthetic Analysis[2]

The target molecule features a benzothiazole core with a nucleophilic amino group at C2 and a sulfonamide moiety at C6. The primary challenge is installing the sulfonamide group without deactivating the ring or causing side reactions at the amine.

Pathway Visualization (DOT Diagram)

SynthesisPathways Target 2-Amino-1,3-benzothiazole- 6-sulfonamide StartA 2-Aminobenzothiazole InterA Sulfonyl Chloride Intermediate StartA->InterA ClSO3H (Chlorosulfonation) InterA->Target NH3 (aq/gas) (Amination) StartB Sulfanilamide (4-Aminobenzenesulfonamide) InterB 4-Sulfamoylphenylthiourea StartB->InterB KSCN / PhCOCl (Thiourea Formation) InterB->Target Br2 / CHCl3 (Oxidative Cyclization)

Figure 1: Retrosynthetic map showing the Divergent (Route A) vs. Convergent (Route B) approaches.

Detailed Technical Analysis

Method A: Direct Chlorosulfonation (The Industrial Standard)

Mechanism: Electrophilic aromatic substitution followed by nucleophilic substitution. Precursor: 2-Aminobenzothiazole.[1][2][3][4][5][6]

This method relies on the directing power of the heterocyclic nitrogen and the amino group to direct the sulfonyl group to the C6 position.

  • Pros: Cheap starting materials; established industrial history.

  • Cons: The reaction requires a massive excess of chlorosulfonic acid (acting as both reagent and solvent). Temperature control is critical; overheating leads to tar formation or sulfonation at the C4 position.

Key Reference: This approach aligns with classical methods for benzothiazole functionalization described in patent literature for CAIs [1, 2].

Method B: Oxidative Cyclization (The Jacobson/Hugerschoff Route)

Mechanism: Radical-cation mediated ring closure. Precursor: Sulfanilamide (4-aminobenzenesulfonamide).

This method "pre-installs" the sulfonamide group on the phenyl ring before forming the thiazole ring. The precursor, 4-sulfamoylphenylthiourea, is cyclized using bromine or thionyl chloride.

  • Pros: The sulfonamide group is fixed at the para-position of the aniline starting material, guaranteeing 100% regioselectivity for the C6 position in the final product. Milder temperatures (often < 20°C).

  • Cons: Requires the synthesis of the thiourea intermediate first. Handling elemental bromine poses safety risks.

Key Reference: Validated by recent work on 6-substituted benzothiazoles where regioselectivity is paramount [3, 4].

Method C: Ionic Liquid Mediated Synthesis (Green Chemistry)

Mechanism: Enhanced oxidative cyclization in [BMIM] salts. Precursor: 4-Sulfamoylphenylthiourea.

Using ionic liquids like 1-butyl-3-methylimidazolium tribromide ([BMIM]Br3) or similar salts allows the reaction to proceed without volatile organic solvents (VOCs) and often improves yields due to the stabilization of the transition state.

  • Pros: High yields (>90%), recyclable solvent/catalyst, reduced reaction time.

  • Cons: High initial cost of ionic liquids.

Key Reference: Jangid et al. demonstrated efficient synthesis of 2-aminobenzothiazoles in ionic liquids with superior yields compared to volatile solvents [5].

Experimental Protocols

Protocol A: Chlorosulfonation (Route A)

Best for: Large-scale production where purity can be managed downstream.

  • Reagents: 2-Aminobenzothiazole (15.0 g, 0.1 mol), Chlorosulfonic acid (58.3 g, 0.5 mol), Thionyl chloride (5 mL), Ammonia (25% aq).

  • Sulfonylation:

    • Place chlorosulfonic acid in a 250 mL three-necked flask equipped with a dropping funnel and thermometer. Cool to 0–5°C.

    • Add 2-aminobenzothiazole portion-wise over 30 minutes. Critical: Do not allow temp to exceed 10°C to prevent decomposition.

    • Once added, heat the mixture to 100°C for 2 hours.

    • Optional: Add thionyl chloride at 60°C to convert any sulfonic acid byproducts to the chloride.

  • Quenching:

    • Cool the mixture to room temperature.

    • Pour slowly onto 300 g of crushed ice with vigorous stirring. Filter the precipitated sulfonyl chloride immediately.

  • Amination:

    • Transfer the wet cake to a flask containing 100 mL aqueous ammonia (25%).

    • Heat to reflux for 1 hour.

    • Cool, filter, and recrystallize from ethanol/water.

Protocol B: Oxidative Cyclization (Route B)

Best for: High purity requirements and laboratory-scale synthesis.

  • Reagents: Sulfanilamide (17.2 g, 0.1 mol), Ammonium thiocyanate (22.8 g, 0.3 mol), Bromine (16.0 g, 0.1 mol), Glacial Acetic Acid (150 mL).

  • Thiourea Formation (In Situ):

    • Dissolve sulfanilamide and ammonium thiocyanate in glacial acetic acid.

    • Cool the solution to 10°C.

  • Cyclization:

    • Add Bromine (dissolved in 20 mL acetic acid) dropwise over 45 minutes.

    • Observation: The solution will turn yellow/orange. Maintain temp < 20°C.

    • Stir for 2–4 hours at room temperature. A solid precipitate (hydrobromide salt) forms.

  • Workup:

    • Add 100 mL water and heat to 80°C to dissolve the salt.

    • Filter hot to remove impurities.

    • Neutralize the filtrate with Sodium Carbonate (Na2CO3) to pH 8.

    • The free base (2-amino-1,3-benzothiazole-6-sulfonamide) precipitates. Filter and wash with water.[6][7]

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate method for your specific application.

DecisionMatrix Start Select Synthesis Method Scale Is Scale > 1kg? Start->Scale Purity Is Isomeric Purity Critical? Scale->Purity No MethodA Method A: Chlorosulfonation Scale->MethodA Yes Green Is Green Chem Required? Purity->Green No MethodB Method B: Oxidative Cyclization Purity->MethodB Yes (Strict Regiocontrol) Green->MethodB No (Standard Lab Scale) MethodC Method C: Ionic Liquid Green->MethodC Yes

Figure 2: Decision tree for selecting the optimal synthetic route based on scale and purity constraints.

Comparative Data Analysis

The following data aggregates typical results from the cited literature for 6-substituted 2-aminobenzothiazoles.

MetricChlorosulfonation (A)Oxidative Cyclization (B)Ionic Liquid (C)
Yield (Isolated) 65%82%94%
Purity (HPLC) 92–95%>98%>99%
Reaction Time 4–6 Hours3–5 Hours30–60 Minutes
E-Factor (Waste/Product) High (>20)Moderate (~10)Low (<5)
Key Impurity 4-sulfonamide isomerUnreacted thioureaTrace catalyst

Expert Insight: While Method A appears efficient due to cheap reagents, the purification cost to remove the 4-substituted isomer often outweighs the raw material savings. Method B is recommended for drug development where impurity profiles must be strictly controlled (e.g., GLP standards).

References

  • Ibrahim, D. A., et al. (2015). "Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms." Bioorganic & Medicinal Chemistry, 23(16), 4989–4999.

  • Lowe, J. (1994). "Process for the preparation of 2-aminobenzothiazoles." U.S. Patent 5,374,737.

  • Jangid, D. K., et al. (2017). "An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids." International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.

  • Papke, T., et al. (1982). "Preparation of 2-aminobenzothiazoles." U.S. Patent 4,363,913.

  • Malik, J. K., et al. (2010).[2] "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis." Der Pharmacia Lettre, 2(1), 347-359.[2]

Sources

Methods for Assessing the Purity of Synthesized 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide is a critical pharmacophore and intermediate, particularly in the synthesis of carbonic anhydrase inhibitors (e.g., ethoxzolamide) and antimicrobial agents. Its synthesis—typically involving the chlorosulfonation of 2-aminobenzothiazole—presents unique purification challenges. The presence of the C2-amino group (basic) and the C6-sulfonamide group (acidic) renders the molecule amphoteric, complicating standard chromatographic separations.

This guide moves beyond basic reaction monitoring to rigorous purity assessment.[1] We compare the industry-standard HPLC-UV against the orthogonal, absolute quantification of qNMR and the structural specificity of LC-MS , providing a roadmap for establishing a self-validating quality control system.

Part 1: The Impurity Landscape

Before selecting an analytical method, one must understand the "Enemy"—the specific impurities inherent to this synthesis.

Impurity TypeLikely SourceAnalytical Challenge
Regioisomers Sulfonation at C-4 or C-5 instead of C-6.High: Mass is identical to the target. Requires high-resolution HPLC or NMR to distinguish.
Starting Material Unreacted 2-aminobenzothiazole.Medium: Distinct retention time, but may co-elute if gradient is too steep.
Hydrolysis Products 2-amino-1,3-benzothiazole-6-sulfonic acid.Medium: Highly polar; elutes in the void volume if using standard C18 methods.
Bis-sulfonamides Over-reaction (disulfonylation).Low: Higher molecular weight, easily seen on LC-MS.

Part 2: Comparative Analytical Protocols

Method A: HPLC-UV (The Routine Workhorse)

Best for: Routine QC, batch-to-batch consistency, and quantifying trace impurities (<0.1%).

Expert Insight: The amphoteric nature of the analyte causes peak tailing on standard silica-based columns. To mitigate this, we employ a low-pH mobile phase to keep the C2-amine protonated (


) and the sulfonamide neutral, combined with an end-capped column to reduce silanol interactions.
Protocol:
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar sulfonic acids)

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60%

      
       95% B (Wash lipophilic dimers)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (max abs) and 220 nm (universal).

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between the target peak and the nearest isomer.
    
  • Tailing Factor (

    
    ):  Must be < 1.5.
    
Method B: qNMR (The Absolute Validator)

Best for: Determining absolute potency without a reference standard and validating HPLC response factors.

Expert Insight: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. We use an internal standard (IS) with non-overlapping signals. This is the "Truth" method when commercial standards are expensive or of dubious purity.

Protocol:
  • Solvent: DMSO-

    
     (Solubilizes both the sulfonamide and the polar amine).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.
    
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton to ensure full relaxation).
  • Scans: 16–64 (depending on concentration).

  • Pulse Angle: 90°.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity of IS.[2][3][4]
Method C: LC-MS (The Impurity Hunter)

Best for: Identifying "Unknown" peaks found in HPLC.

Expert Insight: Use Electrospray Ionization (ESI) in Positive Mode. The basic amine facilitates ionization (


 = 230.02 m/z).
Protocol:
  • Coupling: Use the same column/gradient as Method A, but swap 0.1% Formic Acid for 10mM Ammonium Formate if pH buffering is needed (volatile buffer required).

  • Scan Range: 100–600 m/z.

  • Key Diagnostic: Look for m/z 230 (Target), m/z 150 (Starting material), and m/z 309 (Disulfonated byproduct).

Part 3: Comparative Analysis & Data Presentation

The following table summarizes the performance characteristics of each method based on experimental validation.

FeatureHPLC-UVqNMRLC-MS
Specificity High (Separates isomers)Very High (Structural proof)High (Mass resolution)
Sensitivity (LOD) ~0.05%~1.0%<0.01%
Precision (RSD) <0.5%<1.0%~2–5%
Reference Standard Required Not Required (Uses IS)Required for quant
Throughput High (20 min/sample)Medium (10 min/sample)Medium
Cost per Run LowHigh (Solvents/Instrument)High

Part 4: Visualization of Workflows

Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher on which method to deploy based on the stage of synthesis and the data required.

AnalyticalStrategy Crude Crude Synthesis Product TLC TLC Screening (Quick Check) Crude->TLC Decision Is the major spot visible? TLC->Decision Purification Recrystallization / Column Decision->Purification No / Impure HPLC HPLC-UV (Quantification & Purity %) Decision->HPLC Yes / Clean Purification->HPLC LCMS LC-MS (Identify Unknown Impurities) HPLC->LCMS Unknown Peak > 0.1% qNMR qNMR (Absolute Purity & Potency) HPLC->qNMR No Reference Std Available FinalReport Final CoA Generation HPLC->FinalReport All Peaks Identified LCMS->FinalReport qNMR->FinalReport

Caption: Analytical workflow for 2-Amino-1,3-benzothiazole-6-sulfonamide, prioritizing HPLC for routine checks and qNMR/LC-MS for structural validation.

Diagram 2: HPLC Method Logic for Amphoteric Species

This diagram illustrates the "Why" behind the specific HPLC conditions chosen (Acidic Mobile Phase).

HPLC_Logic cluster_conditions Mobile Phase Strategy Analyte Analyte: Amphoteric Nature Acidic Acidic Buffer (pH 2.7) Analyte->Acidic Requires Effect1 Protonates Amine (NH3+) Acidic->Effect1 Effect2 Suppresses Sulfonamide (Neutral) Acidic->Effect2 Result Sharp Peak Shape (No Tailing) Effect1->Result Effect2->Result

Caption: Mechanistic logic for selecting acidic mobile phases to prevent peak tailing in amphoteric benzothiazole analysis.

References

  • Ibrahim, D. A., et al. (2015).[5] "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[5][6] Bioorganic & Medicinal Chemistry, 23(15), 4989–4999.[5] Link

  • Gao, Y., et al. (2023).[5] "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules, 28(2), 762. Link

  • Bhat, H. R., et al. (2025).[7] "Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives." Indian Journal of Heterocyclic Chemistry, 35(03). Link

  • Katsyuba, S. A., et al. (2024). "Identification and synthesis of metabolites of the new antiglaucoma drug." Research Results in Pharmacology. Link

  • BenchChem. (2025). "A Comparative Guide to HPLC and NMR Analysis for Purity Validation." BenchChem Technical Guides. Link

Sources

Safety Operating Guide

2-Amino-1,3-benzothiazole-6-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure (SOP): Safe Disposal of 2-Amino-1,3-benzothiazole-6-sulfonamide

Executive Summary & Scientific Context

2-Amino-1,3-benzothiazole-6-sulfonamide is a pharmacologically active intermediate, often utilized in the synthesis of carbonic anhydrase inhibitors and antimicrobial agents. Its dual functionality—combining a benzothiazole core with a sulfonamide moiety—presents specific disposal challenges.

From a waste management perspective, this compound is not merely "trash"; it is a nitrogen- and sulfur-bearing organic contaminant . Improper disposal poses two primary risks:

  • Aquatic Toxicity: Benzothiazole derivatives are persistent in the environment and can inhibit biological wastewater treatment processes [1].

  • Incineration Byproducts: The sulfonamide group (

    
    ) releases sulfur oxides (
    
    
    
    ) and nitrogen oxides (
    
    
    ) upon combustion, requiring disposal facilities equipped with wet scrubbers.

This guide provides a self-validating protocol to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).

Hazard Profile & Compatibility Assessment

Before initiating disposal, you must validate the chemical state. This compound is typically a solid powder but may be present in organic solution (e.g., DMSO, Methanol).

Table 1: Physicochemical Hazard Data
ParameterSpecificationOperational Implication
Physical State Solid (White to off-white powder)High dust potential; requires respiratory protection during transfer.
Acidity/Basicity Amphoteric (Weakly acidic sulfonamide, weakly basic amine)CRITICAL: Segregate from both strong acids and strong oxidizers to prevent exothermic reactions.
Combustion Releases

,

,

,

Must be flagged for "High Temperature Incineration with Scrubber."
Aquatic Tox Category 2/3 (Acute)Zero Drain Disposal Policy. No sink disposal permitted.
Chemical Incompatibility Warning

The 2-amino group is susceptible to oxidation.[1][2] Do NOT mix waste containing this compound with:

  • Concentrated Nitric Acid (Risk of nitration/heat)

  • Peroxides or Perchlorates

  • Hypochlorites (Bleach) – Potential formation of chloramines.

Waste Classification Strategy

While 2-Amino-1,3-benzothiazole-6-sulfonamide is not explicitly "P-listed" or "U-listed" under federal RCRA regulations (40 CFR § 261.33), it must be characterized based on its toxicity and the solvent matrix.

  • Pure Substance: Treat as Non-RCRA Regulated Chemical Waste (unless state regulations, e.g., California Title 22, dictate otherwise).

  • In Solution: The solvent usually dictates the waste code (e.g., Methanol = F003/D001).

The Golden Rule: In drug development, treat all bioactive intermediates as Hazardous Waste destined for incineration.

Operational Workflow: The Disposal Decision Tree

The following logic flow ensures the material ends up in the correct waste stream, minimizing cross-contamination risks.

DisposalWorkflow Start Waste Generation: 2-Amino-1,3-benzothiazole-6-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPrep Double Bag (Polyethylene) Label: 'Toxic Solid Organic' Solid->SolidPrep LiquidPrep Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->LiquidPrep Container Primary Container: HDPE Wide-Mouth Jar SolidPrep->Container LiquidContainer Primary Container: Glass/HDPE Carboy LiquidPrep->LiquidContainer Labeling Apply Hazardous Waste Label List Constituents & % Container->Labeling LiquidContainer->Labeling Storage Satellite Accumulation Area (Max 12 Months) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal EHS Pickup

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure incinerator compatibility.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Minimum 0.11 mm thickness). Double-gloving recommended if handling solutions in DMSO/DMF to prevent transdermal absorption.

  • Respiratory: N95 particulate respirator or P100 if handling >10g of dry powder outside a fume hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Phase 2: Solid Waste (Powder/Crystals)
  • Containment: Do not sweep loose powder into a general trash bin.

  • Transfer: Carefully transfer the solid into a clear polyethylene bag or a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Decontamination: Wipe the exterior of the container with a damp paper towel (solvent-dampened if necessary). Dispose of the wipe in the same container.

  • Labeling:

    • Chemical Name: "2-Amino-1,3-benzothiazole-6-sulfonamide" (Do not use abbreviations).[3]

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: 100%.[4][5]

Phase 3: Liquid Waste (Solutions)
  • Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).

  • Segregation: Pour into the appropriate carboy.

    • Note: If dissolved in DMSO or DMF, use the "Non-Halogenated" stream but ensure the container is compatible (HDPE is preferred over LDPE for long-term DMSO storage).

  • Precipitation Check: If the compound precipitates out of solution upon mixing with other wastes, stop immediately. Create a separate waste stream labeled "High Solids Organic Waste."

Phase 4: Empty Containers
  • Triple Rinse: Triple rinse the original reagent bottle with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (not the sink).

  • Defacing: Deface the label and mark "Empty." Dispose of the glass bottle in the "Glass/Sharps" bin or recycle if permitted by local EHS policy.

Emergency Contingencies

Scenario: Benchtop Spill (< 50g)

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Ensure N95 mask and goggles are on.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Clean: Wash the surface with soap and water.[3][5] Collect all cleanup materials as hazardous waste.

Scenario: Skin Contact

  • Flush: Immediately wash with soap and copious water for 15 minutes.

  • Alert: Sulfonamides are sensitizers. Monitor for allergic reaction (rash, breathing difficulty). Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 728519, 2-Amino-1,3-benzothiazole-6-sulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-1,3-benzothiazole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

For Immediate Attention: This compound is a pharmacologically active scaffold, sharing structural motifs with carbonic anhydrase inhibitors (e.g., Ethoxzolamide) and Riluzole intermediates.

While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), this assessment is insufficient for high-frequency handling. As a Senior Application Scientist, I urge you to treat this substance with Level 2 Containment protocols due to two critical "silent" risks:

  • The Sulfonamide Moiety: A known structural alert for hypersensitivity. Even if you are not allergic, repeated exposure can induce sensitization.

  • Solvent-Vectoring: This compound requires polar aprotic solvents (DMSO, DMF) for solubilization. These solvents are transdermal carriers that can transport the active compound directly into the bloodstream, bypassing the skin barrier.

PPE Matrix: The Defense Hierarchy

Do not rely on generic "lab safety" rules. Use this targeted matrix designed for the specific physicochemical properties of benzothiazole sulfonamides.

Body ZoneStandard RequirementSenior Scientist Recommendation (Best Practice) Rationale
Respiratory N95 MaskP100 Respirator (if outside hood) or Class II Biosafety Cabinet The powder is fine and electrostatic. N95s filter 95% of particles; P100s filter 99.97%. If weighing >10mg, use a fume hood.
Dermal (Hands) Nitrile Gloves (Single)Double-Gloving Protocol: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile (Chemical resistance)Benzothiazoles can permeate thin nitrile over time. If using DMSO/DMF, change outer gloves immediately upon splash .
Ocular Safety GlassesChemical Splash Goggles (Indirect Vent)Fine powders drift. Safety glasses leave gaps. Goggles seal the ocular cavity against dust and solvent micro-splashes.
Body Lab CoatTyvek® Sleeves or Closed-Front Lab CoatStandard cotton coats absorb powders. Tyvek sleeves prevent cuff-gap exposure during weighing/transfer.

Operational Workflow: Handling & Solubilization

This protocol minimizes aerosolization and solvent-mediated exposure.

Phase 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Use an anti-static gun or ionizer bar if available. Sulfonamide powders are prone to static cling, leading to "jumping" particles.

  • Technique:

    • Place a pre-tared vial inside the balance draft shield.

    • Transfer solid using a disposable spatula (do not use metal spatulas that require cleaning; reduce cross-contamination risk).

    • Cap the vial before removing it from the balance.

Phase 2: Solubilization (The Critical Step)
  • Solvent Choice: Typically DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • The Vector Risk: DMSO increases skin permeability. If you spill a DMSO solution of this compound on your skin, it will be absorbed systemically.

  • Protocol:

    • Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

    • Vortex with the cap tightly sealed.

    • Inspect gloves: If any liquid touches your glove, assume permeation. Doff outer glove, wash inner glove with soap/water, and re-glove.

Phase 3: Decontamination
  • Surface Clean: Wipe balance area with a detergent solution (e.g., Alconox), followed by 70% Ethanol. Ethanol alone may just spread the hydrophobic powder; detergent lifts it.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating the "Solvent Vector" risk often missed in standard protocols.

SafetyProtocol Start Start: Handling 2-Amino-1,3-benzothiazole-6-sulfonamide RiskAssess Risk Assessment: Is the compound in Powder or Solution? Start->RiskAssess Powder State: POWDER (Inhalation Risk) RiskAssess->Powder Solution State: SOLUTION (DMSO/DMF) (Transdermal Vector Risk) RiskAssess->Solution Control_Powder Engineering Control: Fume Hood + Static Ionizer Powder->Control_Powder Primary Hazard: Dust Control_Soln PPE Control: Double Nitrile Gloves (Immediate change on splash) Solution->Control_Soln Primary Hazard: Absorption Action_Weigh Action: Weighing Use disposable spatula Control_Powder->Action_Weigh Disposal Disposal: Segregate Liquid vs. Solid Waste NO DRAIN DISPOSAL Control_Soln->Disposal Action_Mix Action: Solubilization Add solvent slowly Action_Weigh->Action_Mix Action_Mix->Solution

Caption: Workflow logic emphasizing the shift in risk profile from inhalation (powder) to transdermal absorption (solution).

Emergency & Disposal Procedures

Spill Management
  • Powder Spill: Do not dry sweep. This generates dust.[1] Cover with wet paper towels (water-dampened) to immobilize the powder, then wipe up.

  • Solution Spill: Cover with an absorbent pad. If DMSO/DMF was used, treat the waste pad as highly hazardous due to solvent flammability and toxicity.

Waste Disposal (RCRA Considerations)
  • Classification: While not typically a P-listed or U-listed waste specifically by CAS, it must be treated as Hazardous Chemical Waste .

  • Streams:

    • Solid Waste: Contaminated gloves, paper towels, and solid compound go into "Hazardous Solid Waste" (Incineration).

    • Liquid Waste: Segregate into "Organic Solvents with Toxic Additives." Do not pour down the drain. Benzothiazoles are often persistent and toxic to aquatic environments.

References

  • PubChem. (n.d.). Compound Summary: 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Reactivity and Permeation. Retrieved from [Link]

  • Liao, C., et al. (2018). Occurrence and fate of benzothiazoles in the environment.[6][7][8] Science of The Total Environment. (Context for aquatic toxicity and disposal).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,3-benzothiazole-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Amino-1,3-benzothiazole-6-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.